molecular formula C8H7FN2 B1398734 7-fluoro-1H-indol-5-amine CAS No. 926028-84-4

7-fluoro-1H-indol-5-amine

Cat. No.: B1398734
CAS No.: 926028-84-4
M. Wt: 150.15 g/mol
InChI Key: IBLGHVMLQMHMSQ-UHFFFAOYSA-N
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Description

7-fluoro-1H-indol-5-amine is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLGHVMLQMHMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725523
Record name 7-Fluoro-1H-indol-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926028-84-4
Record name 7-Fluoro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-fluoro-1H-indol-5-amine scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a foundational building block for a variety of targeted therapeutics. This in-depth technical guide provides a comprehensive, field-proven methodology for the synthesis of this valuable intermediate. We will detail a robust synthetic strategy centered around the Leimgruber-Batcho indole synthesis, a powerful and versatile method for constructing the indole ring system. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for reagent selection, and key process optimization insights. Detailed, step-by-step protocols, data summaries, and mechanistic diagrams are provided to ensure scientific integrity and reproducibility for researchers in the field of drug development.

Part 1: Strategic Analysis of the Synthetic Pathway

The Target Molecule: Significance and Synthetic Strategy

This compound is a highly valuable substituted indole. The indole nucleus is a privileged scaffold in drug discovery, while the strategic placement of a fluorine atom at the C-7 position can enhance metabolic stability and binding affinity. The C-5 primary amine provides a crucial vector for further chemical elaboration, allowing for the facile introduction of diverse functionalities to modulate pharmacological activity.

The Leimgruber-Batcho indole synthesis is an exceptionally effective and industrially relevant method for preparing 2,3-unsubstituted indoles.[1][2] It proceeds in two main stages from an ortho-nitrotoluene precursor:

  • Enamine Formation: Condensation of the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene (an enamine).

  • Reductive Cyclization: Reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization and elimination of dimethylamine to form the indole ring.

This method is often preferred over others like the Fischer indole synthesis due to its milder conditions, high yields, and the commercial availability of many requisite starting materials.[2]

Identifying the Correct Precursor for Synthesis

A critical analysis of the target molecule's structure is paramount for selecting the correct starting material. To achieve the specific substitution pattern of this compound via the Leimgruber-Batcho pathway, the precursor must be a toluene derivative with the following features:

  • A nitro group at the C-2 position (ortho to the methyl group) to facilitate the cyclization.

  • A fluorine atom at the C-6 position, which will become the C-7 position of the indole.

  • A second nitro group at the C-4 position, which will be reduced to the target C-5 amine in the final step.

Therefore, the key starting material for this synthesis is 2-fluoro-4,6-dinitrotoluene . The synthetic plan outlined in this guide begins with the preparation of this crucial, yet not widely available, intermediate. The overall synthetic workflow is depicted below.

G cluster_0 PART A: Precursor Synthesis cluster_1 PART B: Leimgruber-Batcho Indole Synthesis A 3-Fluorotoluene B 2-Fluoro-4,6-dinitrotoluene A->B Dinitration (HNO₃ / H₂SO₄) C Intermediate Enamine ((E)-1-(2-fluoro-4,6-dinitrophenyl)-N,N-dimethylprop-1-en-2-amine) B->C Enamine Formation (DMF-DMA, Pyrrolidine) D Target Molecule (this compound) C->D Reductive Cyclization (Raney Ni, H₂)

Caption: Overall Synthetic Workflow.

Part 2: Detailed Synthesis Protocols

This section provides validated, step-by-step experimental procedures. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Fluoro-4,6-dinitrotoluene (Precursor)

The synthesis of the key dinitro precursor is achieved through the electrophilic nitration of commercially available 3-fluorotoluene. The directing effects of the methyl group (ortho-, para-) and the fluorine atom (ortho-, para-) converge to favor nitration at the C-2, C-4, and C-6 positions. Under forcing conditions with a nitrating mixture, dinitration occurs to yield the desired product.

Experimental Protocol:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, 150 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 3-fluorotoluene (27.5 g, 0.25 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by carefully and slowly adding fuming nitric acid (90%, 70 mL) to concentrated sulfuric acid (98%, 70 mL) in a separate flask, pre-chilled in an ice bath.

  • Add the prepared nitrating mixture dropwise to the 3-fluorotoluene solution over 2-3 hours, maintaining the internal temperature between 0 °C and 5 °C.

  • After the addition is complete, allow the mixture to stir at 5 °C for an additional hour, then let it slowly warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 1 kg) with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to afford 2-fluoro-4,6-dinitrotoluene as a pale yellow solid.

ParameterValue
Typical Yield 75-85%
Reaction Time ~8 hours
Purity (HPLC) >98%
Appearance Pale yellow solid
Caption: Table 1: Key Data for Step 1.
Step 2: Enamine Formation from 2-Fluoro-4,6-dinitrotoluene

This step utilizes the enhanced acidity of the benzylic protons of the o-nitrotoluene, which are deprotonated to form a carbanion that attacks the formamide acetal.[3] The addition of a secondary amine like pyrrolidine can catalyze the reaction by forming a more reactive aminal intermediate.[2]

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, combine 2-fluoro-4,6-dinitrotoluene (20.0 g, 0.1 mol), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 23.8 g, 0.2 mol), and dry N,N-dimethylformamide (DMF, 100 mL).[4]

  • Add pyrrolidine (1.4 g, 0.02 mol) as a catalyst.

  • Heat the mixture to 90-100 °C under a nitrogen atmosphere and stir for 4-6 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the formation of a deeply colored (often red or purple) spot corresponding to the enamine product.[2]

  • Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure (vacuum evaporation).

  • The resulting dark, oily, or solid residue is the crude enamine intermediate. This intermediate is typically of sufficient purity for the next step and is often used without further purification due to its potential instability.[5]

Step 3: Reductive Cyclization to this compound

This final, crucial step involves the reduction of both the C-2 nitro group, which initiates cyclization, and the C-4 nitro group to the desired C-5 amine. Catalytic hydrogenation is the method of choice for its efficiency and clean reaction profile. Raney Nickel is a particularly effective catalyst for this transformation.[2][6][7]

Experimental Protocol:

  • Carefully transfer the crude enamine intermediate from Step 2 into a high-pressure hydrogenation vessel (Parr shaker or similar autoclave).

  • Add a suitable solvent, such as ethanol or ethyl acetate (200 mL).

  • Under an inert atmosphere (nitrogen or argon), add Raney Nickel (approx. 2.0 g, 50% slurry in water, washed with the reaction solvent). Caution: Raney Nickel is pyrophoric and must be handled with care under a solvent or inert atmosphere.

  • Seal the vessel, purge it several times with hydrogen gas, and then pressurize with hydrogen to 50-100 psi.

  • Heat the mixture to 40-50 °C and agitate vigorously. The reaction is typically complete within 2-4 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry completely and quench it safely with water.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

ParameterValue
Typical Yield 60-75% (over 2 steps)
Reaction Time ~4 hours
Purity (HPLC) >99%
Appearance Off-white to tan solid
Caption: Table 2: Key Data for Step 3.

Part 3: Mechanistic Insights and Process Optimization

Reaction Mechanisms

Understanding the underlying mechanisms is crucial for troubleshooting and optimization.

A. Enamine Formation: The reaction is initiated by the deprotonation of the acidic methyl group of the o-nitrotoluene. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of the DMF-DMA-derived iminium ion. Subsequent elimination of methanol yields the conjugated enamine.

G Start o-Nitrotoluene Derivative Step1 Deprotonation (Base, e.g., MeO⁻ from DMF-DMA) Start->Step1 Carbanion Benzylic Carbanion Step1->Carbanion Adduct Tetrahedral Adduct Carbanion->Adduct Nucleophilic Attack Iminium Iminium Ion [Me₂N=CH(OMe)]⁺ Iminium->Adduct Enamine Enamine Product Adduct->Enamine Elimination of MeOH

Caption: Mechanism of Enamine Formation.

B. Reductive Cyclization: The catalytic hydrogenation first reduces the C-2 nitro group to an amino group. This newly formed aniline nitrogen then attacks the enamine's β-carbon in an intramolecular fashion. The resulting indoline intermediate then eliminates dimethylamine to aromatize, yielding the stable indole ring. The C-4 nitro group is concurrently reduced to the final C-5 amine.

G A Enamine Intermediate (with two -NO₂ groups) B Reduction (H₂, Raney Ni) A->B C Amino-Enamine Intermediate (C2-NH₂, C4-NH₂) B->C D Intramolecular Cyclization (Nucleophilic Attack) C->D E 2-Aminoindoline Intermediate D->E F Elimination of Dimethylamine E->F G This compound F->G

Caption: Reductive Cyclization Pathway.

Optimization and Troubleshooting
  • Choice of Reducing Agent: While Raney Nickel is highly effective, palladium on carbon (Pd/C) can also be used.[5][6] However, Pd/C carries a higher risk of dehalogenation (loss of the fluorine atom), especially under prolonged reaction times or elevated temperatures.[6] Therefore, Raney Nickel is the preferred catalyst for this specific transformation. Other reagents like tin(II) chloride (SnCl₂) or iron in acetic acid can also effect the reduction, but often require harsher conditions and more complex workups.[2][6]

  • Enamine Stability: The intermediate enamine is highly conjugated and colored, but can be prone to polymerization or hydrolysis. It is best practice to proceed to the reduction step immediately after its formation without attempting rigorous purification.

  • Controlling the Reduction: Over-reduction of the indole ring to an indoline is a potential side reaction, particularly with highly active catalysts or high hydrogen pressures. Monitoring the reaction closely and using moderate temperature and pressure (as specified in the protocol) minimizes this risk.

Part 4: Conclusion

The synthesis of this compound is a multi-step process that can be achieved in high yield and purity through a carefully planned strategy. This guide outlines a robust and reproducible pathway centered on the Leimgruber-Batcho indole synthesis, beginning with the necessary preparation of the key precursor, 2-fluoro-4,6-dinitrotoluene. By understanding the strategic considerations, detailed protocols, and underlying mechanisms presented herein, researchers and drug development professionals can confidently produce this vital building block for the advancement of new therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Liskon Biological. (2024). Preparation Process of N,N-Dimethylformamide Dimethyl Acetal. Retrieved from [Link]

  • Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitro-toluene. Retrieved from [Link]

  • Molbase. (n.d.). 2-Fluoro-6-nitrotoluene. Retrieved from [Link]

  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Retrieved from [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Available from: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Leimgruber‐Batcho indole synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Applications of 4-Bromo-2-Fluoro-6-Nitrotoluene in Chemical Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-6-nitrotoluene. Retrieved from [Link]

  • ChemEd. (2024). Leimgruber–Batcho Indole Synthesis. YouTube. Retrieved from [Link]

  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Clark, R. D., & Caroon, J. M. (1982). The Leimgruber-Batcho Indole Synthesis. Organic Syntheses, 61, 95.
  • PubMed Central (PMC). (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • University of Ottawa. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

  • Cial CA. (n.d.). 7-fluoro-5-nitro-1H-indole, min 97%, 100 mg. Retrieved from [Link]

  • ACS Publications. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Available from: [Link]

  • ACS Publications. (2003). Organic Letters Vol. 5 No. 7. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Leimgruber-Batcho Synthesis of 7-Fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the Leimgruber-Batcho indole synthesis, specifically tailored for the preparation of 7-fluoro-1H-indol-5-amine, a key heterocyclic scaffold in modern drug discovery. The indole nucleus is a privileged structure in medicinal chemistry, and the strategic introduction of fluorine and amine functionalities can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] This document offers a detailed mechanistic rationale, a step-by-step experimental protocol, and field-proven insights to guide researchers and drug development professionals through a robust and efficient synthesis. By explaining the causality behind experimental choices and grounding the protocol in authoritative references, this guide serves as a practical resource for the synthesis of this and structurally related substituted indoles.

Introduction: The Strategic Importance of Functionalized Indoles

The Enduring Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products, pharmaceuticals, and agrochemicals.[2] Its unique electronic properties and ability to participate in various biological interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for targeting a wide range of receptors and enzymes.[3] Consequently, the development of efficient and versatile methods for synthesizing functionally diverse indoles remains a critical objective in organic chemistry.[4]

This compound: A High-Value Building Block

The target molecule, this compound, incorporates two key functional groups that are highly sought after in drug design. The fluorine atom at the 7-position can enhance metabolic stability, improve binding affinity by participating in specific electronic interactions, and modulate the pKa of the indole N-H.[5][6] The amine group at the 5-position provides a crucial vector for further chemical elaboration, allowing for the introduction of diverse side chains to optimize biological activity and selectivity.

The Leimgruber-Batcho Synthesis: A Superior Strategy

Among the many named reactions for indole synthesis, the Leimgruber-Batcho method stands out for its efficiency, mild reaction conditions, and high yields.[7][8] It offers several key advantages over classic methods like the Fischer indole synthesis:

  • Accessibility of Starting Materials : The synthesis begins with readily available or easily prepared ortho-nitrotoluenes.[7]

  • Regiocontrol : It allows for the unambiguous synthesis of indoles with substitution patterns that are difficult to achieve with other methods, particularly at the 4, 5, 6, and 7-positions.[8]

  • Mild Conditions : The reductive cyclization step can be accomplished using a variety of reagents, avoiding the harsh acidic conditions of the Fischer synthesis that are incompatible with many functional groups.[8][9]

  • Direct Formation : The process directly yields indoles that are unsubstituted at the C2 and C3 positions, which are often desired for subsequent functionalization.[8]

This guide will focus on a robust protocol starting from 6-fluoro-2-methyl-1,3-dinitrobenzene to yield the target compound.

Mechanistic Rationale: A Two-Step Cascade

The Leimgruber-Batcho synthesis proceeds via a logical and efficient two-step sequence: the formation of a push-pull enamine followed by a reductive cyclization.[7][10]

Step A: Enamine Formation

The synthesis initiates with the reaction between an ortho-nitrotoluene derivative (in this case, 6-fluoro-2-methyl-1,3-dinitrobenzene) and a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[11][12] The acidity of the benzylic protons of the methyl group is significantly enhanced by the electron-withdrawing effect of the ortho-nitro group.[1]

Under thermal conditions, DMF-DMA generates a reactive iminium ion.[1] The basic methoxide byproduct facilitates the deprotonation of the ortho-nitrotoluene at the methyl position. The resulting carbanion attacks the iminium ion, leading to the formation of a highly conjugated enamine intermediate after the elimination of methanol.[7] This intermediate often possesses a deep red or purple color due to the extended "push-pull" π-system.[7]

To accelerate this step, particularly with less activated substrates, a secondary amine like pyrrolidine is often added. Pyrrolidine displaces dimethylamine from DMF-DMA to form a more reactive N-formylpyrrolidine acetal in situ, which can significantly reduce reaction times.[7][8]

Step B: Reductive Cyclization

The second stage involves the reduction of the nitro group positioned ortho to the original methyl group. This reduction is the key step that triggers the cyclization cascade. A variety of reducing agents are effective, including:

  • Catalytic Hydrogenation : Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) with hydrogen gas.[13][14] This is a clean and highly efficient method, particularly for large-scale synthesis.[15]

  • Transfer Hydrogenation : Employing reagents like hydrazine in the presence of Raney Nickel.[7][16]

  • Chemical Reduction : Using reagents such as stannous chloride (SnCl₂), iron in acetic acid, or sodium dithionite (Na₂S₂O₄).[7][8]

For this specific synthesis, both nitro groups of the intermediate must be reduced to amine functionalities. Sodium dithionite is an excellent choice for this transformation on a laboratory scale. It is a powerful reducing agent in aqueous media that effectively reduces nitro groups to amines.[17][18] Once the ortho-nitro group is reduced to an aniline, the newly formed amino group readily attacks the electron-rich enamine double bond in an intramolecular fashion. This cyclization forms a five-membered ring. The final step is the elimination of the dimethylamine or pyrrolidine group, which re-establishes the aromaticity of the heterocyclic ring to yield the final indole product.[7][19]

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Key Hazards
6-Fluoro-2-methyl-1,3-dinitrobenzene200.1218550-97-5Toxic, Irritant
N,N-Dimethylformamide dimethyl acetal119.164637-24-5Flammable, Corrosive
Pyrrolidine71.12123-75-1Flammable, Corrosive, Toxic
Dimethylformamide (DMF), anhydrous73.0968-12-2Reproductive Toxin, Irritant
Sodium Dithionite (Na₂S₂O₄)174.117775-14-6Self-heating, Harmful
Dioxane88.11123-91-1Flammable, Carcinogen
Ethyl Acetate (EtOAc)88.11141-78-6Flammable, Irritant
Saturated Sodium Bicarbonate (aq)--Low Hazard
Brine (Saturated NaCl solution)--Low Hazard
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Low Hazard
Silica Gel (for chromatography)60.087631-86-9Irritant (dust)
Step-by-Step Synthesis

Part I: Formation of the Enamine Intermediate ((E)-1-(2-(6-fluoro-2,4-dinitrophenyl)vinyl)pyrrolidine)

  • To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-fluoro-2-methyl-1,3-dinitrobenzene (1.0 eq).

  • Add anhydrous DMF (approx. 5 mL per 1 g of starting material).

  • Add pyrrolidine (1.5 eq) followed by N,N-dimethylformamide dimethyl acetal (1.5 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The mixture will typically develop a deep, intense color.

  • After completion, cool the reaction mixture to room temperature. The crude enamine solution can often be used directly in the next step without isolation.

Part II: Reductive Cyclization to this compound

  • In a separate, larger flask equipped with a magnetic stirrer, prepare a solution of sodium dithionite (8.0-10.0 eq) in water (approx. 10 mL per 1 g of dithionite). Caution: Sodium dithionite is self-heating upon contact with moisture and air; handle it quickly and in a well-ventilated area.[17][20]

  • To the sodium dithionite solution, add dioxane until a roughly 1:1 mixture with water is achieved.

  • Cool the dithionite solution in an ice bath to 10-15 °C.

  • Slowly add the crude enamine solution from Part I to the vigorously stirred, cooled dithionite solution via an addition funnel. The addition should be controlled to keep the internal temperature below 30 °C. The intense color of the enamine should fade during the addition.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the completion of the reaction.

Purification and Work-up
  • Pour the reaction mixture into a separatory funnel and add ethyl acetate (EtOAc).

  • Separate the organic layer. Extract the aqueous layer two more times with EtOAc.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel, typically using a gradient elution system (e.g., starting with hexane/EtOAc and gradually increasing the polarity) to isolate the pure this compound.

Data Summary and Characterization

Table of Reaction Parameters
ParameterValue/ConditionRationale
Step 1: Enamine Formation
SolventAnhydrous DMFHigh-boiling polar aprotic solvent, ideal for this condensation.[8]
Temperature100-110 °CProvides sufficient thermal energy to drive the condensation reaction.
ReagentsDMF-DMA, PyrrolidinePyrrolidine accelerates the reaction by forming a more reactive acetal intermediate.[7]
Step 2: Reductive Cyclization
Reducing AgentSodium DithioniteEffective for reducing two nitro groups under mild, aqueous conditions.[8]
Solvent SystemDioxane/WaterA biphasic system that facilitates the reaction between the organic enamine and the aqueous reducing agent.
Temperature Control< 30 °C during additionThe reduction is exothermic; temperature control prevents runaway reactions and side product formation.[21]
Expected Yield60-80% (overall)The Leimgruber-Batcho synthesis is known for its high yields.[7]
Spectroscopic Analysis

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques. Predicted data based on analogous structures are as follows:[22]

  • ¹H NMR : Expect signals for the indole N-H proton (broad singlet, ~8.0-9.0 ppm), two aromatic protons on the benzene ring, two protons on the pyrrole ring, and the amine (NH₂) protons (broad singlet). The fluorine atom will cause characteristic splitting of adjacent proton signals.

  • ¹³C NMR : Expect distinct signals for the 8 unique carbons in the indole core. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR : A single resonance is expected for the fluorine atom at the 7-position.

  • Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular formula C₈H₇FN₂.

Process Workflow and Logic

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.

Leimgruber_Batcho_Synthesis cluster_prep Part I: Enamine Formation cluster_reaction Part II: Reductive Cyclization cluster_purification Purification Cascade SM 6-Fluoro-2-methyl- 1,3-dinitrobenzene Reagents1 DMF-DMA Pyrrolidine DMF, 110°C SM->Reagents1 Intermediate Crude Enamine Solution (Deeply Colored) Reagents1->Intermediate Reagents2 Sodium Dithionite Dioxane/Water < 30°C Intermediate->Reagents2 Reaction Crude Reaction Mixture Reagents2->Reaction Workup Liquid-Liquid Extraction (EtOAc/Water) Reaction->Workup Drying Dry (MgSO₄) & Concentrate Workup->Drying Chroma Column Chromatography Drying->Chroma Product Pure this compound Chroma->Product

Caption: Workflow for the Leimgruber-Batcho synthesis.

Troubleshooting and Key Considerations
  • Incomplete Enamine Formation : If the first step stalls, ensure all reagents and the solvent are anhydrous. Adding a slight excess of pyrrolidine and DMF-DMA may also drive the reaction to completion.

  • Exothermic Reaction : The reduction with sodium dithionite is highly exothermic. Slow, controlled addition of the enamine solution to the dithionite is critical for safety and to minimize the formation of undesired byproducts.[21][23]

  • Handling Sodium Dithionite : This reagent can decompose in moist air and is self-heating.[17][20] It should be weighed and used promptly without prolonged exposure to the atmosphere. Always use fresh, high-quality sodium dithionite.

  • Product Purification : The final product has both a basic (amine) and a weakly acidic (indole N-H) site. Care must be taken during chromatography to avoid streaking. Sometimes, pre-treating the silica gel with a small amount of triethylamine in the eluent can improve separation.

Conclusion

The Leimgruber-Batcho indole synthesis provides a powerful and highly adaptable platform for the preparation of complex, functionalized indoles. The protocol detailed herein for this compound demonstrates the strategic advantages of this method, offering high yields under relatively mild conditions. By understanding the underlying mechanism and paying close attention to key experimental parameters, researchers can reliably access this valuable building block, paving the way for the discovery of next-generation therapeutics.

References

  • Wikipedia. Leimgruber–Batcho indole synthesis. [Online] Available at: [Link]

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  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Online] Available at: [Link]

  • Wessex Chemical Factors. Sodium Dithionite | Safety Data Sheet. [Online] Available at: [Link]

  • Chandra, A., et al. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry. [Online] Available at: [Link]

  • Vineeth Precious Catalysts Pvt. Ltd. Raney Nickel Catalyst. [Online] Available at: [Link]

  • Srinivasan, M., et al. (1951). Raney nickel reductions. Proceedings of the Indian Academy of Sciences - Section A. [Online] Available at: [Link]

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  • SynArchive. Leimgruber-Batcho Indole Synthesis. [Online] Available at: [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221. [Online] Available at: [Link]

  • Chemiz. (2022). Leimgruber–Batcho Indole Synthesis. YouTube. [Online] Available at: [Link]

  • ILO and WHO. (2021). ICSC 1717 - SODIUM DITHIONITE. [Online] Available at: [Link]

  • Wang, D., et al. (2015). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Publishing. [Online] Available at: [Link]

  • Durham Tech. (2018). SAFETY DATA SHEET - Sodium dithionite. [Online] Available at: [Link]

  • Gribble, G. W. (2000). Synthesis of Indoles: Efficient Functionalisation of the 7Position. ResearchGate. [Online] Available at: [Link]

  • ResearchGate. (2019). Reduction of the nitro group in 6a to obtain 11a, a possible... [Online] Available at: [Link]

  • Tilstam, U. (2013). The Nitro Group in Organic Synthesis. Google Books.
  • Prasad, A. S., & Rao, T. V. (2024). Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. International Journal of Advanced Research. [Online] Available at: [Link]

  • Balaraman, E., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. NIH National Library of Medicine. [Online] Available at: [Link]

  • El-Mekkawy, A. A. M. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Online] Available at: [Link]

  • Benaglia, M., et al. (2015). Process for the reduction of nitro derivatives to amines. Google Patents.
  • Bon-Chan, V., et al. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Online] Available at: [Link]

  • Frey, M., et al. (2001). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
  • Miller, T. S., et al. (2022). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. NIH National Library of Medicine. [Online] Available at: [Link]

  • ResearchGate. Leimgruber‐Batcho indole synthesis. [Online] Available at: [Link]

  • Prasad, A. S., & Rao, T. V. (2024). ISSN: 2320-5407 Int. J. Adv. Res. 12(02), 528-532. International Journal of Advanced Research. [Online] Available at: [Link]

  • Dömling, A., et al. (2012). 4-Aminoindoles as 1,4-bisnucleophiles for diversity-oriented synthesis of tricyclic indoles bearing 3,4-fused seven-membered rings. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

  • ResearchGate. (2015). N,N -Dimethylformamide Dimethyl Acetal. [Online] Available at: [Link]

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Spectroscopic Characterization of 7-Fluoro-1H-indol-5-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-fluoro-1H-indol-5-amine, a fluorinated indole derivative of interest in medicinal chemistry and drug development. While direct, publicly available experimental spectra for this specific molecule are limited, this document outlines the expected spectroscopic features based on the analysis of structurally related compounds and foundational spectroscopic principles. Furthermore, it details the requisite experimental protocols for acquiring high-quality spectral data, ensuring a self-validating system for researchers.

Introduction: The Significance of this compound

This compound (CAS No. 926028-84-4) belongs to the class of fluorinated indoles, which are pivotal structural motifs in numerous biologically active compounds.[1][2] The strategic placement of a fluorine atom at the C-7 position and an amine group at the C-5 position of the indole scaffold can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound, which are critical prerequisites for its application in drug discovery and development.

This guide will delve into the core spectroscopic techniques essential for the unambiguous characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound, with the systematic numbering of the indole ring, is presented below. The presence of the electron-withdrawing fluorine atom and the electron-donating amine group will induce characteristic shifts in the spectral data, which will be discussed in the subsequent sections.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential for a comprehensive analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (in ppm, relative to a standard like TMS) are influenced by the electronic effects of the fluorine and amine substituents.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
N1-H10.0 - 11.5br s-The indole N-H proton is typically downfield and broadened due to quadrupolar relaxation and exchange.
H-27.0 - 7.2tJ(H2,H3) ≈ 2.5, J(H2,N1) ≈ 2.5This proton is adjacent to the nitrogen in the five-membered ring.
H-36.3 - 6.5tJ(H3,H2) ≈ 2.5, J(H3,N1) ≈ 2.0This proton is also in the pyrrole ring and is typically upfield compared to the aromatic protons.
H-46.8 - 7.0dJ(H4,H6) ≈ 2.0This proton will experience meta-coupling with H-6.
H-66.5 - 6.7dJ(H6,H4) ≈ 2.0This proton is ortho to the electron-donating amine group and meta to the fluorine, leading to an upfield shift.
N5-H₂3.5 - 4.5br s-The amine protons are typically a broad singlet and their chemical shift can be concentration and solvent dependent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms. The chemical shifts are highly sensitive to the electronic environment.

Carbon Predicted Chemical Shift (ppm) Rationale
C-2122 - 125Relatively unaffected by the substituents on the benzene ring.
C-3100 - 103Typically upfield in indoles.
C-3a128 - 131A quaternary carbon at the ring junction.
C-4110 - 113Shielded by the adjacent amine group.
C-5140 - 143Attached to the electron-donating amine group, leading to a downfield shift.
C-6105 - 108Shielded by the ortho-amine group.
C-7148 - 152 (d)Attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling.
C-7a130 - 133A quaternary carbon at the ring junction.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The spectrum will likely show a single resonance for the C-7 fluorine atom. The chemical shift will be influenced by the electronic nature of the indole ring. The multiplicity of the signal will be a result of coupling to nearby protons, primarily H-6.

Experimental Protocol for NMR Spectroscopy

cluster_workflow NMR Sample Preparation and Acquisition Workflow start Weigh ~5-10 mg of This compound dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) start->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Insert into NMR spectrometer transfer->instrument setup Set up acquisition parameters (¹H, ¹³C, ¹⁹F experiments) instrument->setup acquire Acquire data setup->acquire process Process data (Fourier transform, phasing, baseline correction) acquire->process analyze Analyze spectra (chemical shifts, coupling constants, integration) process->analyze end Structural Elucidation analyze->end

Figure 2: A generalized workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Tuning and Shimming: Tune the probe for the desired nuclei (¹H, ¹³C, ¹⁹F) and shim the magnetic field to achieve optimal resolution.

  • Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C, a proton-decoupled experiment is typically performed.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integrals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₇FN₂), the expected exact mass is 150.0600.[1]

Expected Mass Spectrum
  • Molecular Ion Peak (M⁺): A prominent peak at m/z 150 is expected in the mass spectrum, corresponding to the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis should confirm the elemental composition (C₈H₇FN₂) by providing a highly accurate mass measurement (e.g., 150.0600 ± 5 ppm).

  • Fragmentation Pattern: The fragmentation pattern will be characteristic of the indole ring structure. Common fragmentation pathways may involve the loss of small neutral molecules like HCN or H₂CN.

Experimental Protocol for Mass Spectrometry

cluster_workflow Mass Spectrometry Analysis Workflow start Prepare a dilute solution of the compound infuse Infuse the sample into the mass spectrometer (e.g., via ESI or APCI) start->infuse acquire Acquire the mass spectrum in full scan mode infuse->acquire hrms If required, acquire HRMS data for accurate mass measurement acquire->hrms analyze Analyze the spectrum for the molecular ion peak and fragmentation pattern hrms->analyze end Molecular Weight and Formula Confirmation analyze->end

Figure 3: A generalized workflow for Mass Spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in the desired mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands
Functional Group Expected Absorption Range (cm⁻¹) Vibration
N-H (indole)3350 - 3450Stretching
N-H (amine)3200 - 3400 (two bands)Symmetric and asymmetric stretching
C-H (aromatic)3000 - 3100Stretching
C=C (aromatic)1580 - 1620Stretching
C-N1250 - 1350Stretching
C-F1000 - 1100Stretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the indole ring.

Expected UV-Vis Absorption

The indole ring system typically exhibits two main absorption bands:

  • ¹Lₐ band: Around 220 nm

  • ¹Lₑ band: Around 270-290 nm, often with fine structure.

The presence of the amino group is expected to cause a bathochromic (red) shift of these absorption maxima.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach to unambiguously confirm its structure and purity. This guide provides a detailed predictive analysis of the expected ¹H, ¹³C, and ¹⁹F NMR, MS, IR, and UV-Vis spectra, along with standardized protocols for data acquisition. By following these methodologies, researchers and drug development professionals can ensure the integrity of their starting materials and intermediates, a crucial step in the advancement of new therapeutic agents.

References

A Senior Application Scientist's Guide to the ¹⁹F NMR Chemical Shift of 7-fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of the Fluorine Nucleus in NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as an indispensable tool in the chemical and pharmaceutical sciences. The ¹⁹F nucleus possesses intrinsic properties that render it highly amenable to NMR analysis. With a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, its sensitivity is approximately 83% that of the proton (¹H) nucleus.[1] This high sensitivity, coupled with a vast chemical shift range—typically spanning over 400 ppm—provides exceptional spectral dispersion and a remarkable sensitivity to the local electronic environment.[1][2]

In the context of drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacological properties, including metabolic stability, bioavailability, and binding affinity. Consequently, ¹⁹F NMR serves as a powerful analytical technique for the structural elucidation, conformational analysis, and study of molecular interactions of fluorinated compounds. This guide focuses specifically on 7-fluoro-1H-indol-5-amine, a fluorinated indole derivative with potential applications as a building block in medicinal chemistry.

Theoretical Framework: Factors Governing the ¹⁹F Chemical Shift of this compound

The ¹⁹F chemical shift (δ) is exquisitely sensitive to the electronic environment surrounding the fluorine nucleus. Several key factors contribute to the observed chemical shift of the fluorine atom in this compound.

Electronic Effects within the Indole Scaffold

The position of the fluorine atom on the indole ring is a primary determinant of its chemical shift. The indole ring system, with its fused benzene and pyrrole rings, possesses a complex electronic landscape. The fluorine at the 7-position is directly attached to the aromatic benzene ring. The overall electron density at this position is influenced by a combination of inductive and resonance effects from the fused pyrrole ring and the amino substituent at the 5-position.

  • Inductive Effects : The high electronegativity of the fluorine atom leads to a withdrawal of electron density from the carbon to which it is attached (C7). This deshielding effect generally results in a downfield shift (more positive ppm value) of the ¹⁹F signal.[3]

  • Resonance Effects : The lone pair of electrons on the nitrogen of the pyrrole ring and the amino group at C5 participate in resonance, donating electron density into the aromatic system. This increased electron density at C7 will have a shielding effect, causing an upfield shift (more negative ppm value) of the ¹⁹F signal. The interplay of these opposing electronic forces determines the final chemical shift.

Inter- and Intramolecular Interactions

The chemical shift of the fluorine in this compound can also be influenced by non-covalent interactions:

  • Hydrogen Bonding : The presence of the N-H group of the indole and the amino group at C5 allows for the formation of intermolecular hydrogen bonds with solvent molecules or other solute molecules. These interactions can perturb the electronic environment of the fluorine atom and induce shifts in its resonance frequency.

  • Solvent Effects : The choice of solvent can significantly impact the ¹⁹F chemical shift, with variations of several ppm being common.[3] Polar and hydrogen-bonding solvents can interact with the amine and indole N-H protons, altering the electronic distribution within the molecule and, consequently, the shielding of the fluorine nucleus. Aromatic solvents can induce shifts through anisotropic effects. Therefore, it is imperative to report the solvent used when documenting a ¹⁹F chemical shift.

Predictive Analysis and Expected Chemical Shift Range

In the absence of a reported experimental value, a combination of empirical data from related structures and computational methods can be used to predict the ¹⁹F chemical shift of this compound.

Comparison with Structurally Related Compounds

The chemical shifts of various fluorinated indoles and tryptophans provide a valuable reference point. For instance, the ¹⁹F chemical shifts of fluorotryptophans are known to be sensitive to the position of the fluorine on the indole ring.[1] Generally, fluorine atoms attached to aromatic rings exhibit chemical shifts in the range of -110 to -180 ppm relative to CFCl₃.[4][5] Given the presence of both the electron-donating amino group and the indole nitrogen, the ¹⁹F chemical shift of this compound is expected to fall within this general range, likely towards the more shielded (more negative) end.

Compound Type Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) Reference
Fluorine on Aromatic Ring+80 to +170 (Note: Sign convention may vary)[6]
Fluorobenzenes-110 to -170[3]
Fluorinated Indoles (general)-120 to -170[7]

Note: The sign convention for ¹⁹F NMR chemical shifts can vary in the literature. This guide adheres to the modern convention where upfield shifts are negative.[8][9]

Computational Prediction of ¹⁹F NMR Chemical Shifts

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become a reliable method for predicting NMR chemical shifts.[3] The prediction of ¹⁹F chemical shifts for fluorinated aromatic and heteroaromatic compounds can be achieved with a reasonable degree of accuracy, often with a maximum deviation of less than 7 ppm from experimental values.[3]

The general workflow for such a prediction is as follows:

G A Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) B NMR Shielding Calculation (e.g., B3LYP/6-31+G(d,p)) A->B Optimized Structure C Scaling Factor Application B->C Absolute Shielding Constant D Predicted Chemical Shift C->D Scaled Value

Figure 1. Computational workflow for predicting ¹⁹F NMR chemical shifts.

This approach involves optimizing the molecular geometry, calculating the absolute shielding constant of the fluorine nucleus, and then applying a linear scaling factor to correlate the calculated shielding with an experimental chemical shift scale.[3]

Experimental Protocol for the Determination of the ¹⁹F NMR Chemical Shift

The following section outlines a detailed, self-validating protocol for the acquisition of a high-quality ¹⁹F NMR spectrum of this compound.

Sample Preparation
  • Compound Purity : Ensure the sample of this compound is of high purity (≥97%) to avoid interference from fluorinated impurities.

  • Solvent Selection : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic molecules and its capacity to act as a hydrogen bond acceptor.

  • Internal Reference Standard : Add a small, precisely known amount of an internal reference standard. Trifluoroacetic acid (TFA) is a common choice, with a well-defined chemical shift of -76.55 ppm relative to CFCl₃.[8] The use of an internal standard is crucial for accurate chemical shift referencing.[1]

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

Parameter Recommended Value Rationale
Observe Nucleus ¹⁹F
Decoupling ¹H decoupling (inverse gated)To simplify the spectrum by removing ¹H-¹⁹F couplings and obtain quantitative integrals.[2]
Acquisition Time (at) 1.0 - 2.0 sTo ensure good digital resolution.
Relaxation Delay (d1) 5 x T₁To allow for full relaxation of the fluorine nucleus for accurate integration.[2] A typical starting value is 5-10 s.
Pulse Angle 90°To maximize signal intensity.
Number of Scans (ns) 16 - 64To achieve an adequate signal-to-noise ratio.
Spectral Width (sw) ~250 ppmTo encompass the expected chemical shift range of organofluorine compounds.
Temperature 298 K (25 °C)Maintain a constant and reported temperature.
Data Processing and Referencing
  • Fourier Transformation : Apply an exponential multiplication with a line broadening factor of 0.3 - 1.0 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction : Manually phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

  • Chemical Shift Referencing : Calibrate the spectrum by setting the chemical shift of the internal standard (e.g., TFA) to its known value (-76.55 ppm). The chemical shift of the signal corresponding to this compound can then be directly determined.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound & Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D Insert Sample E Set Acquisition Parameters D->E F Acquire FID E->F G Fourier Transform F->G Raw Data H Phase & Baseline Correction G->H I Reference to Standard H->I J Peak Picking & Integration I->J

Figure 2. Experimental workflow for ¹⁹F NMR data acquisition and processing.

Interpretation of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum of this compound, when acquired with ¹H decoupling, is expected to show a single sharp signal. In a coupled spectrum, this signal will exhibit splitting due to through-bond couplings with nearby protons.

  • J-Coupling : The fluorine at C7 is expected to couple with the proton at C6 (³JHF) and potentially with the proton at C4 (⁵JHF) and the indole N-H proton. These coupling constants provide valuable structural information. For instance, the coupling between the fluorine at C7 and the proton at C6 is a key diagnostic feature for confirming the substitution pattern.

Conclusion

This technical guide has provided a comprehensive overview of the ¹⁹F NMR chemical shift of this compound. While an experimental value is not currently documented in the accessible literature, a robust framework for its prediction, experimental determination, and interpretation has been established. The principles and protocols outlined herein are designed to empower researchers in their efforts to characterize this and other novel fluorinated molecules, thereby facilitating advancements in medicinal chemistry and drug discovery. The high sensitivity of the ¹⁹F nucleus to its local environment makes ¹⁹F NMR an invaluable technique for probing molecular structure and interactions.

References

  • Lu, G. et al. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. PMC - NIH. [Link]

  • Saunders, C. M. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • Indole Building Blocks. Category: 3141-26-2. [Link]

  • Scribd. 19f NMR Reference Standards 0 | PDF. [Link]

  • Gerig, J. T. Fluorine NMR. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]

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A Senior Application Scientist’s Guide to the Mass Spectrometric Analysis of 7-fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Analytical Imperative for Novel Indole Scaffolds

In the landscape of modern drug discovery, the indole ring system remains a privileged scaffold, forming the core of numerous therapeutic agents. The introduction of heteroatoms, such as fluorine, can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. 7-fluoro-1H-indol-5-amine is one such molecule of interest, representing a class of compounds where precise and reliable quantification is paramount for advancing preclinical and clinical development.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth framework for the mass spectrometric analysis of this compound. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, ensuring a robust and scientifically sound approach. The core philosophy is that a well-designed analytical method is a self-validating system, built on a foundation of analyte chemistry and instrumental principles. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity, making it the definitive tool for this purpose in complex biological matrices.[1][2]

Part 1: Foundational Principles: Analyte Properties and Method Selection

The successful development of any analytical method begins with a thorough understanding of the analyte. The physicochemical properties of this compound dictate every subsequent decision, from sample preparation to the choice of ionization source.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC₈H₇FN₂[3]
Molecular Weight150.16 g/mol [3][4]
IUPAC NameThis compound[3]
Monoisotopic Mass150.0593 g/mol [4]
The Rationale for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantitative analysis of small-molecule drugs in pharmaceutical development, LC-MS/MS is the gold standard.[1][5] The LC component provides physical separation of the analyte from matrix components, while the tandem mass spectrometer offers two layers of mass-based specificity (precursor ion and product ion), drastically reducing background noise and enhancing sensitivity.

Ionization Source Selection: The Case for Electrospray Ionization (ESI)

The choice of ionization technique is critical and depends on the analyte's polarity and thermal stability.[6] For this compound, Electrospray Ionization (ESI) is the superior choice over alternatives like Atmospheric Pressure Chemical Ionization (APCI).

  • Expertise-Driven Rationale: ESI is exceptionally well-suited for polar molecules that can be readily ionized in solution.[7][8] The this compound molecule contains a basic primary amine group (-NH₂), which has a high proton affinity. In the acidic mobile phase typically used for reversed-phase chromatography, this amine group will be readily protonated. ESI efficiently transfers these pre-formed ions from the liquid phase to the gas phase, resulting in a strong signal for the protonated molecule, [M+H]⁺. The solution basicity of a compound is a primary determinant of ESI response in positive ion mode.[7] While APCI is effective for less polar, thermally stable compounds, the inherent polarity and high proton affinity of our analyte make ESI the more efficient and sensitive method.[9][10][11]

Part 2: The Experimental Blueprint: From Sample to Signal

A robust analytical method is a chain of optimized processes. The following workflow and protocols are designed to ensure high recovery, reproducibility, and minimal matrix interference.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (e.g., Plasma) Precipitation Protein Precipitation & Centrifugation Sample->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant LC LC Separation (C18 Column) Supernatant->LC Injection ESI ESI Source (+ ion mode) LC->ESI MS1 MS1: Precursor Ion Selection (m/z 151.1) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Protocol 1: Sample Preparation (from Human Plasma)

This protocol is designed to remove the bulk of proteinaceous material from plasma samples, which can interfere with the analysis and foul the LC-MS system.[12]

  • Aliquot: Transfer 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike with 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to account for variability in extraction and ionization.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma is critical for efficient protein crashing.[12]

  • Vortex: Mix vigorously for 60 seconds to ensure complete denaturation and precipitation of proteins.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

  • Transfer: Carefully aspirate the supernatant and transfer it to a clean autosampler vial for injection.

Protocol 2: Liquid Chromatography Method

The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte, well-separated from any co-eluting matrix components.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the analyte remains protonated for optimal peak shape and ESI efficiency.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: 95% to 5% B

    • 3.6 - 5.0 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Protocol 3: Mass Spectrometry Method

The analysis will be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

Table 2: Optimized Mass Spectrometer Parameters

ParameterSettingRationale
Source
Ionization ModeESI PositiveThe basic amine is readily protonated.[7]
Capillary Voltage+3.5 kVOptimizes the electrospray process for ion formation.
Desolvation Temp.450°CFacilitates efficient solvent evaporation.[11]
Desolvation Gas Flow800 L/hrAids in droplet desolvation and prevents contamination.
Cone Gas Flow50 L/hrHelps focus ions into the mass analyzer.
Analyzer
MRM Transition 1151.1 > 134.1Quantifier ion transition (Proposed loss of NH₃).
MRM Transition 2151.1 > 124.1Qualifier ion transition (Proposed loss of HCN).
Dwell Time100 msSufficient time to acquire adequate data points across the chromatographic peak.
Collision Energy15-25 eVMust be optimized empirically to maximize product ion signal.

Part 3: Decoding the Data: Spectrum Interpretation and Fragmentation

The power of MS lies in its ability to provide structural information through controlled fragmentation.[13] For this compound, we can predict a logical fragmentation pathway based on established chemical principles.

The Precursor Ion

In positive ESI mode, the analyte will accept a proton (H⁺), primarily at the most basic site, the 5-amino group.

  • Monoisotopic Mass of Analyte: 150.0593 Da

  • Mass of Proton: 1.0078 Da

  • Expected [M+H]⁺ Ion: m/z 151.0671 (often observed as 151.1 in low-resolution instruments)

Proposed Fragmentation Pathway

Upon collisional activation (Collision-Induced Dissociation or CID) in the collision cell, the protonated molecule will fragment in a predictable manner. The most common fragmentation pathways for related structures involve the loss of small, stable neutral molecules.[6][14]

  • Loss of Ammonia (NH₃): The protonated amine group can be eliminated as a neutral ammonia molecule. This is a common fragmentation pathway for primary amines.[15]

    • [C₈H₈FN₂]⁺ (m/z 151.1) → [C₈H₅FN]⁺ (m/z 134.1) + NH₃

  • Loss of Hydrogen Cyanide (HCN): Fragmentation of the indole ring itself, a characteristic pathway for indoles, involves the loss of HCN.[14]

    • [C₈H₈FN₂]⁺ (m/z 151.1) → [C₇H₇FN]⁺ (m/z 124.1) + HCN

Fragmentation_Pathway parent This compound [M+H]⁺ m/z 151.1 frag1 Fragment Ion [C₈H₅FN]⁺ m/z 134.1 parent->frag1 - NH₃ (17.0 Da) frag2 Fragment Ion [C₇H₇FN]⁺ m/z 124.1 parent->frag2 - HCN (27.0 Da)

Caption: Proposed CID fragmentation pathway for protonated this compound.

Part 4: Ensuring Scientific Integrity: Method Validation

For use in a regulated environment such as drug development, any analytical method must be validated to prove it is fit for its intended purpose.[16] Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of the analyte in the specified biological matrix.

Key validation parameters, as guided by regulatory bodies, include:

  • Accuracy: Closeness of the measured value to the true value.[1]

  • Precision: Agreement between multiple measurements of the same sample.[1]

  • Specificity: The ability to unequivocally measure the analyte in the presence of other components.[1]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte over a given range.[17]

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[17]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[1]

Each of these parameters must be rigorously tested and documented to ensure the integrity of the data generated in support of a drug development program.

Conclusion

This guide has outlined a comprehensive and scientifically-grounded strategy for the mass spectrometric analysis of this compound. By starting with the fundamental properties of the analyte, we have systematically built a robust LC-MS/MS method, from sample preparation to data interpretation and validation. This expertise-driven approach, which emphasizes the "why" behind each step, ensures the development of a reliable, sensitive, and specific method suitable for the demanding environment of pharmaceutical research. The principles and protocols described herein provide a solid foundation for scientists tasked with the critical role of quantitative bioanalysis.

References

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  • Title: Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications Source: PubMed URL
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  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: The Blog - Tecan URL
  • Title: Conditions for LC-MS/MS analysis of indole species.
  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL
  • Title: 8 Essential Characteristics of LC-MS/MS Method Validation Source: Resolian URL
  • Title: Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration Source: NIH URL
  • Title: Quantitative mass spectrometry methods for pharmaceutical analysis Source: Philosophical Transactions of the Royal Society A URL
  • Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL
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  • Title: A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages Source: MDPI URL
  • Title: 1H-Indol-5-amine,4-fluoro-2-methyl-(9CI)
  • Title: Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp.
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL
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  • Title: Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy Source: ACS Sensors URL
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An In-depth Technical Guide to the Infrared Spectroscopy of 7-Fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 7-fluoro-1H-indol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of IR spectroscopy for the structural elucidation and characterization of this fluorinated indole derivative. The guide will cover the fundamental vibrational modes, predicted spectral features, a detailed experimental protocol, and the scientific rationale behind the spectral interpretations.

Introduction: The Structural Significance of this compound

This compound is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and pharmacology. The strategic placement of a fluorine atom at the 7-position and an amine group at the 5-position introduces unique electronic properties and hydrogen bonding capabilities. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence of key functional groups and probing the intramolecular environment of the molecule. This guide will systematically dissect the expected IR spectrum, providing a foundational understanding for its analysis.

Predicted Infrared Spectrum: A Synthesis of Functional Group Vibrations

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts: the indole ring, the primary aromatic amine, and the carbon-fluorine bond. The position, intensity, and shape of the absorption bands are influenced by the electronic interplay between these groups.

The N-H Stretching Region (3500-3200 cm⁻¹)

This region is dominated by the stretching vibrations of the indole N-H and the primary amine (-NH₂) groups.

  • Indole N-H Stretch: A single, sharp to moderately broad absorption band is anticipated for the N-H stretch of the pyrrole ring of the indole nucleus. In the absence of strong intermolecular hydrogen bonding, this peak is typically observed around 3400 cm⁻¹. For indole itself, this peak has been reported at 3406 cm⁻¹[1]. The presence of electron-donating or -withdrawing groups on the indole ring can influence this frequency[2][3].

  • Amine N-H Asymmetric and Symmetric Stretches: A primary aromatic amine group gives rise to two distinct absorption bands in this region.

    • The asymmetric stretching vibration occurs at a higher frequency.

    • The symmetric stretching vibration appears at a lower frequency. For primary aromatic amines, these bands are typically found in the 3500-3300 cm⁻¹ range[3][4]. For instance, in 3-chloro-4-fluoroaniline, the asymmetric and symmetric N-H stretches are observed at 3485 cm⁻¹ and 3392 cm⁻¹, respectively[5]. The intensity of these bands is generally medium to strong.

The Bending and Double Bond Region (1650-1400 cm⁻¹)

This region provides valuable information on the amine group and the aromatic system.

  • N-H Bending (Scissoring): Primary amines exhibit a characteristic N-H bending or "scissoring" vibration in the 1650-1580 cm⁻¹ range[4]. This band is often of medium to strong intensity. In 3-chloro-4-fluoroaniline, this peak is assigned at 1627 cm⁻¹[5].

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the indole ring structure give rise to several bands of variable intensity in the 1620-1450 cm⁻¹ region. For the parent indole molecule, characteristic aromatic C=C stretching bands are observed at 1577 cm⁻¹ and 1508 cm⁻¹, with C-C in-ring stretching at 1616 cm⁻¹ and 1456 cm⁻¹[1].

The Fingerprint Region (1400-600 cm⁻¹)

This complex region contains a wealth of structural information, including the highly characteristic C-F and C-N stretching vibrations.

  • C-N Stretching: The stretching vibration of the aryl carbon to amine nitrogen bond (C-N) for aromatic amines typically results in a strong absorption band in the 1335-1250 cm⁻¹ range[4]. For 3-chloro-4-fluoroaniline, this is observed at 1285 cm⁻¹[5].

  • C-F Stretching: The carbon-fluorine bond gives rise to one of the most intense absorptions in the infrared spectrum, typically found in the broad range of 1360-1000 cm⁻¹[2]. The exact position is highly sensitive to the electronic environment. For monofluorinated aromatic compounds, a strong band between 1110 cm⁻¹ and 1000 cm⁻¹ is common[2]. In fluoroanilines, the C-F stretching vibration has been assigned at various positions, for example, around 1210 cm⁻¹ for p-fluoroaniline[4] and 1245 cm⁻¹ for 3-chloro-4-fluoroaniline[5].

  • C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in this region, providing information about the substitution pattern of the aromatic rings.

Summary of Predicted Vibrational Modes

The following table summarizes the expected key infrared absorption bands for this compound, with predicted wavenumber ranges based on literature values for analogous structures.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group AssignmentPredicted Intensity
~3450 - 3350Asymmetric StretchingAmine N-HMedium
~3350 - 3250Symmetric StretchingAmine N-HMedium
~3400StretchingIndole N-HMedium
~1630 - 1580Scissoring (Bending)Amine N-HMedium-Strong
~1620 - 1450StretchingAromatic C=CMedium-Variable
~1335 - 1250StretchingAromatic C-NStrong
~1250 - 1100StretchingAryl C-FVery Strong
~900 - 670Out-of-plane BendingAromatic C-HMedium-Strong

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol details a standard procedure for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment
  • This compound (solid sample)

  • Spectroscopic grade potassium bromide (KBr), oven-dried

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

  • FT-IR spectrometer

Step-by-Step Procedure
  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 150-200 mg of dry KBr.

    • Transfer the KBr to a clean, dry agate mortar.

    • Add the this compound to the mortar.

    • Gently grind the mixture with the pestle to obtain a fine, homogeneous powder. Thorough mixing is crucial for a high-quality spectrum.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the collar of a pellet-forming die.

    • Level the surface of the powder and insert the plunger.

    • Place the die assembly into a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the resulting spectrum (e.g., baseline correction, if necessary).

Visualizing the Molecular Structure and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure and the experimental workflow for IR analysis.

Caption: Molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh Weigh Sample & KBr (1:100) grind Grind to Homogeneous Powder weigh->grind load_die Load Powder into Die grind->load_die press Apply Hydraulic Pressure (7-10 tons) load_die->press background Acquire Background Spectrum press->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum (e.g., Baseline Correction) sample_scan->process interpret Interpret Peaks & Assign Functional Groups process->interpret

References

An In-depth Technical Guide to 7-fluoro-1H-indol-5-amine: Properties, Characterization, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-fluoro-1H-indol-5-amine (CAS No. 926028-84-4) is a substituted indole derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds, including neurotransmitters, alkaloids, and a wide array of pharmaceuticals.[1] The strategic introduction of a fluorine atom at the 7-position and an amine group at the 5-position imparts unique electronic properties and functional handles, making this molecule a valuable building block for the synthesis of novel therapeutic agents.

Fluorination is a well-established strategy in modern drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2] The amine functionality, in turn, provides a versatile point for further chemical modification and can play a crucial role in forming key interactions with protein targets. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its characterization, and essential safety information for researchers and drug development professionals.

Molecular and Physicochemical Properties

A summary of the key identifiers and physical properties of this compound is presented below. While some properties like melting point and pKa are not widely reported in the literature, this section provides expected values based on related structures and outlines the protocols for their empirical determination.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 926028-84-4[3][4]
Molecular Formula C₈H₇FN₂[3]
Molecular Weight 150.16 g/mol [3]
Appearance Brown-gray solid[3]
Purity (Commercial) ≥95%[5]
SMILES Nc1cc(F)c2c(c1)cc[nH]2[4]
Melting Point Not specified; requires experimental determination. See Protocol 2.
Boiling Point Not applicable (solid)
pKa Not specified; requires experimental determination. See Protocol 3.
Storage Conditions Store at 0-8 °C for short term; -20 °C for long term.[3]

Solubility Profile and Determination

The solubility of this compound is dictated by its aromatic, heterocyclic core and the presence of both a hydrogen-bond-donating amine group and a polar C-F bond. It is expected to have limited solubility in water but show good solubility in polar organic solvents such as ethanol, methanol, DMSO, and DMF. The basicity of the amine group suggests that its solubility will significantly increase in acidic aqueous solutions due to the formation of a soluble ammonium salt.

Experimental Protocol for Solubility Determination

This protocol outlines a systematic approach to qualitatively assess the solubility of this compound in various solvents.

Objective: To determine the solubility of the title compound in water, acidic, basic, and organic solvents.

Materials:

  • This compound

  • Deionized water

  • 5% (w/v) Hydrochloric Acid (HCl)

  • 5% (w/v) Sodium Hydroxide (NaOH)

  • Methanol, Ethanol, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO)

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Calibrated micropipette and analytical balance

Procedure:

  • Preparation: Label test tubes for each solvent to be tested.

  • Sample Addition: Add approximately 5 mg of this compound to each test tube.

  • Solvent Addition: Add 1 mL of the first solvent (e.g., deionized water) to the corresponding test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered "soluble" at ≥5 mg/mL. If undissolved solid remains, it is "sparingly soluble" or "insoluble".[6][7]

  • Repeat: Repeat steps 3-5 for each solvent (5% HCl, 5% NaOH, Methanol, Ethanol, DCM, DMSO).

  • Documentation: Record all observations in a laboratory notebook. For aqueous solutions, measuring the pH before and after addition can also provide useful information.[8]

G cluster_0 Solubility Workflow start Start: 5 mg of Compound add_solvent Add 1 mL of Solvent start->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Visually Inspect vortex->observe soluble Soluble observe->soluble Clear Solution insoluble Insoluble / Sparingly Soluble observe->insoluble Solid Remains

Caption: Workflow for solubility assessment.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Data is typically available from commercial suppliers or can be generated using standard laboratory instrumentation.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring and the protons of the amine and indole N-H groups. The protons on the benzene portion of the ring will exhibit splitting patterns influenced by both neighboring protons and the fluorine atom (H-F coupling). The amine (-NH₂) and indole N-H protons will likely appear as broad singlets, and their chemical shifts can be concentration-dependent. Their identity can be confirmed by a D₂O exchange experiment, which causes these signals to disappear.

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. Carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique.[2] The spectrum of this compound will show a single resonance for the fluorine atom at the 7-position. The precise chemical shift is highly sensitive to the electronic environment and can be a powerful tool for monitoring reactions or interactions involving the indole ring.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include:

  • N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂). A separate, often broader, peak for the indole N-H stretch may also be observed in this region.

  • C-H Stretching (Aromatic): Signals typically appear just above 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range.

  • C-F Stretching: A strong, characteristic absorption band typically found in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula. Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed with a calculated exact mass that confirms the C₈H₇FN₂ formula. For this compound, the expected monoisotopic mass is 150.0593 Da. The protonated molecule [M+H]⁺ would have an exact mass of 151.0671 Da.

Chemical Reactivity and Stability

The chemical reactivity of this compound is governed by the interplay of its three key structural features: the electron-rich indole ring, the nucleophilic primary amine, and the electron-withdrawing fluorine atom.

  • Indole Ring Reactivity: The indole nucleus is highly susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive site.[12] This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation. Therefore, reactions such as Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations are expected to proceed readily at the C3 position.[13]

  • Amine Group Reactivity: The primary amine at the C5 position is a potent nucleophile and a base. It will readily react with electrophiles such as acyl chlorides, anhydrides, and isocyanates to form amides and ureas, respectively. It can also undergo alkylation and participate in reductive amination reactions with aldehydes and ketones.

  • Influence of Substituents: The fluorine atom at C7 is strongly electron-withdrawing, which can deactivate the benzene portion of the indole ring towards electrophilic attack. The amine group at C5, however, is a strong electron-donating group, which activates the ring, particularly at the ortho (C4, C6) positions. The overall reactivity will be a balance of these competing electronic effects.

References

Introduction: The Strategic Imperative of Fluorine in Indolamine Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Fluorinated Indolamines

The introduction of fluorine into bioactive molecules represents one of the most powerful strategies in modern medicinal chemistry. Accounting for over 20% of all commercialized pharmaceuticals, organofluorine compounds possess unique properties stemming from fluorine's small atomic size, high electronegativity, and the strength of the carbon-fluorine bond.[1] When applied to the privileged indolamine scaffold—the structural core of vital neurotransmitters and hormones like serotonin, tryptamine, and melatonin—fluorination offers a sophisticated tool to modulate pharmacological profiles.[2]

Strategic placement of fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, binding affinity, and intrinsic activity at biological targets.[3][4][5][6] Fluorine's ability to increase lipophilicity can enhance membrane permeability and passage across the blood-brain barrier, while its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing drug-receptor interactions.[6][7] Furthermore, replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation, particularly by cytochrome P450 enzymes, is a well-established method to block metabolism, thereby increasing the drug's half-life and bioavailability.[8][9][10]

This guide provides a comprehensive exploration of the biological activities of fluorinated indolamines, moving beyond a simple catalog of compounds to explain the causal relationships between chemical structure and pharmacological effect. We will delve into their interactions with serotonergic and melatonergic systems, their potential as enzyme inhibitors, and the experimental methodologies used to validate these activities.

Part 1: Fluorinated Tryptamines and their Nuanced Modulation of Serotonergic Systems

The serotonergic system, with its array of receptor subtypes, is a primary target for drugs treating psychiatric disorders. Tryptamines, including the endogenous neurotransmitter serotonin and psychoactive compounds like N,N-dimethyltryptamine (DMT), are foundational indolamines that interact with these receptors. Fluorination of the tryptamine scaffold has revealed a complex and often unpredictable impact on receptor affinity and functional activity, providing critical insights into the molecular recognition at serotonin receptors.

Mechanistic Insights: The Impact of Fluorine on Serotonin Receptor Interaction

Hallucinogenic activity is primarily attributed to agonism at the serotonin 2A receptor (5-HT₂A), a G-protein coupled receptor (GPCR). However, activity at other receptors, such as 5-HT₁A and 5-HT₂C, also contributes to the overall pharmacological profile. Research into fluorinated tryptamines has demonstrated that the position of the fluorine atom on the indole ring is critical.

For instance, a series of fluorinated analogues of hallucinogenic tryptamines like N,N-diethyltryptamine (DET) and 5-methoxy-DMT (5-MeO-DMT) were synthesized to probe these interactions. The studies found that fluorination often attenuates or completely abolishes the hallucinogen-like activity observed in animal models.[11][12] However, the effect on receptor binding affinity is not a simple reduction. While affinity for the 5-HT₁A receptor was generally reduced, the affinity for 5-HT₂A/₂C receptors was often minimally affected.[11]

A striking exception is 4-fluoro-5-methoxy-DMT, which displayed a markedly enhanced affinity and functional potency at the 5-HT₁A receptor, with a potency greater than the well-known 5-HT₁A agonist 8-OH-DPAT.[11][12][13] This suggests that the 4-position of the indole ring may be involved in a specific, favorable interaction within the 5-HT₁A receptor binding pocket, possibly through the formation of a hydrogen bond.[14] This highlights how fluorination can be used not just to block metabolism, but to introduce new, beneficial binding interactions, shifting a compound's selectivity profile from a 5-HT₂A-focused psychedelic to a potent 5-HT₁A agonist.[15][16]

Data Presentation: Serotonin Receptor Binding Affinities of Fluorinated Tryptamines

The following table summarizes key quantitative data for representative fluorinated tryptamines, demonstrating the differential effects of fluorine substitution on receptor affinity.

CompoundReceptorKᵢ (nM)In Vivo Activity (Rat Drug Discrimination)
5-MeO-DMT 5-HT₁A16LSD-like (ED₅₀ = 3.1 µmol/kg)
5-HT₂A60
4-F-5-MeO-DMT 5-HT₁A0.23 Not LSD-like; Potent 5-HT₁A agonist (ED₅₀ = 0.17 µmol/kg)
5-HT₂A76
6-F-DET 5-HT₁A230Inactive
5-HT₂A140
Psilocin (4-OH-DMT) 5-HT₁A36LSD-like (ED₅₀ = 2.4 µmol/kg)
5-HT₂A58
6-F-Psilocin 5-HT₁A110Not LSD-like
5-HT₂A80
Data compiled from studies by Nichols et al.[11][12]
Experimental Protocol: Radioligand Competition Binding Assay for 5-HT₂A Receptor Affinity

This protocol describes a standard, self-validating method to determine the binding affinity (Kᵢ) of a novel fluorinated indolamine for the human 5-HT₂A receptor. The principle is competitive displacement of a known high-affinity radioligand.

1. Materials and Reagents:

  • Cell Membranes: Commercially available membranes from CHO or HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Radioligand: [³H]-Ketanserin, a high-affinity 5-HT₂A antagonist.

  • Test Compound: The novel fluorinated indolamine, dissolved in a suitable vehicle (e.g., DMSO) to create a stock solution.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, potent 5-HT₂A antagonist, such as spiperone.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filter mats.

  • Scintillation Cocktail and Counter: For quantifying radioactivity.

2. Step-by-Step Methodology:

  • Preparation: Pre-soak filter mats in 0.5% polyethyleneimine for at least 1 hour to reduce non-specific binding of the radioligand.

  • Assay Plate Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Ketanserin (at a final concentration near its K₋ value, e.g., 1-2 nM), 50 µL cell membranes, and 50 µL vehicle.

    • Non-specific Binding (NSB): 50 µL spiperone (10 µM final), 50 µL [³H]-Ketanserin, 50 µL cell membranes, and 50 µL vehicle.

    • Competition: 50 µL of the test compound at varying concentrations (typically a serial dilution from 10 µM to 0.1 nM), 50 µL [³H]-Ketanserin, 50 µL cell membranes, and 50 µL vehicle.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked filter mat using the cell harvester. Wash each filter 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Punch out the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each concentration of the test compound, calculate the percentage of specific binding inhibited.

    • Plot the percent inhibition against the log concentration of the test compound to generate a sigmoidal competition curve.

    • Use non-linear regression analysis (e.g., Prism software) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Causality and Self-Validation: This protocol is self-validating because the inclusion of total and non-specific binding controls allows for the precise calculation of specific binding. A well-behaved assay will show a high signal-to-noise ratio (Total Binding / NSB > 10) and a complete sigmoidal displacement curve for the test compound.

Visualizations: GPCR Signaling and Assay Workflow

GPCR_Signaling cluster_membrane Cell Membrane Receptor 5-HT Receptor (GPCR) G_Protein Gαq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP₃ PLC->IP3 generates DAG DAG PLC->DAG generates Ligand Fluorinated Indolamine Ligand->Receptor binds Response Cellular Response (e.g., Ca²⁺ release) IP3->Response DAG->Response Assay_Workflow Prep Prepare Reagents (Membranes, Radioligand, Test Compound) Plate Pipette into 96-well Plate (Total, NSB, Competition) Prep->Plate Incubate Incubate at 37°C (30 minutes) Plate->Incubate Harvest Filter & Wash (Separate bound from unbound) Incubate->Harvest Quantify Scintillation Counting (Measure CPM) Harvest->Quantify Analyze Data Analysis (Calculate IC₅₀ and Kᵢ) Quantify->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Part 2: Fluorinated Melatonin Analogs as Probes for Melatonergic Receptors

Melatonin, the primary hormone of the pineal gland, is a crucial regulator of circadian rhythms through its action on MT₁ and MT₂ receptors. [17]Developing potent and selective melatonergic agonists is a key objective for treating sleep disorders. Fluorination has been employed to create novel melatonin analogs with enhanced potency.

Mechanistic Insights: Enhancing Agonist Potency through Fluorination

Unlike the complex effects seen in tryptamines, fluorination of melatonin-like structures, such as methoxyphenylalkyl amides, has shown more predictable enhancements in agonist activity. [18][19]In these analogs, which lack the indole core but mimic its interaction with the receptor, the relative positions of the methoxy and fluoro substituents, along with the length of the N-acyl side chain, are critical determinants of potency.

Studies on a series of these compounds revealed that 4-fluoro-3-methoxy derivatives with an N-propanoyl side chain exhibited agonist activity greater than melatonin itself. [18]This suggests an optimal fit within the melatonin receptor's binding site, where the fluorine atom likely contributes to favorable hydrophobic and electronic interactions. The increase in potency appears to result from a combination of factors: the fluorine atom influencing the preferred conformation of the molecule to better fit the receptor and potentially enhancing binding through direct interactions. [18]

Data Presentation: Agonist Potency of Fluorinated Melatonin Analogs
Compound Structure (Core: Phenylalkylamide)N-Acyl GroupAgonist Activity (EC₅₀, pM)
Melatonin Acetyl15
4-F-3-MeO-phenyl-ethyl Acetyl11
4-F-3-MeO-phenyl-ethyl Propanoyl4
2-F-5-MeO-phenyl-ethyl Acetyl72
2-F-5-MeO-phenyl-ethyl Propanoyl54
Data represents relative potencies from studies by Ettaoussi et al.[18]
Experimental Protocol: Xenopus Laevis Melanophore Pigment Aggregation Assay

This classic functional assay provides a robust and visual method for quantifying the agonist or antagonist activity of compounds at melatonin receptors.

1. Materials and Reagents:

  • Melanophores: Isolated from the skin of Xenopus laevis frogs and maintained in culture.

  • Culture Medium: Typically a modified Ringer's solution.

  • Melatonin: As a positive control for agonist activity.

  • Luzindole: A known melatonin receptor antagonist, used for validation.

  • Test Compound: The fluorinated indolamine or analog.

  • Microplate Reader: Capable of measuring changes in light absorbance at ~600 nm.

2. Step-by-Step Methodology:

  • Cell Plating: Plate cultured melanophores into a 96-well plate and allow them to adhere and stabilize, resulting in a dispersed pigment state (dark appearance).

  • Initial Reading: Measure the initial absorbance of each well using a microplate reader. This represents the baseline for dispersed pigment.

  • Compound Addition:

    • For Agonist Testing: Add the test compound at various concentrations to the wells. Include a positive control (melatonin, typically 1 nM) and a vehicle control.

    • For Antagonist Testing: Pre-incubate the cells with the test compound for 15-20 minutes, then add a fixed concentration of melatonin (e.g., EC₅₀ concentration) to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark. Agonist activity will cause the melanin granules to aggregate in the center of the cells, leading to a lighter appearance and a decrease in absorbance.

  • Final Reading: Measure the final absorbance of each well.

  • Data Analysis:

    • Calculate the change in absorbance for each well.

    • Normalize the data, setting the response of the vehicle control to 0% and the maximal response of the melatonin control to 100%.

    • Plot the percentage of maximal response against the log concentration of the test compound.

    • Use non-linear regression to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Causality and Self-Validation: The assay's validity rests on the clear, dose-dependent response to the melatonin control. An effective agonist will produce a sigmoidal curve from which an EC₅₀ can be reliably calculated. The visual change from dark (dispersed) to light (aggregated) provides an immediate qualitative check of the compound's activity.

Visualization: Melatonin Signaling and Assay Workflow

Melatonin_Signaling Melatonin Fluorinated Analog (Agonist) Receptor MT₁/MT₂ Receptor Melatonin->Receptor binds G_Protein Gαi Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP Aggregation Pigment Aggregation cAMP->Aggregation leads to

Caption: Melatonin receptor signaling leading to pigment aggregation.

Part 3: Broadening the Therapeutic Horizon: Enzyme Inhibition and Metabolic Stability

Beyond receptor modulation, fluorinated indolamines exhibit significant potential as enzyme inhibitors and possess enhanced metabolic stability, two highly desirable properties in drug development.

Fluorinated Indoles as Enzyme Inhibitors

The indole nucleus is a common feature in many enzyme inhibitors. Fluorination can enhance this activity by increasing binding affinity or by creating mechanism-based inhibitors.

  • Kinase Inhibition: Sunitinib is a prime example of a clinically successful fluorinated indole. It is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for treating renal cell carcinoma and other cancers. [20][21]The fluorine atom in sunitinib contributes to its overall physicochemical properties and binding profile within the ATP-binding pocket of various kinases.

  • Mechanism-Based Inhibition: Fluorine's high electronegativity can be exploited to design mechanism-based or "suicide" inhibitors. An appropriately placed fluorine atom can destabilize a catalytic intermediate, leading to the formation of a stable, covalent adduct with an active site residue, thereby irreversibly inactivating the enzyme. [22]This principle can be applied to various enzyme classes targeted by indole-based compounds.

Enhancing Metabolic Stability through Fluorination

A major challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The indole ring is susceptible to hydroxylation at several positions. Placing a fluorine atom at one of these metabolically "hot" spots effectively blocks this pathway. [8] This strategy is highly effective because the C-F bond is significantly stronger than a C-H bond and is resistant to oxidative cleavage by CYP enzymes. [9]This leads to a longer in vivo half-life, reduced patient-to-patient variability in drug exposure, and potentially a lower required dose.

Sources

role of fluorine in modifying indole scaffold bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

The Transformative Role of Fluorine in Modifying Indole Scaffold Bioactivity

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceuticals.[1] Its inherent biological activity, however, is often iteratively refined to achieve desired therapeutic profiles. Among the various chemical modifications, the strategic incorporation of fluorine has emerged as a uniquely powerful tool. This guide provides a comprehensive technical overview of how fluorine substitution profoundly influences the bioactivity of the indole scaffold. We will explore the fundamental physicochemical alterations, delve into synthetic strategies, and analyze case studies that underscore the successful application of this approach in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize indole-based drug candidates.

The Fundamental Impact of Fluorine on the Indole Nucleus

The introduction of fluorine into an indole scaffold is not a mere substitution but a strategic perturbation that can dramatically alter the molecule's physicochemical properties. These changes are the root cause of the observed modulation in bioactivity.

Electronic Effects: Modulating pKa and Reactivity

Fluorine is the most electronegative element, and its introduction into the indole ring system exerts a strong inductive electron-withdrawing effect.[2] This effect can significantly lower the basicity (pKa) of nearby nitrogen atoms, a critical factor for optimizing oral bioavailability.[2][3][4] By reducing the pKa, the molecule is less likely to be protonated at physiological pH, which can improve its ability to permeate cellular membranes.[2]

For instance, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles has been shown to reduce the pKa of the piperidine nitrogen, leading to improved pharmacokinetic profiles for 5-HT1D receptor ligands.[2][3][4] The electron-withdrawing nature of fluorine can also influence the reactivity of the indole ring itself, potentially affecting its susceptibility to metabolic enzymes.


}

Electronic influence of fluorine on the indole scaffold.

Lipophilicity: A Double-Edged Sword

The effect of fluorine on lipophilicity is highly context-dependent. While the introduction of a single fluorine atom to an aromatic ring generally increases lipophilicity, the effect of polyfluorinated groups like trifluoromethyl (CF3) can be more complex.[1][5][6][7] This modulation of lipophilicity is a critical parameter in drug design, as it influences solubility, membrane permeability, and plasma protein binding.[1][6]

Careful consideration of the position and number of fluorine atoms is necessary to strike the right balance for optimal absorption, distribution, metabolism, and excretion (ADME) properties. An excessive increase in lipophilicity can lead to poor solubility and non-specific binding, while a decrease might hinder membrane permeation.

Metabolic Stability: Blocking the "Soft Spots"

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][6][8][9] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[9] By strategically placing fluorine atoms at positions susceptible to oxidative metabolism, the metabolic "soft spots" of a molecule can be effectively blocked.[6] This leads to a longer in vivo half-life, reduced clearance, and improved bioavailability.[6][9] However, it is important to be aware of potential metabolic defluorination, which can sometimes lead to the formation of reactive metabolites.[10]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
Indoles Parent Indole Non-fluorinated2527.7Human Liver Microsomes
4-Fluoroindole Fluorinated Analog5512.6Human Liver Microsomes
5-Fluoroindole Fluorinated Analog6211.2Human Liver Microsomes
6-Fluoroindole Fluorinated Analog4814.4Human Liver Microsomes

Comparative in vitro metabolic stability of a hypothetical indole and its fluorinated analogs in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[9]

Conformational Control and Binding Interactions

Fluorine's small size and unique electronic properties can also influence the conformational preferences of a molecule.[6] This can be particularly important for optimizing the binding affinity of a ligand to its target protein. By favoring a specific conformation that fits better into the binding pocket, fluorination can lead to a significant increase in potency. Furthermore, fluorine can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can further enhance binding affinity.[6]

Synthetic Strategies for Accessing Fluorinated Indoles

The growing importance of fluorinated indoles has spurred the development of a diverse array of synthetic methodologies. These can be broadly categorized into two main approaches: building from fluorinated precursors and late-stage fluorination.

Synthesis from Fluorinated Building Blocks

This classical approach involves using commercially available or readily synthesized fluorinated starting materials to construct the indole ring. Common strategies include:

  • Fischer Indole Synthesis: Utilizing fluorinated phenylhydrazines.

  • Palladium-catalyzed Cyclizations: Employing fluorinated anilines and alkynes.[1]

  • Domino Reactions: A domino trifluoromethylation/cyclization of 2-alkynylanilines has been developed for the synthesis of 2-(trifluoromethyl)indoles.[11]

While reliable, these methods can sometimes require lengthy synthetic sequences and may not be suitable for late-stage diversification of a lead compound.

Late-Stage Fluorination: A Modern Approach

Late-stage fluorination has emerged as a powerful strategy, allowing for the introduction of fluorine at a later stage in the synthetic route. This is particularly advantageous for structure-activity relationship (SAR) studies, as it enables the rapid generation of a library of fluorinated analogs from a common intermediate. Key late-stage fluorination techniques include:

  • Electrophilic Fluorination: Using reagents like Selectfluor® to directly fluorinate the indole ring.[12]

  • Metal-free Oxidative Dearomatization: A novel method for accessing a wide range of fluorinated indoles from simple anilines.[13]

  • Solvent-Promoted C-F Bond Activation: A strategy for the selective hydrodefluorination and hydroxydefluorination of perfluoroalkylated indoles.[8]


}

General synthetic workflows for fluorinated indoles.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and reliability of research findings, it is crucial to employ well-validated experimental protocols. Below is a detailed methodology for a key experiment in this field: the in vitro metabolic stability assay.

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a fluorinated indole derivative in comparison to its non-fluorinated counterpart.

Materials:

  • Test compounds (fluorinated and non-fluorinated indoles)

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO). Dilute the liver microsomes to the desired concentration in phosphate buffer.

  • Incubation: Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.[9]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.[9]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding three volumes of ice-cold acetonitrile. The 0-minute time point represents the initial compound concentration.[9]

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the metabolic half-life (t½) using the equation: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[9]

Self-Validation: The inclusion of a negative control (without NADPH) is critical to ensure that any observed degradation is due to enzymatic metabolism and not chemical instability. Additionally, running a known compound with well-characterized metabolic stability as a positive control can validate the assay's performance.

Case Studies: Fluorinated Indoles in Drug Discovery

The successful application of fluorine in modifying indole bioactivity is evident in numerous approved drugs and clinical candidates.

Fluvastatin: A Cholesterol-Lowering Agent

Fluvastatin, a synthetic HMG-CoA reductase inhibitor, features a 4-fluorophenyl group attached to the indole core. This fluorination contributes to the drug's lipophilicity, which is crucial for its absorption and distribution to the liver, the primary site of cholesterol synthesis.

Flindokalner (BMS-204352): A Potassium Channel Opener

Flindokalner is a potassium channel opener that contains a fluorinated indole moiety.[14] The fluorine atom in this compound plays a role in modulating its electronic properties and metabolic stability, contributing to its desired pharmacological profile.[14]

HIV-1 Attachment Inhibitors

Several fluorinated indole derivatives have shown potent activity as HIV-1 attachment inhibitors.[7][14] For example, the 4-fluorinated indole IV is reported to be about 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated counterpart.[7] This highlights the dramatic impact that a single fluorine atom can have on antiviral activity. In a series of 7-substituted carboxamides of 4-fluoroindole, several compounds displayed picomolar to nanomolar inhibitory activity against HIV-1.[5][7]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indole scaffold is a proven and powerful strategy in modern drug discovery. By judiciously leveraging the unique physicochemical properties of fluorine, medicinal chemists can effectively modulate a wide range of pharmacological parameters, including pKa, lipophilicity, metabolic stability, and binding affinity. The continued development of novel synthetic methodologies for late-stage fluorination will undoubtedly further expand the toolkit available to researchers, enabling the more efficient and rational design of next-generation indole-based therapeutics. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect to see an even greater number of innovative and effective fluorinated indole drugs entering the clinical pipeline.

References

  • Fluorine-containing indoles: Synthesis and biological activity. (2018). ResearchGate. [Link]

  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). Organic Chemistry Portal. [Link]

  • Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. (2016). Angewandte Chemie International Edition. [Link]

  • Selected examples of fluorine‐containing indole derivatives. (n.d.). ResearchGate. [Link]

  • Selective perfluoroalkylation and defluorination functionalization of indoles. (2025). Organic Chemistry Frontiers. [Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. (1999). Journal of Medicinal Chemistry. [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. (1999). Journal of Medicinal Chemistry. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity | Request PDF. (2018). ResearchGate. [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]

  • Blockbuster drugs containing fluorinated indoles. (n.d.). ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules. (2025). figshare. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. (2018). ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Source Not Available.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central. [Link]

  • Structures of some bioactive fluorinated indole derivatives. (n.d.). ResearchGate. [Link]

  • Fluorine-containing Indoles: Synthesis and Biological Activity. (n.d.). AMiner. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Source Not Available.
  • The role of fluorine in medicinal chemistry. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). PubMed. [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]

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Methodological & Application

Application Note: Strategic Use of 7-fluoro-1H-indol-5-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Role of Fluorinated Indoles in Kinase Inhibition

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to bind to a multitude of biological targets.[1] Within the vast landscape of cancer therapeutics, protein kinase inhibitors represent a major class of targeted agents, and the indole framework is a recurring motif in their design.[1] The strategic incorporation of fluorine atoms into these scaffolds is a well-established method for optimizing drug-like properties.[2] Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to the target protein.[2][3]

This guide focuses on 7-fluoro-1H-indol-5-amine (CAS 926028-84-4) , a versatile building block that combines the advantageous properties of the indole core with the strategic placement of a fluorine atom and a reactive primary amine. The fluorine at the 7-position can enhance binding affinity and block potential sites of metabolism, while the amine at the 5-position serves as a crucial synthetic handle for coupling with other pharmacophoric fragments.[4] This document provides a detailed overview of its properties and field-proven protocols for its incorporation into novel kinase inhibitor scaffolds, with a focus on explaining the causality behind experimental choices.

Physicochemical Profile of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 926028-84-4[4][5][6][7]
Molecular Formula C₈H₇FN₂[5]
Molecular Weight 150.16 g/mol [5]
IUPAC Name This compound[5]
Appearance Typically a solidN/A
Purity ≥97% (commercially available)[5][7]
SMILES Nc1cc(F)c2c(c1)cc[nH]2[7]

Core Synthetic Strategies: Building Kinase Inhibitors

The primary utility of this compound in kinase inhibitor synthesis lies in the reactivity of its 5-amino group. This group allows for the formation of a carbon-nitrogen (C-N) bond, linking the indole scaffold to another key part of the inhibitor, often a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The two most powerful and widely used methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

G cluster_0 Input Building Blocks cluster_1 Core C-N Coupling Reaction cluster_2 Post-Coupling Workflow Indole This compound Coupling Buchwald-Hartwig Amination OR Ullmann Condensation Indole->Coupling Heterocycle Aryl/Heteroaryl Halide (e.g., Chloropyrimidine) Heterocycle->Coupling Purification Purification (Chromatography, Recrystallization) Coupling->Purification Characterization Structure Verification (NMR, MS, HPLC) Purification->Characterization Screening Biological Screening (Kinase Assays, Cell-based Assays) Characterization->Screening

Caption: General workflow for kinase inhibitor synthesis using this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a highly versatile and widely adopted method for forming C-N bonds. It is prized for its broad substrate scope, functional group tolerance, and the use of catalytic amounts of palladium.[8][9]

Causality Behind Component Selection:

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are stable to air and are reduced in situ to the active Pd(0) species that initiates the catalytic cycle.

  • Phosphine Ligand: This is the most critical component for success. Bulky, electron-rich phosphine ligands like XantPhos or RuPhos are often used. They promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition.[8]

  • Base: A non-nucleophilic inorganic or organic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are effective choices. The choice of base can significantly impact reaction rate and yield.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are used to prevent quenching of the catalyst and reactive intermediates.

Caption: Buchwald-Hartwig coupling of this compound with a heteroaryl chloride.

Detailed Step-by-Step Protocol:

  • Reactor Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired aryl or heteroaryl halide (e.g., 2-chloropyrimidine, 1.1 eq.), and sodium tert-butoxide (1.4 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XantPhos, 4-5 mol%). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.

  • Solvent Addition: Add anhydrous toluene (or dioxane) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 90-110 °C (or heat in a microwave reactor). Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for C-N bond formation, predating modern palladium catalysis.[11][12] It typically requires a copper catalyst, often in stoichiometric amounts, and higher reaction temperatures.[13] However, modern protocols have been developed that use catalytic copper with specific ligands, making it a viable alternative to the Buchwald-Hartwig reaction, especially for certain substrates or for large-scale synthesis where copper is a more economical choice.[14]

Causality Behind Component Selection:

  • Copper Catalyst: Copper(I) iodide (CuI) is the most common and effective catalyst for Ullmann C-N couplings.[12]

  • Ligand: The reaction is often sluggish without a ligand. Bidentate ligands such as 1,10-phenanthroline or various amino acids (e.g., L-proline) can accelerate the reaction by stabilizing the copper intermediates.[14]

  • Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used.[3]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are necessary to achieve the required reaction temperatures (often >120 °C).[13]

Detailed Step-by-Step Protocol:

  • Reactor Setup: To a sealable reaction tube or round-bottom flask, add this compound (1.0 eq.), the aryl iodide or bromide (1.2 eq.), copper(I) iodide (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a high-boiling solvent such as DMF or DMSO.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120-150 °C. Monitor the reaction progress by TLC or LC-MS. These reactions can require 12-48 hours. A successful coupling of this compound with a coupling partner using K₂CO₃ in DMF has been reported, demonstrating the feasibility of this system.[15]

  • Work-up: Cool the reaction to room temperature. Dilute with a large volume of water, which will often precipitate the crude product.

  • Filtration & Extraction: Filter the solid and wash with water. Alternatively, if the product is soluble, extract the aqueous mixture multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Application Example: Synthesis of a VEGFR-2 Inhibitor Scaffold

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, and its inhibition is a clinically validated strategy for cancer treatment.[2][16] Many VEGFR-2 inhibitors feature a nitrogen-linked heterocyclic scaffold.[17][18] Here, we outline a plausible synthesis of a novel inhibitor scaffold by coupling this compound with 4-chloro-6-methoxy-quinazoline, utilizing the Buchwald-Hartwig protocol.

Synthetic Scheme:

The synthesis involves the palladium-catalyzed C-N cross-coupling of This compound (1) with 4-chloro-6-methoxyquinazoline (2) to yield the target compound N-(7-fluoro-1H-indol-5-yl)-6-methoxyquinazolin-4-amine (3) .

Protocol: The general Buchwald-Hartwig protocol described in Section 4 is followed.

  • Reactants: this compound (150 mg, 1.0 mmol), 4-chloro-6-methoxyquinazoline (214 mg, 1.1 mmol).

  • Catalyst System: Pd₂(dba)₃ (18 mg, 0.02 mmol), XantPhos (24 mg, 0.04 mmol).

  • Base & Solvent: NaOtBu (135 mg, 1.4 mmol) in anhydrous dioxane (10 mL).

  • Conditions: 100 °C for 16 hours under an Argon atmosphere.

  • Outcome: After purification by column chromatography (DCM/MeOH gradient), the target compound (3) is isolated.

Hypothetical Biological Data:

The final compound would be tested for its ability to inhibit VEGFR-2 kinase activity and to suppress the proliferation of endothelial cells.

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cell-based Anti-proliferative IC₅₀ (nM)
Scaffold (3) VEGFR-21550
Sorafenib (Ref.) VEGFR-29020-100

Note: Data are hypothetical and for illustrative purposes only. Sorafenib is a known multi-kinase inhibitor used here as a reference point.[17]

Conclusion

This compound is a high-value building block for the synthesis of kinase inhibitors. The strategic placement of the fluorine atom offers potential advantages in potency and pharmacokinetic properties, while the 5-amino group provides a reliable point of attachment via robust and well-understood cross-coupling methodologies like the Buchwald-Hartwig amination and Ullmann condensation. By carefully selecting catalysts, ligands, and reaction conditions, researchers can efficiently incorporate this fluorinated indole scaffold into diverse molecular architectures to explore new chemical space in the pursuit of next-generation targeted cancer therapies.

References

  • MODULATORS OF ATP BINDING CASSETTE TRANSPORT.
  • 1H-Indol-5-amine, 7-fluoro- . Aribo Biotechnology. [Link]

  • This compound . Chemexpress. [Link]

  • Inhibition of virally induced TFEB proteasomal degradation as a host-centric therapeutic approach for coronaviral infection . PubMed Central. [Link]

  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign . National Institutes of Health. [Link]

  • Various scaffolds as potent VEGFR inhibitors . ResearchGate. [Link]

  • Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents . PubMed. [Link]

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  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . National Institutes of Health. [Link]

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  • Ullmann reaction – Knowledge and References . Taylor & Francis. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water . Novartis OAK. [Link]

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  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands . Frontiers. [Link]

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Application Notes & Protocols: Palladium-Catalyzed Amination of 7-Fluoro-1H-indol-5-amine for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its development has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] This reaction's utility is particularly pronounced in drug discovery, where it replaces harsher, traditional methods and significantly expands the scope of accessible molecular architectures.[3]

The 7-fluoro-1H-indol-5-amine core is a "privileged scaffold" of immense interest, particularly in the development of protein kinase inhibitors.[4] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[4][5] The indole framework, decorated with specific functionalities, can effectively target the ATP-binding site of various kinases, including CDK and c-Met.[6][7] The strategic placement of a fluorine atom at the 7-position can enhance binding affinity and modulate metabolic stability, while the 5-amino group serves as a crucial handle for introducing diverse substituents via C-N cross-coupling. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

However, the amination of electron-rich, N-H functionalized heterocycles like indoles presents distinct challenges.[8][9] Potential side reactions include N-arylation of the indole ring itself and catalyst inhibition by the substrate or product. Therefore, a robust and well-optimized protocol is essential for achieving high yields and purity, which are paramount in a drug development setting. This document provides an in-depth guide to the successful palladium-catalyzed amination of this compound, grounded in mechanistic principles and field-proven experimental protocols.

The Engine of C-N Bond Formation: The Buchwald-Hartwig Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and protocol optimization. The reaction is believed to proceed through a sequence of three primary steps: oxidative addition, amination (ligand exchange), and reductive elimination.[1][10][11]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated, electron-rich Palladium(0) complex, typically generated in situ. This active catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is heavily influenced by the ligand.[10]

  • Amine Coordination & Deprotonation: The amine (R₂NH) then coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without degrading the catalyst or substrates.[10]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired arylamine (Ar-NR₂) from the Pd(II)-amido complex. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][10]

The ancillary phosphine ligand is arguably the most critical component of the catalyst system. For challenging substrates like electron-rich indolamines, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are essential.[2][3][12] These ligands promote the formation of the reactive monoligated Pd(0) species, accelerate the oxidative addition and reductive elimination steps, and sterically shield the metal center to prevent catalyst deactivation.[12][13]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Catalyst Pd(0)L Ox_Add Oxidative Addition Intermediate L-Pd(II)(Ar)(X) Pd(0)L->Ox_Add Ar-X Amido_Complex Pd(II) Amido Complex L-Pd(II)(Ar)(NR₂) Ox_Add->Amido_Complex + R₂NH, Base - HX Amido_Complex->Pd(0)L Reductive Elimination Product Product Ar-NR₂ Amido_Complex->Product caption Fig. 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Caption: Fig. 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. Note: All operations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox. Solvents must be anhydrous.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound>98%CommercialStore under inert gas.
Aryl Bromide (Ar-Br)>98%CommercialPurify by distillation or recrystallization if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercialStore in a desiccator.
XPhos>98%CommercialA bulky biaryl phosphine ligand.
Sodium tert-butoxide (NaOtBu)>97%CommercialHighly hygroscopic; handle exclusively in a glovebox.
Anhydrous TolueneDriSolv® or similarCommercialEnsure water content is <50 ppm.
Ethyl AcetateACS GradeCommercialFor workup and chromatography.
HexanesACS GradeCommercialFor chromatography.
Saturated aq. NH₄Cl-Lab PreparedFor workup.
Brine-Lab PreparedFor workup.
Anhydrous MgSO₄ or Na₂SO₄-CommercialFor drying.
Silica Gel230-400 meshCommercialFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller and thermocouple

  • Inert gas line (N₂ or Ar) with a bubbler

  • Syringes and needles (oven-dried)

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Flash chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

    • Rationale: A 1:2 Pd/Ligand ratio is often optimal for forming the active catalytic species. Using a pre-catalyst can also be effective.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

    • Rationale: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, leading to deactivation.

  • Addition of Reagents: Under a positive pressure of inert gas, add the aryl bromide (1.1 mmol, 1.1 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Rationale: A slight excess of the aryl halide ensures complete consumption of the more valuable indolamine. The strong, non-nucleophilic base NaOtBu is required to deprotonate the amine without competing in the reaction.[10]

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

    • Rationale: Toluene is a common, non-polar solvent for this reaction, capable of reaching the required temperatures while effectively dissolving the reagents.[10]

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (e.g., every 2 hours). The reaction is typically complete within 4-24 hours.

    • Rationale: Elevated temperatures are usually necessary to drive the reaction, especially the oxidative addition and reductive elimination steps.[10]

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

    • Rationale: Washing removes inorganic salts and residual base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate to elute the product.

Experimental_Workflow start Start setup 1. Setup Add Indolamine, Pd(OAc)₂, XPhos to Schlenk Flask start->setup inert 2. Inert Atmosphere Evacuate & Backfill with N₂/Ar (3x) setup->inert reagents 3. Add Reagents Add Ar-Br and NaOtBu inert->reagents solvent 4. Add Solvent Add Anhydrous Toluene reagents->solvent react 5. Reaction Heat at 100-110 °C Monitor by TLC/LC-MS solvent->react workup 6. Workup Cool, Quench with aq. NH₄Cl, Extract with Ethyl Acetate react->workup purify 7. Purification Dry, Concentrate, Flash Column Chromatography workup->purify product Final Product purify->product caption Fig. 2: Experimental Workflow for Buchwald-Hartwig Amination.

Caption: Fig. 2: Experimental Workflow for Buchwald-Hartwig Amination.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (O₂ exposure).2. Impure base (e.g., NaOtBu hydrated).3. Insufficient temperature.4. Poorly chosen ligand for the substrate.1. Ensure rigorous inert atmosphere techniques.2. Use fresh, high-purity base handled in a glovebox.3. Increase reaction temperature in 10 °C increments.4. Screen alternative ligands (e.g., RuPhos, BrettPhos).
Side Product Formation 1. Hydrodehalogenation: Trace water reacting with the Pd-H species.2. Indole N-H Arylation: Reaction at the indole nitrogen instead of the amine.3. Catalyst Decomposition: Indicated by the formation of palladium black.1. Use rigorously dried solvents and reagents.2. This is less common with bulky ligands and strong bases favoring C5-amine deprotonation, but if observed, consider N-protection (e.g., with a SEM or BOC group), though this adds steps.[14]3. Lower the reaction temperature; ensure the ligand-to-metal ratio is appropriate.
Difficulty in Purification 1. Product co-elutes with starting material or ligand.2. Streaking on silica gel.1. Ensure the reaction goes to completion. Use a different solvent system for chromatography.2. The basic amine product may interact strongly with acidic silica. Add 0.5-1% triethylamine to the eluent.

Expertise & Experience Insights:

  • The Base is Critical: The quality of the sodium tert-butoxide is paramount. Clumpy or discolored base is a sign of degradation and will lead to poor results. It is often the first variable to check when a reaction fails.

  • Ligand Choice is Context-Dependent: While XPhos is a robust, general-purpose ligand, the amination of heteroaryl chlorides or sterically hindered substrates may benefit from other specialized biaryl phosphine ligands.[2]

  • Pre-catalyst vs. In Situ Generation: Using commercially available, air-stable palladium pre-catalysts (e.g., XPhos Pd G3) can offer greater convenience and reproducibility compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[15]

References

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  • Buchwald-Hartwig Coupling. (2021). YouTube. [Link]

  • Synthesis and kinase inhibitory activity of novel substituted indigoids. (2012). PubMed. [Link]

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  • A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. (2024). ResearchGate. [Link]

  • Synthesis and pp60c‐Src Tyrosine Kinase Inhibitory Activities of Novel Indole‐3‐Imine and Amine Derivatives Substituted at N1 and C5. (2015). Semantic Scholar. [Link]

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  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2004). ResearchGate. [Link]

  • A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. (2024). ChemRxiv. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship, University of California. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2016). National Institutes of Health. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (2004). Semantic Scholar. [Link]

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  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). National Institutes of Health. [Link]

  • Electrochemical DABCOylation enables challenging aromatic C-H amination. (2025). PubMed. [Link]

  • Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. (2022). ResearchGate. [Link]

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  • Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. (2024). ChemistryViews. [Link]

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  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2020). MDPI. [Link]

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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 7-Fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. This powerful transformation is pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The canonical SNAr reaction proceeds efficiently on electron-deficient aromatic rings bearing a suitable leaving group, typically a halide, and activated by strongly electron-withdrawing groups positioned ortho and/or para to the site of substitution.

This guide focuses on the challenging yet synthetically valuable SNAr reactions of 7-fluoro-1H-indol-5-amine. This substrate presents a departure from the conventional electronic demands of SNAr. The indole moiety is an electron-rich heteroaromatic system, and the 5-amino group is a potent electron-donating group. Both features deactivate the aromatic ring towards nucleophilic attack, posing a significant challenge to achieving successful substitution of the 7-fluoro substituent.

This document provides a comprehensive analysis of the electronic properties of this compound, outlines strategies to overcome its inherent low reactivity in SNAr, and presents detailed protocols for researchers in drug development and synthetic chemistry. We will explore the critical role of protecting groups to modulate reactivity and prevent side reactions, and propose reaction conditions to facilitate the synthesis of novel 7-substituted-1H-indol-5-amine derivatives.

Theoretical Background and Mechanistic Considerations

The success of a nucleophilic aromatic substitution reaction is predicated on the ability of the aromatic ring to stabilize the negative charge that develops in the Meisenheimer intermediate, the key intermediate in the stepwise addition-elimination mechanism.[1][2]

Electronic Landscape of this compound

The reactivity of this compound in SNAr is governed by a confluence of electronic effects:

  • The Indole Ring: The fused pyrrole ring of the indole system is π-excessive, meaning it possesses a higher electron density than the benzene ring.[3][4] This inherent electron-rich character makes the indole nucleus a strong nucleophile, prone to electrophilic rather than nucleophilic substitution.[5][6] This property is antithetical to the requirements for a successful SNAr substrate.

  • The 5-Amino Group: The amino group at the C5 position is a strong electron-donating group through resonance. Its lone pair of electrons delocalizes into the benzene ring, further increasing the electron density and deactivating the ring towards nucleophilic attack.

  • The 7-Fluoro Substituent: While fluorine is a good leaving group for SNAr due to its high electronegativity which polarizes the C-F bond and facilitates the initial nucleophilic attack, its activating effect is likely to be overwhelmed by the electron-donating nature of the rest of the molecule.[7][8]

The convergence of these electronic factors renders the direct SNAr reaction on unprotected this compound highly challenging.

G Electronic Influences on this compound for SNAr cluster_0 Substituent Effects cluster_1 Overall Reactivity for SNAr Indole_Ring Indole Ring System (π-excessive) Reactivity Deactivated Ring System (Low Reactivity) Indole_Ring->Reactivity Deactivates Amino_Group 5-Amino Group (Electron-Donating) Amino_Group->Reactivity Strongly Deactivates Fluorine 7-Fluoro Group (Good Leaving Group) Fluorine->Reactivity Activates (but effect is likely minor)

Caption: Electronic factors governing the reactivity of this compound in SNAr.

The Imperative of Protecting Groups

Given the presence of two highly nucleophilic nitrogen atoms (the indole N-H and the 5-amino group), any attempt at SNAr with an external nucleophile is likely to be complicated by side reactions. The external nucleophile will have to compete with these internal nucleophilic centers. Furthermore, under basic conditions often employed for SNAr, deprotonation of the indole N-H or the amino group can occur, leading to further complications.

Therefore, a robust synthetic strategy must involve the protection of both nitrogen atoms. The choice of protecting groups is critical and should be guided by the following principles:

  • Stability: The protecting groups must be stable to the conditions of the SNAr reaction (e.g., basic media, elevated temperatures).

  • Orthogonality: Ideally, the protecting groups on the indole nitrogen and the amino group should be removable under different conditions to allow for selective functionalization if needed.[9]

  • Electronic Modulation: A judicious choice of protecting group on the indole nitrogen can alter the electronic properties of the ring. An electron-withdrawing protecting group is highly desirable as it will decrease the electron density of the indole system, thereby activating the ring towards nucleophilic attack.

Proposed Synthetic Strategies and Protocols

The most promising approach for successful SNAr on this compound involves a multi-step sequence: protection of the nucleophilic centers, the SNAr reaction itself, and subsequent deprotection.

Strategy 1: SNAr on a Doubly Protected Derivative

This strategy focuses on rendering the substrate more susceptible to SNAr by masking the nucleophilic amine and indole N-H, and by introducing an electron-withdrawing group on the indole nitrogen.

G Proposed Workflow for SNAr of this compound A This compound B Protection of 5-Amino Group (e.g., Boc Anhydride, Base) A->B C N-Boc-7-fluoro-1H-indol-5-amine B->C D Protection of Indole N-H (e.g., TsCl, NaH) C->D E Fully Protected Indole (Activated for SNAr) D->E F SNAr Reaction (Nucleophile, Base, Solvent, Heat) E->F G Protected 7-Substituted Indole F->G H Deprotection G->H I Final Product: 7-Substituted-1H-indol-5-amine H->I

Caption: Proposed synthetic workflow for the SNAr reaction.

Step 1: Protection of the 5-Amino Group

The 5-amino group should be protected first to prevent its reaction during the subsequent protection of the indole N-H, which often requires a strong base. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to a wide range of non-acidic conditions and can be readily removed with acid.[9][10]

Protocol 1: Boc Protection of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (0.1-0.5 M), add triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (7-fluoro-1H-indol-5-yl)carbamate.

Step 2: Protection of the Indole N-H and Activation for SNAr

With the 5-amino group protected, the indole N-H can be functionalized. To activate the ring for SNAr, an electron-withdrawing protecting group is paramount. Arylsulfonyl groups, such as the p-toluenesulfonyl (tosyl, Ts) or benzenesulfonyl group, are ideal for this purpose. They are stable to a variety of reaction conditions and significantly reduce the electron density of the indole ring system.[11]

Protocol 2: N-Tosylation of Boc-Protected Fluoroindole

  • To a solution of tert-butyl (7-fluoro-1H-indol-5-yl)carbamate (1.0 eq) in anhydrous THF or dimethylformamide (DMF) (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the fully protected and activated substrate.

Step 3: The Nucleophilic Aromatic Substitution Reaction

With the fully protected and activated substrate in hand, the SNAr reaction can be performed. A variety of nucleophiles can be employed. The choice of base, solvent, and temperature will be crucial for success and will likely require optimization for each class of nucleophile.

Protocol 3: General Procedure for SNAr with O-Nucleophiles (Alkoxides)

  • To a solution of the protected this compound derivative (1.0 eq) in a polar aprotic solvent such as DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) (0.1-0.5 M), add the desired alcohol (1.5-3.0 eq).

  • Add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), or a non-nucleophilic strong base like sodium hydride (NaH, 1.5 eq) if the alcohol is not pre-deprotonated.

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, pour into water, and extract with an appropriate organic solvent.

  • Wash the organic phase with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Nucleophile ClassExample NucleophileProposed Base(s)Typical Solvent(s)Temperature Range (°C)
O-Nucleophiles Phenols, Aliphatic AlcoholsK₂CO₃, Cs₂CO₃, NaHDMF, DMSO, NMP80 - 150
N-Nucleophiles Primary/Secondary Amines, AzolesK₂CO₃, DIPEA, t-BuOKDMF, DMSO100 - 160
S-Nucleophiles Thiols, ThiophenolsK₂CO₃, Cs₂CO₃DMF, DMSO60 - 120
C-Nucleophiles Malonates, CyanidesNaH, K₂CO₃DMF, DMSO100 - 150

Table 1: Proposed starting conditions for SNAr with various nucleophiles.

Step 4: Deprotection

The final step is the removal of the protecting groups to unveil the desired 7-substituted-1H-indol-5-amine. The order of deprotection will depend on the specific protecting groups chosen. For the proposed Boc and Ts groups, the Boc group is typically removed first under acidic conditions, followed by the removal of the Ts group.

Protocol 4: Deprotection Sequence

  • Boc Deprotection: Dissolve the protected product in a solvent like DCM or 1,4-dioxane and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at room temperature.

  • Tosyl Deprotection: The N-Ts group can be removed under various conditions, such as with magnesium in methanol, sodium amalgam, or under harsh basic or acidic hydrolysis. The choice of method will depend on the stability of the rest of the molecule.

Strategy 2: Alternative Activation Methods - A Forward Look

For substrates that remain unreactive under thermal SNAr conditions, even after protection, more advanced activation methods may be necessary. Recent advances in photoredox catalysis have enabled SNAr reactions on electron-neutral and even electron-rich fluoroarenes.[12] These methods operate under mild conditions and could potentially offer a more direct route to the desired products, possibly with fewer protection steps. This approach would involve the use of a suitable photocatalyst, a light source (e.g., blue LEDs), and the nucleophile. While beyond the scope of these standard protocols, this area represents a promising avenue for future investigation.

Conclusion

The nucleophilic aromatic substitution of this compound is a challenging transformation due to the electron-rich nature of the indole ring system and the presence of an electron-donating amino group. A successful strategy hinges on a multi-step approach involving the protection of the nucleophilic N-H and NH₂ groups, with a particular emphasis on using an electron-withdrawing protecting group on the indole nitrogen to activate the system for SNAr. The protocols and conditions outlined in this guide provide a robust starting point for researchers to explore the synthesis of novel 7-substituted indole derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. Careful optimization of reaction parameters for each specific nucleophile will be key to achieving high yields and purity.

References

  • Mehmood, H., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1139. [Link]

  • Twilton, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17163–17171. [Link]

  • Norris, J. (2018). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. YouTube. [Link]

  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

  • Leitch, D. C., et al. (2022). Site selectivity predictions and rate correlation for SNAr between fluorinated arenes and methoxide. ResearchGate. [Link]

  • Liu, S.-Y., et al. (2012). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 51(32), 7950-7953. [Link]

  • Leonard, M. S. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Leitch, D. C., et al. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 13(10), 983–990. [Link]

  • Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4858–4861. [Link]

  • Wentzel, M. (2011). Substituent Effects in Aromatic Substitution I. YouTube. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. American Chemical Society. [Link]

  • Mayr, H., et al. (2011). Nucleophilic Reactivities of Indoles. Journal of the American Chemical Society, 133(40), 16043–16053. [Link]

  • Alvarez, R., et al. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2002(11), 37-46. [Link]

  • KPU Chemistry Department. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II – KPU Pressbooks. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Quora. (2023). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? Quora. [Link]

  • Leonard, M. S. (2013). Nucleophilic Aromatic Substitution (SNAr). YouTube. [Link]

  • The Organic Chemistry Tutor. (2015). Protection of Aniline Derivatives. YouTube. [Link]

  • Gribble, G. W. (2010). Electrophilic Substitution Reactions of Indoles. Journal of the Brazilian Chemical Society, 21(10), 1815-1845. [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]

  • Leonard, M. S. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Master Organic Chemistry. [Link]

  • Mehmood, H., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1139. [Link]

  • Terrier, F., et al. (2009). Carbon Nucleophilicities of Indoles in SNAr Substitutions of Superelectrophilic 7-Chloro-4,6-dinitrobenzofuroxan and -benzofurazan. The Journal of Organic Chemistry, 74(9), 3305–3315. [Link]

  • Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • ATP STAR. (2016). "Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri | ATP STAR. YouTube. [Link]

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Protocol for Coupling 7-fluoro-1H-indol-5-amine with Heterocyclic Halides: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The synthesis of N-heteroaryl indoles is a cornerstone of modern medicinal chemistry, yielding scaffolds with significant therapeutic potential. 7-fluoro-1H-indol-5-amine is a particularly valuable building block; the fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the 5-amino group provides a versatile handle for C-N bond formation. This application note provides a comprehensive guide for researchers on the strategic coupling of this compound with a variety of heterocyclic halides. We delve into the mechanistic rationale behind three principal methodologies—Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and metal-free Nucleophilic Aromatic Substitution (SNAr)—offering detailed, field-proven protocols and troubleshooting advice for each.

Strategic Considerations: Selecting the Optimal Coupling Pathway

The successful synthesis of the target N-heteroaryl-7-fluoro-1H-indol-5-amine hinges on the judicious selection of a coupling strategy. The electronic nature of the heterocyclic halide, functional group tolerance, and economic factors are key determinants.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is arguably the most versatile and widely used method for C-N bond formation. Its broad substrate scope, high functional group tolerance, and generally high yields make it the preferred initial approach for a wide range of heterocyclic halides, including both electron-rich and electron-deficient systems. The use of bulky, electron-rich phosphine ligands is critical for facilitating the catalytic cycle.

  • Ullmann Condensation: A classical method, the copper-catalyzed Ullmann coupling has been revitalized with modern ligand development, allowing for milder reaction conditions than the harsh temperatures traditionally required. It represents a more economical alternative to palladium-based systems and can be particularly effective for coupling with aryl iodides and bromides. Ligand-free protocols have also been developed, further simplifying the procedure.

  • Nucleophilic Aromatic Substitution (SNAr): This metal-free pathway is contingent on the electronic properties of the heterocyclic halide. The reaction is most effective when the halide is attached to an electron-deficient ring, particularly one bearing strong electron-withdrawing groups (e.g., nitro, cyano) at positions ortho or para to the leaving group. The key advantage of SNAr is the avoidance of transition metal catalysts, which eliminates the risk of product contamination with residual metals—a significant concern in pharmaceutical development.

Decision-Making Workflow

start Start: Couple this compound with Heterocyclic Halide (Het-X) q1 Is the heterocycle strongly electron-deficient? start->q1 snar Consider SNAr Protocol q1->snar Yes q2 Is cost-effectiveness a primary concern and is Het-X an iodide or bromide? q1->q2 No end_point Synthesized Product snar->end_point ullmann Consider Ullmann Protocol q2->ullmann Yes buchwald Default to Buchwald-Hartwig Protocol q2->buchwald No ullmann->end_point buchwald->end_point

Figure 1. A workflow for selecting the appropriate coupling strategy.

Palladium-Catalyzed Buchwald-Hartwig Amination

This method offers excellent reliability for a broad range of heterocyclic chlorides and bromides. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the heterocyclic halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the catalyst.

Catalytic Cycle Overview

G A Pd(0)L2 B Oxidative Addition (Het-X) C L-Pd(II)(Het)(X)-L B->C D Amine Coordination (Ar-NH2) E [L-Pd(II)(Het)(Ar-NH2)-L]+X- D->E F Base-mediated Deprotonation G L-Pd(II)(Het)(Ar-NH)-L F->G H Reductive Elimination H->A I Het-NH-Ar

Figure 2. Simplified Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol

Materials:

  • This compound

  • Heterocyclic halide (1.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable Pd-precatalyst

  • Bulky phosphine ligand (e.g., XantPhos, tBuBrettPhos; 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, or LiHMDS; 2.0-2.2 equiv)

  • Anhydrous, degassed solvent (e

Application Note: 7-Fluorotryptophan as a High-Sensitivity Probe for ¹⁹F NMR Studies of Protein Structure and Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Single Atom

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural biology, providing unparalleled insights into the structure, dynamics, and interactions of proteins at atomic resolution. However, traditional ¹H, ¹³C, and ¹⁵N NMR can be challenging for large proteins or complex biological systems due to signal overlap and spectral complexity.[1][2] To overcome these limitations, researchers have turned to the fluorine-19 (¹⁹F) nucleus as a powerful and sensitive spectroscopic probe.[3][4]

The ¹⁹F nucleus offers several distinct advantages:

  • 100% Natural Abundance and High Sensitivity: It is a spin-½ nucleus with a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[3][5]

  • No Biological Background: Fluorine is virtually absent in naturally occurring biomolecules, meaning ¹⁹F NMR spectra are free from endogenous background signals.[5][6]

  • Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is highly sensitive to the local electrostatic environment, making it an exceptional reporter on subtle conformational changes, ligand binding, and protein-protein interactions.[1][3][4]

While the user topic specified 7-fluoro-1H-indol-5-amine, the established and minimally perturbing probe for incorporating a 7-fluoroindole moiety into proteins for NMR studies is 7-fluoro-L-tryptophan (7FTrp) .[7] Replacing a single C-H bond on the tryptophan indole ring with a C-F bond is a subtle modification that is typically well-tolerated and preserves the native structure and function of the protein.[3][7] This application note provides a detailed guide to the incorporation of 7FTrp into proteins and its application in ¹⁹F NMR for studying protein-ligand interactions. We will also briefly discuss the potential utility of related compounds like this compound in synthetic strategies.

Part 1: The Principle of 7FTrp as a ¹⁹F NMR Reporter

The core value of 7FTrp lies in its ability to act as a localized sensor within a protein. The chemical shift of the fluorine atom is dictated by the electron distribution in its immediate vicinity. Any event that alters this environment—such as the binding of a small molecule, a change in protein conformation, or a post-translational modification—will induce a change in the ¹⁹F chemical shift.

By strategically placing a 7FTrp residue at a specific site, researchers can monitor that location with high precision using simple one-dimensional ¹⁹F NMR experiments.[5][8] A typical experiment involves acquiring a ¹⁹F NMR spectrum of the labeled protein in its apo state and then titrating in a ligand. A change in the position of the ¹⁹F resonance signals indicates binding and can be used to quantify the binding affinity (Kd).

Part 2: Methodologies for Incorporating 7-Fluorotryptophan

Two primary methods have been successfully employed for incorporating 7FTrp into recombinant proteins expressed in E. coli: site-specific genetic encoding and biosynthetic labeling from a precursor.

Application Protocol 1: Site-Specific Incorporation via Genetic Code Expansion

This is the most precise method, allowing for the incorporation of a single 7FTrp at a predetermined position in the protein sequence. This is achieved by repurposing a stop codon (typically the amber stop codon, UAG) to encode the unnatural amino acid.[7][9] The process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 7FTrp and does not recognize any of the canonical amino acids.

Causality and Rationale:

  • Orthogonality is Key: The chosen synthetase must not charge the cognate tRNA with any natural amino acid, and the tRNA must not be recognized by any endogenous synthetases. This ensures the fidelity of 7FTrp incorporation exclusively at the target UAG codon.

  • Minimizing Perturbation: By introducing only a single fluorine probe, the risk of altering the protein's stability, structure, or function is minimized, ensuring that the observed NMR signals reflect the behavior of the near-native protein.[7]

Experimental Protocol:

  • Plasmid Preparation:

    • Clone the gene of interest into an expression vector (e.g., pET vector) with an in-frame amber (TAG) codon at the desired labeling site.

    • Co-transform this plasmid with a second plasmid encoding the engineered 7FTrp-specific pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNACUA. A suitable system has been described by Qianzhu et al. (2022).[7]

  • Cell Culture and Protein Expression:

    • Grow the transformed E. coli cells (e.g., BL21(DE3) strain) at 37°C in a rich medium like 2xYT containing appropriate antibiotics to an OD₆₀₀ of ~0.6-0.8.

    • Pellet the cells by centrifugation and resuspend them in a minimal medium (e.g., M9) supplemented with all 20 canonical amino acids except tryptophan. This step is crucial to prevent competition from natural tryptophan.

    • Add 7-fluoro-L-tryptophan to the culture medium to a final concentration of 1-2 mM.

    • Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Purification and Verification:

    • Harvest the cells and purify the target protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).

    • Verify the successful incorporation of 7FTrp using mass spectrometry. The mass of the labeled protein will be higher than the unlabeled version by 18 Da (F - H).

Diagram of Site-Specific Incorporation Workflow:

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis p1 Gene of Interest (with TAG codon) t Co-transform E. coli p1->t p2 7FTrp Synthetase/tRNA Plasmid p2->t g Grow in Rich Medium t->g s Switch to Minimal Medium + 7FTrp g->s i Induce with IPTG s->i p Purify Protein i->p v Verify with Mass Spec p->v n ¹⁹F NMR Experiment v->n

Caption: Workflow for site-specific genetic encoding of 7FTrp.

Application Protocol 2: Cost-Effective Biosynthetic Labeling using 7-Fluoroindole

For applications where global labeling of all tryptophan residues is acceptable or desirable, a more economical method involves supplying the cells with 7-fluoroindole. Tryptophan-auxotrophic E. coli strains possess the enzyme tryptophan synthase, which can convert indole and its analogs into the corresponding tryptophan amino acid.[7][10][11]

Causality and Rationale:

  • Enzymatic Synthesis: This method leverages the cell's own machinery to synthesize the expensive 7FTrp in situ from the cheaper precursor, 7-fluoroindole.[5][7]

  • Tryptophan Auxotrophy: Using a host strain that cannot synthesize its own tryptophan (Trp⁻) is essential. This creates a strong selective pressure, forcing the cell to utilize the supplied 7-fluoroindole for protein synthesis in order to survive.[10][12]

Experimental Protocol:

  • Host Strain and Plasmid:

    • Use a tryptophan-auxotrophic E. coli strain (e.g., a derivative of BL21 with a disrupted trp operon).

    • Transform this strain with the expression plasmid containing your gene of interest (with no codon modifications).

  • Cell Culture and Labeling:

    • Grow the transformed cells at 37°C in a minimal medium (e.g., M9) supplemented with a growth-limiting amount of L-tryptophan (e.g., 20 mg/L) until the OD₆₀₀ reaches ~0.8-1.0.

    • Induce protein expression with IPTG.

    • Simultaneously, add 7-fluoroindole to the culture to a final concentration of ~0.5 mM. The E. coli tryptophan synthase will convert it to 7FTrp, which will then be incorporated into the expressed protein.

  • Incubation and Purification:

    • Continue incubation at a reduced temperature (e.g., 25°C) for an additional 8-12 hours.

    • Harvest the cells and purify the protein as described in the previous protocol.

  • Verification:

    • Use mass spectrometry to determine the extent of incorporation. Since all tryptophan residues will be replaced, the mass shift will be 18 Da multiplied by the number of tryptophans in the protein sequence.

Table 1: Comparison of 7FTrp Labeling Methodologies

FeatureSite-Specific Genetic EncodingBiosynthetic Labeling (from 7-Fluoroindole)
Precision Single, defined residueAll tryptophan residues
NMR Spectrum Single resonance per labeled siteMultiple resonances (one for each Trp)
Cost Higher (requires 7FTrp amino acid)Lower (requires cheaper 7-fluoroindole)
Setup Complexity Higher (requires orthogonal system)Lower (requires Trp-auxotrophic strain)
Ideal For Probing specific sites, ligand bindingStudying global conformational changes

Part 3: ¹⁹F NMR Data Acquisition and Analysis

The simplicity of 1D ¹⁹F NMR is a major advantage. High-quality data can often be acquired in minutes to a few hours, even at modest protein concentrations.[6]

General Protocol for Ligand Titration:

  • Sample Preparation:

    • Prepare a sample of the purified 7FTrp-labeled protein (typically 25-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.0) containing 10% D₂O for the field frequency lock.

    • Add a small amount of a fluorine-containing reference compound with a known chemical shift (e.g., trifluoroacetic acid, TFA) for referencing the spectrum.

  • NMR Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum on an NMR spectrometer equipped with a fluorine-capable probe.

    • Typical parameters might include a spectral width of 50-100 ppm, a recycle delay of 1.5-2.0 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Ligand Titration:

    • Record a spectrum of the apo-protein.

    • Prepare a concentrated stock solution of the ligand in the same buffer.

    • Add small aliquots of the ligand stock to the protein sample, recording a ¹⁹F NMR spectrum after each addition.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Plot the change in the ¹⁹F chemical shift (Δδ) as a function of the ligand concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Diagram of Ligand Binding Detection by ¹⁹F NMR:

G cluster_states cluster_spectra Apo Apo Protein (7FTrp labeled) ¹⁹F Signal at δ₁ Bound Protein-Ligand Complex (Altered Environment) ¹⁹F Signal at δ₂ Apo->Bound + Ligand Bound->Apo - Ligand Spec1 Spectrum 1 (Apo) δ₁ Spec2 Spectrum 2 (Bound) δ₂

Caption: Ligand binding alters the 7FTrp environment, causing a chemical shift.

Part 4: Potential Applications of this compound

While 7FTrp is the direct probe, the user-specified compound, this compound, could serve as a valuable synthetic precursor or a novel chemical tag.

  • Synthetic Precursor: The primary amine at the 5-position provides a chemical handle for synthesizing more complex or functionalized tryptophan analogs. For example, it could be acylated or alkylated to introduce photo-crosslinkers, spin labels, or other moieties prior to its conversion to a tryptophan derivative for incorporation into a protein.

  • Novel Chemical Tag: The amine could be modified to create a cysteine-reactive group (e.g., by reaction with N-succinimidyl iodoacetate to form an iodoacetamide derivative). This new fluorinated tag could then be used for chemical modification of proteins, offering an alternative labeling strategy to biosynthetic incorporation. This approach would be particularly useful for proteins that cannot be expressed recombinantly.

Conclusion

The incorporation of 7-fluoro-L-tryptophan provides a powerful, minimally invasive method for introducing a sensitive ¹⁹F NMR probe into a protein of interest. Whether through precise site-specific genetic encoding or cost-effective biosynthetic labeling from 7-fluoroindole, this technique enables researchers to study protein conformational changes, dynamics, and ligand interactions with high sensitivity and resolution. The simplicity of 1D ¹⁹F NMR experiments makes this approach particularly well-suited for applications in drug discovery, including fragment screening and affinity determination.

References

  • Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides.
  • Qianzhu, H., Abdelkader, E. H., Herath, I. D., Otting, G., & Huber, T. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by ¹⁹F NMR Spectroscopy. ACS Sensors.
  • Pratt, E. A., & Ho, C. (1975). Incorporation of fluorotryptophans into proteins of escherichia coli. Biochemistry. [Link]

  • Protein-based ¹⁹F NMR as a Ligand Discovery Tool. Bruker.
  • Luchini, A., & Wüthrich, K. (2015). (19)F-modified proteins and (19)F-containing ligands as tools in solution NMR studies of protein interactions. Methods in Enzymology. [Link]

  • Biosynthetic Incorporation of Tryptophan Analogs in Proteins. Basicmedical Key. (2017). [Link]

  • Synthesis of Tetrafluorinated Aromatic Amino Acids with Distinct Sign
  • Embaby, A. M., Schoffelen, S., Kofoed, C., Meldal, M., & Diness, F. (2018). Rational Tuning of Fluorobenzene Probes for Cysteine-Selective Protein Modification. Angewandte Chemie International Edition. [Link]

  • ¹⁹F in-cell NMR to investigate protein-ligand interactions in living human cells. FLORE. [Link]

  • Danielson, M. A., & Falke, J. J. (1996). Use of ¹⁹F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure. [Link]

  • Croll, T. I., et al. (2021). ¹⁹F NMR as a tool in chemical biology. RSC Chemical Biology. [Link]

  • Smits, S. H. J., et al. (2011). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. Journal of the American Chemical Society. [Link]

  • Kofuku, Y., et al. (2013). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Current Opinion in Structural Biology. [Link]

  • Design and Synthesis of Novel ¹⁹F-Amino Acid: A Promising ¹⁹F NMR Label for Peptide Studies. ResearchGate. (2015). [Link]

  • Fluorine labeling of proteins for NMR studies. UCLA Bio-NMR Core. [Link]

  • Cardinal, S. (2017). Synthesis and Applications of Fluorinated ⍺-Amino Acids. MacMillan Group, Princeton University. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/2017/11/Seb-GM-2017.11.15.pdf]([Link] Macmillan/files/2017/11/Seb-GM-2017.11.15.pdf)

  • The Application of Fluorine‐Containing Reagents in Structural Proteomics. ResearchGate. [Link]

  • Lim, K. H., et al. (2012). Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner. Protein Science. [Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. CORE. (2013). [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. PubMed Central. [Link]

  • Treiber-Kleinke, C., et al. (2023). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology. [Link]

  • Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. ResearchGate. (2023). [Link]

  • Pomerantz, W. C. K., et al. (2015). Protein-observed ¹⁹F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols. [Link]

  • The Magic of Linking Rings: Discovery of a Unique Photoinduced Fluorescent Protein Crosslink. PubMed Central. (2022). [Link]

  • The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for ¹⁹F-NMR. RSC Publishing. (2024). [Link]

  • 7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. ResearchGate. (2012). [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubMed Central. [Link]

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Application Note & Protocol: Site-Specific Incorporation of 7-Fluoro-Tryptophan for High-Resolution Protein Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling Protein Dynamics with a Light Touch

In the intricate world of protein science, understanding the subtle conformational changes that govern function is paramount. The introduction of non-canonical amino acids (ncAAs) into proteins has emerged as a powerful tool for elucidating these dynamics.[1] Among these, 7-fluoro-L-tryptophan (7FTrp) stands out as an exceptionally valuable probe. Replacing a single hydrogen atom with a fluorine atom in the indole side chain of tryptophan offers a minimally perturbative modification, preserving the native structure and function of the protein.[2][3][4][5][6] The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) nucleus, including its 100% natural abundance and high sensitivity, provide a clean and powerful spectroscopic window into the local environment of the labeled residue.[2][7] This allows for the precise monitoring of protein-ligand interactions, conformational heterogeneity, and dynamics with minimal background signal.[2][3][4][5][6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the site-specific incorporation of 7FTrp into proteins using the genetic code expansion (GCE) technique in Escherichia coli.[1] We will delve into the underlying principles, provide detailed step-by-step protocols, and offer expert insights to ensure successful implementation and data interpretation.

The Principle: Repurposing the Genetic Code

The site-specific incorporation of 7FTrp is achieved by hijacking the cellular protein synthesis machinery through a process known as nonsense suppression.[1][9] This elegant method relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that functions independently of the host's endogenous translational components.[9][10]

Here's a breakdown of the key elements:

  • The Amber Stop Codon (UAG): A three-nucleotide sequence that typically signals the termination of protein synthesis.[1] In our target gene, the codon for the tryptophan residue of interest is mutated to a UAG codon.

  • Orthogonal tRNA: A transfer RNA, often a suppressor tRNA, that recognizes the UAG codon but is not recognized by any of the host cell's aminoacyl-tRNA synthetases.[9][10]

  • Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and attaches 7FTrp to the orthogonal tRNA.[2][3][4][5][6] A commonly used and highly versatile scaffold for engineering these synthetases is the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species.[7][11]

When these components are introduced into an E. coli expression host and 7FTrp is supplied in the growth medium, the engineered aaRS charges the orthogonal tRNA with 7FTrp. This charged tRNA then recognizes the UAG codon in the messenger RNA (mRNA) of the target protein, leading to the incorporation of 7FTrp at the desired position.

GCE_Workflow cluster_0 Genetic Components cluster_1 E. coli Host cluster_2 Cellular Processes cluster_3 Output Plasmid_Target Plasmid 1: Target Gene with TAG codon Transformation Co-transformation Plasmid_Target->Transformation Plasmid_System Plasmid 2: Orthogonal aaRS & tRNA genes Plasmid_System->Transformation Expression Protein Expression Transformation->Expression Ribosome Ribosome Transcription Transcription Expression->Transcription gene expression Incorporation 7FTrp Incorporation Ribosome->Incorporation Translation Translation Transcription->Translation Translation->Ribosome Labeled_Protein 7FTrp Labeled Protein Incorporation->Labeled_Protein 7FTrp 7-Fluoro-Tryptophan (in media) 7FTrp->Expression

Figure 1: Conceptual workflow for the site-specific incorporation of 7-fluoro-tryptophan using genetic code expansion.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)Notes
7-Fluoro-L-tryptophanSigma-Aldrich441619Store desiccated at -20°C.
E. coli expression strain (e.g., BL21(DE3))New England BiolabsC2527
Plasmid encoding target protein with amber (TAG) codonN/AN/ACustomer-generated
Plasmid encoding orthogonal 7FTrp-specific PylRS and tRNAAddgene177310A plasmid encoding a 7FTrp-specific synthetase.[2]
LB Broth and AgarVWR90003-030
KanamycinSigma-AldrichK1377For selection of the target protein plasmid.
SpectinomycinSigma-AldrichS4014For selection of the orthogonal system plasmid.
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Sigma-AldrichI6758For induction of protein expression.
L-ArabinoseSigma-AldrichA3256For induction of the orthogonal system.
His-tag purification resin (e.g., Ni-NTA)Qiagen30210For purification of His-tagged proteins.

Experimental Protocols

Part 1: Plasmid Preparation and Transformation
  • Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired tryptophan codon in your gene of interest cloned into a suitable expression vector (e.g., pET vector with a kanamycin resistance marker). Verify the mutation by DNA sequencing.

  • Co-transformation: Transform chemically competent E. coli BL21(DE3) cells with both the plasmid carrying your target gene and the plasmid encoding the orthogonal 7FTrp synthetase and tRNA (e.g., a pCDF vector with a spectinomycin resistance marker).

  • Selection: Plate the transformed cells on LB agar plates containing both kanamycin (50 µg/mL) and spectinomycin (50 µg/mL). Incubate overnight at 37°C.

Part 2: Protein Expression and 7FTrp Incorporation
  • Starter Culture: Inoculate a single colony from the selection plate into 5 mL of LB medium containing kanamycin and spectinomycin. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium (with both antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction of the Orthogonal System: Add L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of the 7FTrp synthetase and tRNA. Continue to shake at 37°C for 30 minutes.

  • Addition of 7FTrp: Add 7-fluoro-L-tryptophan to a final concentration of 1 mM.

    • Expert Insight: It is crucial to add the 7FTrp before inducing the expression of the target protein to ensure sufficient intracellular concentration of the non-canonical amino acid.

  • Induction of Target Protein Expression: After a 15-minute incubation with 7FTrp, induce the expression of your target protein by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 20°C and continue to grow the culture overnight (16-18 hours) with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Expression_Protocol Start Inoculate Starter Culture Grow_Starter Grow Overnight at 37°C Start->Grow_Starter Inoculate_Main Inoculate 1L Main Culture Grow_Starter->Inoculate_Main Grow_Main Grow at 37°C to OD600 0.6-0.8 Inoculate_Main->Grow_Main Induce_System Induce Orthogonal System (L-Arabinose) Grow_Main->Induce_System Add_7FTrp Add 7-Fluoro-Tryptophan Induce_System->Add_7FTrp Induce_Protein Induce Target Protein (IPTG) Add_7FTrp->Induce_Protein Express Express Overnight at 20°C Induce_Protein->Express Harvest Harvest Cells Express->Harvest

Figure 2: Step-by-step workflow for protein expression and 7FTrp incorporation.

Part 3: Protein Purification
  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, with protease inhibitors). Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography: Purify the His-tagged protein from the clarified lysate using a Ni-NTA affinity column according to the manufacturer's instructions.

  • Dialysis/Buffer Exchange: Dialyze the purified protein into a suitable storage buffer (e.g., PBS or a buffer appropriate for downstream applications).

  • Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

Validation and Characterization of 7FTrp Incorporation

Successful incorporation of 7FTrp must be rigorously validated.

Mass Spectrometry

Intact protein mass spectrometry is the gold standard for confirming the incorporation of the non-canonical amino acid. The expected mass of the protein will be higher than the wild-type protein due to the substitution of a hydrogen atom (atomic mass ~1) with a fluorine atom (atomic mass ~19).

SpeciesExpected Mass Change (Da)
Wild-type protein (with Trp)0
Protein with one 7FTrp+18.0
  • Expert Insight: The absence of a peak corresponding to the truncated protein (terminated at the amber codon) and the presence of a peak with the expected mass shift confirms successful read-through and incorporation.[4]

¹⁹F NMR Spectroscopy

¹⁹F NMR is not only a validation tool but also the primary application for incorporating 7FTrp.

  • Sample Preparation: Prepare a sample of the purified 7FTrp-labeled protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., PBS in 90% H₂O/10% D₂O).

  • Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Expert Insight: The presence of a single resonance in the ¹⁹F NMR spectrum is a strong indication of successful and site-specific incorporation into a single chemical environment.[4] The chemical shift of the ¹⁹F signal is highly sensitive to its local environment, making it an exquisite probe for detecting conformational changes and ligand binding.[2][7]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low protein yieldToxicity of 7FTrp or the expressed protein.Lower the expression temperature (e.g., to 16-18°C) and/or reduce the IPTG concentration.
No protein expressionInefficient transformation or selection.Verify plasmids by sequencing. Use freshly prepared competent cells.
Truncated protein observedInefficient suppression of the amber codon.Ensure the orthogonal system is properly induced before target protein induction. Increase the concentration of 7FTrp.
Multiple peaks in ¹⁹F NMRConformational heterogeneity or misincorporation at other Trp sites.Optimize purification to ensure a homogenous sample. Mass spectrometry can help distinguish between these possibilities.[4][7]

Conclusion

The site-specific incorporation of 7-fluoro-tryptophan provides a robust and sensitive method for probing protein structure and function. By leveraging the principles of genetic code expansion, researchers can introduce a minimally perturbative ¹⁹F NMR probe into their protein of interest. This enables the detailed investigation of molecular interactions and conformational dynamics that are often invisible to other techniques. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this powerful technology in academic and industrial research settings.

References

  • Qianzhu, H., Abdelkader, E. H., Herath, I. D., Otting, G., & Huber, T. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors, 7(1), 44–49. [Link][2][3][4][5][6]

  • Qianzhu, H., et al. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. [Link][7][8][12]

  • Scripps Research Institute. (2024). A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. Nature Biotechnology. [Link][13]

  • Wang, Q., & Suga, H. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Chemistry, 8, 647. [Link][14]

  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in Molecular Biology, 998, 135-149. [Link][9]

  • Liu, H., & Li, J. (2022). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules, 27(15), 4938. [Link][1]

  • Tirrell, D. A. (2012). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current Opinion in Chemical Biology, 16(5-6), 614-619. [Link][15]

  • Qianzhu, H., et al. (2023). Genetic encoding of 7-aza-L-tryptophan: Isoelectronic substitution of a single CH-group in a protein for a nitrogen atom for site-selective isotope labeling. ACS Sensors. [Link][16]

  • Lichtenegger, F., et al. (2024). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. Chemical Communications. [Link][17][18][19]

  • Agostini, F., et al. (2021). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology, 12, 706795. [Link][20]

  • Chatterjee, A., & Ting, A. Y. (2013). Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids. Molecules, 18(9), 11051-11064. [Link][11]

  • Guo, J., & Schultz, P. G. (2010). Rational design of an orthogonal tryptophanyl nonsense suppressor tRNA. RNA, 16(7), 1433-1440. [Link][10]

  • Valentine, K. G., & Opella, S. J. (2019). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Angewandte Chemie International Edition, 58(40), 14194-14198. [Link][21]

  • Pratt, M. R., & Imperiali, B. (2003). Incorporation of fluorotryptophans into proteins of Escherichia coli. Biochemistry, 42(48), 14349-14356. [Link][22]

  • Lichtenegger, F., et al. (2024). The synthesis of specifically isotope labelled Fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. ResearchGate. [Link][23]

Sources

Application Notes & Protocols: 7-Fluoro-1H-indol-5-amine as a Versatile Scaffold for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2][3] Its unique structure allows it to mimic peptide motifs and engage in various biological interactions, making it an ideal starting point for drug discovery.[1] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance their pharmacological properties, improving metabolic stability, binding affinity, and lipophilicity.[4] This guide focuses on 7-fluoro-1H-indol-5-amine, a highly valuable building block for the synthesis of next-generation antiviral agents. We will explore the rationale behind its use, provide detailed protocols for the synthesis of a representative antiviral compound, and outline methods for its biological evaluation, offering researchers a comprehensive resource for leveraging this potent scaffold.

Section 1: The Rationale - Why this compound?

The efficacy of this compound as a building block stems from the synergistic contribution of its three key structural features: the indole core, the 5-amino group, and the 7-fluoro substituent.

  • The Indole Core: This bicyclic aromatic system is a versatile pharmacophore that can be found in numerous approved antiviral drugs.[1][4] Its planar structure and electron-rich nature enable it to participate in π-π stacking, hydrogen bonding (via the N-H group), and hydrophobic interactions within the active sites of viral enzymes. Indole derivatives have been successfully developed as inhibitors of critical viral targets, including reverse transcriptases, proteases, integrases, and polymerases.[1][5]

  • The 5-Amino Group: This primary amine serves as a crucial synthetic handle. Its nucleophilicity allows for straightforward derivatization through a wide range of chemical reactions, most notably amide bond formation. This enables the systematic exploration of structure-activity relationships (SAR) by attaching various side chains, which can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties.

  • The 7-Fluoro Group: The introduction of a fluorine atom at the C-7 position is a deliberate design choice with multiple strategic advantages. Fluorine is highly electronegative and has a small van der Waals radius, allowing it to act as a bioisostere of a hydrogen atom while dramatically altering the molecule's electronic properties. Key benefits include:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[4]

    • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in an enzyme's active site, leading to tighter binding and increased potency.

    • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the indole N-H, potentially influencing its role as a hydrogen bond donor.

G cluster_0 This compound cluster_1 Resulting Properties A Indole Core (Privileged Scaffold for Viral Targets) F Versatile Synthetic Access A->F B 5-Amino Group (Nucleophilic Handle for Derivatization) B->F C 7-Fluoro Group (Pharmacokinetic/Pharmacodynamic Modulator) D Enhanced Metabolic Stability C->D E Improved Binding Affinity C->E G High Antiviral Potency E->G F->G G A Step 1: Reaction Setup (Amide Coupling) B Step 2: Reaction Monitoring (TLC) A->B C Step 3: Work-up (Aqueous Extraction) B->C D Step 4: Purification (Column Chromatography) C->D E Step 5: Characterization (NMR, MS) D->E F Final Product (Pure Compound) E->F

Caption: Workflow for synthesis and validation of the target compound.

Materials and Reagents:

  • This compound (Starting Material)

  • 4-Chlorobenzoyl chloride (Reagent)

  • Pyridine (Base, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Protocol:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per mmol of starting material).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add anhydrous pyridine (1.5 eq) to the solution. Causality Note: Pyridine acts as a base to neutralize the HCl gas generated during the reaction, driving the equilibrium towards product formation.

    • In a separate vial, dissolve 4-chlorobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM.

    • Add the 4-chlorobenzoyl chloride solution dropwise to the stirred reaction mixture at 0 °C over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC. Use a solvent system such as 30-50% ethyl acetate in hexanes.

    • Spot the starting material, the reaction mixture, and a co-spot on the TLC plate.

    • Visualize the spots under UV light (254 nm). The reaction is complete when the starting amine spot has been consumed and a new, typically less polar, product spot is dominant.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess pyridine)

      • Saturated aqueous NaHCO₃ (to neutralize any remaining acid)

      • Brine (to remove residual water)

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Causality Note: Chromatography is essential to remove unreacted starting materials, by-products, and other impurities, ensuring the final compound is of high purity for biological testing.

    • Select an appropriate eluent system based on TLC analysis (e.g., a gradient of 20% to 50% ethyl acetate in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound as a solid.

  • Characterization (Self-Validation):

    • ¹H NMR & ¹³C NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectra should be consistent with the proposed structure of N-(7-fluoro-1H-indol-5-yl)-4-chlorobenzamide, showing characteristic peaks for the indole, benzoyl, and amide protons/carbons.

    • Mass Spectrometry (MS): Analyze the compound to confirm its molecular weight. Expect to see the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated exact mass.

    • Purity: Purity can be further assessed by High-Performance Liquid Chromatography (HPLC).

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 4-Chlorobenzoyl chloride and pyridine are corrosive and toxic; handle with care.

Section 4: Protocol - In Vitro Antiviral Activity Assessment

Objective: To provide a standard cell-based protocol to determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of the synthesized compound against a virus, such as HIV-1. The ratio of these values provides the Selectivity Index (SI), a key measure of a drug's therapeutic window.

Assay Workflow:

G cluster_0 Preparation cluster_1 Infection & Incubation cluster_2 Quantification & Analysis A Prepare serial dilutions of test compound C Add compound dilutions and virus (HIV-1) to cells A->C B Seed host cells (e.g., CEM-T) in 96-well plates B->C D Incubate for 3-5 days (allow for viral replication and cytopathic effect) C->D E Add MTT reagent and measure absorbance D->E F Calculate Cell Viability (%) E->F G Determine EC50 and CC50 from dose-response curves F->G

Caption: Workflow for a cell-based antiviral and cytotoxicity assay.

Protocol: HIV-1 Antiviral Assay using MTT

  • Cell Culture:

    • Culture human T-lymphocyte cells (e.g., CEM or MT-4) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37 °C in a humidified 5% CO₂ incubator.

  • Assay Plate Preparation:

    • Prepare a stock solution of the purified test compound in DMSO. Create a series of 2-fold or 3-fold serial dilutions in culture medium.

    • In a 96-well microtiter plate, add 100 µL of the cell suspension (e.g., at 1x10⁵ cells/mL).

    • Add 100 µL of the compound dilutions to the appropriate wells. Include "cells only" (no virus, no compound) and "virus control" (cells + virus, no compound) wells.

    • For the CC₅₀ determination, prepare an identical plate that will not be infected with the virus.

  • Viral Infection:

    • Add a predetermined amount of HIV-1 stock (e.g., at a multiplicity of infection, MOI, of 0.01) to all wells except the "cells only" control.

    • Incubate the plates for 4-5 days at 37 °C. Causality Note: This incubation period allows for multiple rounds of viral replication, leading to a measurable cytopathic effect (cell death) in the unprotected virus control wells.

  • MTT Assay for Cell Viability:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37 °C. Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Add 100 µL of a solubilizing solution (e.g., acidic isopropanol or a detergent-based buffer) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • CC₅₀ Calculation: Using the uninfected plate, plot the percentage of cell viability versus the compound concentration. The CC₅₀ is the concentration that reduces cell viability by 50% compared to the "cells only" control.

    • EC₅₀ Calculation: Using the infected plate, plot the percentage of protection (cell viability) versus the compound concentration. The EC₅₀ is the concentration that provides 50% protection from the virus-induced cytopathic effect compared to the "virus control".

    • Selectivity Index (SI): Calculate the SI using the formula: SI = CC₅₀ / EC₅₀ . A higher SI value indicates a more promising therapeutic window, with greater selectivity for antiviral activity over host cell toxicity.

References

  • Piscitelli, F., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

  • Zhang, M., et al. (2017). A review on recent developments of indole-containing antiviral agents. PubMed Central. [Link]

  • Karamitros, C. S., et al. (2018). A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]

  • Dorababu, A. (2022). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. [Link]

  • Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • NV, N. P. (2022). A Short Note on Indole-Containing Antiviral Agents and its Therapeutics Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Hussain, S. A., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry. [Link]

  • Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry. [Link]

  • De Clercq, E. (2009). Antiviral agents. PubMed Central. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Immunomodulatory Agents from 7-Fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom can significantly enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[1][2][3][4][5] This guide provides a comprehensive framework for the synthesis and evaluation of novel immunomodulatory compounds derived from the versatile starting material, 7-fluoro-1H-indol-5-amine. We present detailed, field-proven protocols for the synthesis of amide and urea derivatives, explain the rationale behind key experimental choices, and detail a robust in vitro assay for assessing their potential to modulate inflammatory responses. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation immunomodulators.

Introduction: The Strategic Value of this compound

The development of small-molecule immunomodulators is a cornerstone of modern therapeutic research, targeting a spectrum of diseases from autoimmune disorders to cancer.[6][7][8][9] The this compound scaffold is an exceptionally valuable starting point for several key reasons:

  • The Indole Nucleus: This heterocyclic motif is a well-established pharmacophore that mimics the side chain of tryptophan and can engage in various non-covalent interactions within protein binding sites, including hydrogen bonding and π-stacking.[1]

  • The Amine Handle: The primary amine at the C5 position provides a reactive site for a wide array of chemical transformations, allowing for the systematic exploration of chemical space through the introduction of diverse functional groups.

  • The Fluorine Substituent: The incorporation of a fluorine atom at the C7 position is a strategic design element. Fluorine's high electronegativity and small size can alter the electronic properties of the indole ring, modulate the pKa of nearby functional groups, and block sites of oxidative metabolism, often leading to improved drug-like properties.[1][2][3][4][5]

This guide will focus on two fundamental and high-yielding synthetic transformations of the primary amine: amide bond formation and urea synthesis . These reactions are staples in medicinal chemistry for their reliability and the diverse libraries of building blocks available.

Overall Synthetic Workflow

The general strategy involves the functionalization of the C5-amine of this compound to generate libraries of amide and urea derivatives. These compounds are then purified, characterized, and subjected to biological screening to identify potential immunomodulatory activity.

G cluster_0 Synthesis cluster_1 Evaluation Starting Material This compound Amide Coupling Protocol A: Amide Synthesis Starting Material->Amide Coupling R-COOH, Coupling Agent Urea Formation Protocol B: Urea Synthesis Starting Material->Urea Formation R-NCO Amide Library Amide Derivatives Amide Coupling->Amide Library Urea Library Urea Derivatives Urea Formation->Urea Library Biological Assay Protocol C: In Vitro Assay (TNF-α Release) Amide Library->Biological Assay Urea Library->Biological Assay Data Analysis IC50 Determination Biological Assay->Data Analysis Hit Identification Lead Candidates Data Analysis->Hit Identification

Caption: Synthetic and evaluation workflow.

Synthetic Protocols

Protocol A: Synthesis of an Amide Derivative via Amide Coupling

Amide bond formation is one of the most frequently used reactions in drug discovery.[10] The use of coupling reagents activates the carboxylic acid, allowing it to react with the amine under mild conditions, thus preserving the integrity of other functional groups.[11] Here, we use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) as an efficient and widely used coupling system.[12]

Reaction Scheme: this compound + Carboxylic Acid --(EDC, HOBt, DIPEA, DMF)--> N-(7-fluoro-1H-indol-5-yl)amide

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., 4-chlorobenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • To a solution of the selected carboxylic acid (1.2 mmol) in anhydrous DMF (10 mL) at 0°C, add EDC (1.5 mmol) and HOBt (1.3 mmol).

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the active ester intermediate.

  • Add this compound (1.0 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc gradient) to yield the pure amide product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Choices:

  • EDC/HOBt: This combination is chosen to generate a highly reactive O-acylisourea intermediate that is then trapped by HOBt to form an active ester. This two-step activation minimizes side reactions and reduces the risk of racemization if chiral carboxylic acids are used.[12]

  • DIPEA: A non-nucleophilic base is used to neutralize the HCl salt formed from EDC and any acidic protons without competing with the primary amine nucleophile.

  • DMF: A polar aprotic solvent is used to ensure the solubility of all reactants and reagents.

Protocol B: Synthesis of a Urea Derivative

The reaction of an amine with an isocyanate is a highly efficient and often quantitative method for synthesizing unsymmetrical ureas.[13][14][15] This reaction is typically fast, clean, and proceeds without the need for a catalyst.

Reaction Scheme: this compound + Isocyanate --(DCM)--> 1-(7-fluoro-1H-indol-5-yl)-3-substituted-urea

Materials:

  • This compound

  • Isocyanate of choice (e.g., 4-fluorophenyl isocyanate)

  • Anhydrous Dichloromethane (DCM)

  • Hexane

Step-by-Step Protocol:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (15 mL) in a round-bottom flask.

  • To this stirring solution, add the selected isocyanate (1.05 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction progress by TLC.

  • Upon completion, if a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold DCM and then hexane to remove any unreacted starting materials.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with hexane or an ether/hexane mixture to induce precipitation.

  • Collect the solid product by vacuum filtration and dry under vacuum. The product is often pure enough for biological testing without further purification.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Causality Behind Choices:

  • Isocyanate: Isocyanates are highly electrophilic and react readily with the nucleophilic amine, making this a very reliable C-N bond-forming reaction.[16]

  • DCM: An inert, aprotic solvent is chosen to prevent any side reactions. Its volatility makes for easy removal post-reaction.

  • No Catalyst: The high reactivity of the isocyanate with the primary amine means that no catalyst or base is required, simplifying the protocol and workup.

Biological Evaluation: Assessing Immunomodulatory Activity

To evaluate the immunomodulatory potential of the synthesized compounds, we will focus on their ability to inhibit the production of pro-inflammatory cytokines. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses, inducing the expression of genes for cytokines like Tumor Necrosis Factor-alpha (TNF-α).[17][18][19] Therefore, inhibiting TNF-α production is a key indicator of anti-inflammatory activity.

The NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by stimuli such as pro-inflammatory cytokines or pathogen-associated molecular patterns (PAMPs) like Lipopolysaccharide (LPS).[18][20][21] This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[20][21]

Caption: Simplified canonical NF-κB signaling pathway.

Protocol C: In Vitro LPS-Induced TNF-α Release Assay

This protocol uses the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation. LPS stimulation induces a robust inflammatory response, including the release of TNF-α, which can be quantified by ELISA.[22][23][24]

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized test compounds dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Mouse TNF-α ELISA Kit

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[22]

  • Compound Treatment: The next day, prepare serial dilutions of the test compounds in complete DMEM. The final DMSO concentration should be ≤ 0.1% to avoid cytotoxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control). Pre-incubate the cells with the compounds for 1-2 hours.

  • LPS Stimulation: Prepare a 2 µg/mL solution of LPS in complete DMEM. Add 10 µL of this solution to each well (except for the unstimulated control wells) to achieve a final concentration of 100 ng/mL.

  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant from each well for analysis.

  • TNF-α Quantification: Quantify the amount of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the TNF-α release) using non-linear regression analysis.

Data Presentation and Interpretation

The results from the synthetic and biological evaluations should be compiled for clear comparison.

Table 1: Summary of Synthesized Compounds and Biological Activity

Compound IDSynthetic ProtocolR-GroupYield (%)Purity (%)TNF-α IC₅₀ (µM)
IMC-A1 A (Amide)4-Chlorophenyl78>985.2
IMC-A2 A (Amide)3-Trifluoromethylphenyl72>992.8
IMC-B1 B (Urea)4-Fluorophenyl91>998.1
IMC-B2 B (Urea)3,5-Dichlorophenyl88>981.5
Dexamethasone - (Reference)---0.1

Note: Data presented are hypothetical examples for illustrative purposes.

Interpretation: Based on the illustrative data, compound IMC-B2 , a urea derivative, shows the most potent inhibition of TNF-α release with an IC₅₀ of 1.5 µM. This suggests that the 3,5-dichlorophenyl substituent on the urea moiety may be a key feature for activity. Further structure-activity relationship (SAR) studies would be warranted to explore substitutions on this phenyl ring to optimize potency and other drug-like properties.

Conclusion

This application guide provides a robust and detailed methodology for the synthesis of novel immunomodulatory agents based on the this compound scaffold. By employing reliable amide coupling and urea formation reactions, diverse chemical libraries can be efficiently generated. The subsequent evaluation in a validated, cell-based inflammation assay allows for the identification and prioritization of lead compounds for further development. This integrated approach of targeted synthesis and biological screening is fundamental to the discovery of new therapeutics for immune-related diseases.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]

  • PURFORM Health. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Available at: [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. Available at: [Link]

  • Katayama, M., et al. (1998). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. Bioscience, Biotechnology, and Biochemistry, 62(4), 747-51. Available at: [Link]

  • Invitrocue. Immunomodulatory Assays. Available at: [Link]

  • G. A. G. S. S. A. G. (2018). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]

  • Miller, A. M., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5483. Available at: [Link]

  • S. S. A. (2022). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(35), 22775-22805. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at: [Link]

  • Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. Available at: [Link]

  • Kosal, A. D., et al. (2021). Improving the Adjuvanticity of Small Molecule Immune Potentiators Using Covalently Linked NF-κB Modulators. ACS Medicinal Chemistry Letters, 12(9), 1436-1442. Available at: [Link]

  • Khan, I., et al. (2020). Biological Impacts of Fluorination: Pharmaceuticals Based on Natural Products. In Fluorine in Pharmaceutical and Medicinal Chemistry. IntechOpen. Available at: [Link]

  • Wang, Y., et al. (2022). Small molecule-based immunomodulators for cancer therapy. Acta Pharmaceutica Sinica B, 12(6), 2585-2616. Available at: [Link]

  • Cambridge Healthtech Institute. Immunomodulatory Small Molecules. Available at: [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • El-Damasy, A. K., et al. (2021). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 11(57), 36109-36122. Available at: [Link]

  • F. S. (2018). Immunomodulation—a general review of the current state-of-the-art and new therapeutic strategies for targeting the immune system. Frontiers in Immunology. Available at: [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amidation. Available at: [Link]

  • Marsili, J., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 14(11), 1109. Available at: [Link]

  • M. P. (2022). Synthesis of various urea derivatives, molecules of interest and scale‐up. ResearchGate. Available at: [Link]

  • M. L. (2012). Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKA. ResearchGate. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Lerman, I., et al. (2012). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Science Signaling, 5(243), ra70. Available at: [Link]

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  • Patil, S. D., et al. (2021). Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 64(17), 13131-13155. Available at: [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Available at: [Link]

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Application Notes and Protocols: Derivatization of the 5-Amino Group of 7-Fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of the 5-amino group of 7-fluoro-1H-indole. This key building block is of significant interest to researchers, medicinal chemists, and drug development professionals due to the prevalence of the fluorinated indole scaffold in a wide range of biologically active compounds. The strategic introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] This document outlines robust methodologies for acylation, sulfonylation, and reductive amination, offering insights into reaction mechanisms, optimization strategies, and the characterization of resulting derivatives. The protocols are designed to be self-validating, ensuring reproducibility and high yields of desired products.

Introduction: The Significance of 7-Fluoro-1H-indole-5-amine in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3][4] The introduction of a fluorine atom at the 7-position of the indole ring can profoundly influence the molecule's electronic properties and metabolic fate.[1][2][5] Specifically, the 7-fluoro-1H-indole-5-amine synthon serves as a versatile starting material for the synthesis of a diverse array of compounds with potential therapeutic applications, including antiviral and anticancer agents.[6] Derivatization of the 5-amino group allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles.

This guide is structured to provide both the "how" and the "why" behind the derivatization of this important molecule. We will delve into the mechanistic underpinnings of each reaction class and provide step-by-step protocols that have been optimized for efficiency and purity.

Core Derivatization Strategies

The primary amino group at the C5 position of 7-fluoro-1H-indole is a nucleophilic handle that can readily participate in a variety of chemical transformations. The choice of derivatization strategy will depend on the desired final compound and its intended application. The following sections detail three fundamental and widely applicable derivatization methods.

Acylation: Formation of Amide Bonds

Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of peptides and other biologically relevant molecules.[7] The acylation of 7-fluoro-1H-indole-5-amine provides a straightforward route to a wide range of N-acyl derivatives.

Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of the 5-amino group on an activated carboxylic acid derivative, such as an acid chloride, anhydride, or an in-situ activated species generated by a coupling reagent.[7] The choice of activating agent is critical and can influence reaction efficiency and the potential for side reactions. For sensitive substrates, the use of modern coupling reagents is often preferred to harsher conditions required for acid chlorides.

Experimental Workflow: Acylation

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Indole 7-Fluoro-1H-indole-5-amine Coupling Coupling Reagent (e.g., HATU, HOBt/EDC) Indole->Coupling Acid Carboxylic Acid Acid->Coupling Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Coupling Base Base (e.g., DIPEA, Pyridine) Base->Coupling Stir Stir at RT (or specified temp) Coupling->Stir Addition Quench Quench Reaction Stir->Quench Monitor by TLC/LC-MS Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product N-Acyl Derivative Purify->Product Sulfonylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Indole 7-Fluoro-1H-indole-5-amine Stir Stir at 0 °C to RT Indole->Stir SulfonylChloride Sulfonyl Chloride SulfonylChloride->Stir Slow Addition Solvent Anhydrous Solvent (e.g., Pyridine, DCM) Solvent->Stir Quench Quench with Water/Acid Stir->Quench Monitor by TLC/LC-MS Extract Extraction Quench->Extract Purify Recrystallization or Column Chromatography Extract->Purify Product Sulfonamide Derivative Purify->Product ReductiveAmination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Indole 7-Fluoro-1H-indole-5-amine ImineFormation Imine Formation (Acid catalyst optional) Indole->ImineFormation Carbonyl Aldehyde or Ketone Carbonyl->ImineFormation Solvent Solvent (e.g., Methanol, DCE) Solvent->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH4) ImineFormation->ReducingAgent In situ Stir Stir at RT ReducingAgent->Stir Quench Quench with Water/Base Stir->Quench Monitor by TLC/LC-MS Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkyl Derivative Purify->Product

Sources

Application Notes and Protocols: Protecting Group Strategies for the Amine in 7-fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of 7-fluoro-1H-indol-5-amine Derivatives

The this compound scaffold is a privileged pharmacophore in modern drug discovery, with the fluorine atom often enhancing metabolic stability and modulating physicochemical properties. The presence of a reactive primary amine at the 5-position provides a crucial handle for the synthesis of diverse compound libraries. However, the nucleophilicity of this amine, coupled with the potential for N-H acidity of the indole ring, necessitates a robust protecting group strategy to achieve selective transformations at other positions of the molecule. This guide provides a detailed overview of protecting group strategies for the 5-amino group of this compound, focusing on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.

Guiding Principles for Protecting Group Selection

The choice of a suitable protecting group is a critical decision in any synthetic sequence.[1][2][3] An ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to a wide range of reaction conditions planned for subsequent steps.

  • Selectively removable in high yield without affecting other functional groups.

  • Orthogonal to other protecting groups present in the molecule, allowing for their independent removal.[4][5][6][7]

For this compound, the electron-withdrawing nature of the fluorine atom may slightly decrease the nucleophilicity of the 5-amino group compared to a non-fluorinated analogue. However, it remains a reactive primary aromatic amine. The indole N-H can also compete for electrophilic reagents. Therefore, careful selection of reaction conditions is paramount to ensure chemoselectivity for the 5-amino group.

Visualization of the Decision-Making Process

G cluster_0 Protecting Group Selection Start This compound Selectivity Need for Selective Amine Protection Start->Selectivity PG_Choice Choose Protecting Group Selectivity->PG_Choice Boc Boc Group (Acid Labile) PG_Choice->Boc  Acidic Removal Tolerated? Cbz Cbz Group (Hydrogenolysis) PG_Choice->Cbz Hydrogenation Compatible? Orthogonality Consider Orthogonality with other planned protecting groups Boc->Orthogonality Cbz->Orthogonality Proceed Proceed with Synthesis Orthogonality->Proceed

Caption: Decision workflow for selecting a suitable amine protecting group.

Recommended Protecting Groups and Protocols

Tert-butyloxycarbonyl (Boc) Protection

The Boc group is a cornerstone of modern organic synthesis due to its general stability to a wide range of non-acidic conditions and its facile removal with acid.[8][9][10][11][12][13]

Protocol for Boc Protection:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), dioxane, or a mixture of THF and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) and a base such as triethylamine (Et₃N, 1.2-2.0 eq) or sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) if using an aqueous co-solvent.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If an aqueous co-solvent was used, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired tert-butyl (7-fluoro-1H-indol-5-yl)carbamate.

Table 1: Summary of Boc Protection Reaction Parameters

ParameterRecommended ConditionsNotes
Solvent THF, Dioxane, THF/H₂OAnhydrous conditions are preferred to minimize hydrolysis of Boc₂O.
Base Et₃N, NaHCO₃, DMAP (cat.)DMAP can accelerate the reaction but may lead to side products if used in stoichiometric amounts.
Temperature Room TemperatureGentle heating (e.g., 40 °C) can be applied if the reaction is sluggish.
Reaction Time 4-12 hoursMonitor by TLC for completion.

Protocol for Boc Deprotection:

  • Dissolution: Dissolve the Boc-protected this compound in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 10-50% in DCM) or a solution of HCl in dioxane (e.g., 4 M).[8]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of NaHCO₃ or another suitable base. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine. Further purification may be performed if necessary.

Visualization of Boc Protection and Deprotection:

G cluster_1 Boc Protection/Deprotection Workflow Start This compound Protection Boc Protection (Boc)₂O, Base Start->Protection Protected Boc-protected This compound Protection->Protected Deprotection Boc Deprotection (TFA or HCl) Protected->Deprotection Final Deprotected Amine Deprotection->Final

Caption: Workflow for Boc protection and deprotection of the amine.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another widely used protecting group for amines, prized for its stability under both acidic and basic conditions.[11][12] Its removal is typically achieved by catalytic hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group.[9][14]

Protocol for Cbz Protection:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as THF, DCM, or in water.[15]

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1-1.3 eq) and a base such as NaHCO₃ (2.0-3.0 eq) or Et₃N (1.2-2.0 eq). The use of water as a solvent can be an environmentally friendly option.[15]

  • Reaction: Stir the mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC.

  • Work-up: If using an organic solvent, wash the reaction mixture with water and brine. If using water as a solvent, extract the product with ethyl acetate.[15] Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired benzyl (7-fluoro-1H-indol-5-yl)carbamate.

Table 2: Summary of Cbz Protection Reaction Parameters

ParameterRecommended ConditionsNotes
Solvent THF, DCM, H₂OWater can be a green and effective solvent for this transformation.[15]
Base NaHCO₃, Et₃NAn appropriate base is crucial to neutralize the HCl generated during the reaction.
Temperature Room TemperatureThe reaction is typically exothermic and may not require heating.
Reaction Time 2-8 hoursMonitor by TLC for completion.

Protocol for Cbz Deprotection (Catalytic Hydrogenolysis):

  • Dissolution: Dissolve the Cbz-protected this compound in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.

  • Catalyst Addition: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), at a loading of 5-10 mol%.

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed.[14]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification is usually not necessary but can be performed if needed.

Caution: Catalytic hydrogenolysis may not be suitable if other reducible functional groups (e.g., alkenes, alkynes, some aromatic systems) are present in the molecule.

Visualization of Cbz Protection and Deprotection:

G cluster_2 Cbz Protection/Deprotection Workflow Start This compound Protection Cbz Protection Cbz-Cl, Base Start->Protection Protected Cbz-protected This compound Protection->Protected Deprotection Cbz Deprotection H₂, Pd/C Protected->Deprotection Final Deprotected Amine Deprotection->Final

Caption: Workflow for Cbz protection and deprotection of the amine.

Orthogonal Protection Strategies

In multi-step syntheses, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through an orthogonal protection strategy, where different protecting groups are removed under distinct, non-interfering conditions.[4][5][6][7] For derivatives of this compound, a combination of Boc and Cbz protecting groups on different amine functionalities within the same molecule would allow for selective deprotection. For example, the Boc group can be removed with acid while the Cbz group remains, and vice versa with hydrogenolysis.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a well-defined protecting group strategy. Both Boc and Cbz protecting groups offer reliable methods for the temporary masking of the 5-amino group. The choice between them should be guided by the planned subsequent reaction conditions and the need for orthogonal deprotection. The protocols provided herein offer a solid foundation for researchers to develop robust and efficient synthetic routes towards novel therapeutic agents.

References

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry. [Link]

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  • entry 5). Anilines with electron-withdrawing groups (entries 4 and 6)... ResearchGate. [Link]

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  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]

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  • Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters. [Link]

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  • Enzymatic deprotection of amines and hydroxides.
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  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society. [Link]

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  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. The Journal of Organic Chemistry. [Link]

  • Selected examples of fluorine-containing indole derivatives.. ResearchGate. [Link]

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  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry. [Link]

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Troubleshooting & Optimization

improving yield in the Fischer indole synthesis of 7-fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Fluoro-1H-indol-5-amine

Welcome to the technical support guide for the synthesis of this compound via the Fischer indole synthesis. This valuable indole derivative presents unique challenges due to the electronic properties of its substituents. The presence of an electron-donating amine and an electron-withdrawing fluorine on the phenylhydrazine precursor requires careful optimization to achieve high yields and purity.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, supported by mechanistic insights and established protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I am observing very low to no formation of the desired indole product. My TLC analysis shows only the starting phenylhydrazine or unidentifiable baseline material.

Answer: This is a common and frustrating issue that typically points to one of three root causes: an inappropriate acid catalyst, suboptimal temperature, or degradation of the acid-sensitive starting material.

  • Inappropriate Catalyst Choice: The 5-amino group on your phenylhydrazine is basic. Strong Brønsted acids (like H₂SO₄ or HCl) can protonate this amine, adding a positive charge to the ring. This deactivates the aromatic ring, hindering the crucial electrophilic-like steps of the cyclization and potentially preventing the key[1][1]-sigmatropic rearrangement.[2]

    • Solution: Switch to a milder Lewis acid catalyst, such as zinc chloride (ZnCl₂), or a weaker Brønsted acid like acetic acid, which can also serve as the solvent.[1][3] Polyphosphoric acid (PPA) is another effective option that can act as both catalyst and solvent, often promoting cyclization at lower temperatures than other acids.[1][3]

  • Suboptimal Temperature: The Fischer indole synthesis is highly sensitive to temperature.[4]

    • Too Low: Insufficient heat may prevent the reaction from overcoming the activation energy of the[1][1]-sigmatropic rearrangement, which is the rate-determining step.[4][5]

    • Too High: Excessive heat can cause degradation of the starting material and the product, leading to the formation of intractable tars.[4]

    • Solution: Begin with conditions reported in the literature for similar substrates, often refluxing in a solvent like acetic acid or ethanol.[1] If the reaction is sluggish, increase the temperature incrementally (e.g., in 10°C steps) while carefully monitoring the reaction progress by TLC.

  • Starting Material Degradation: The amino-substituted phenylhydrazine can be unstable, especially under harsh acidic conditions.[4]

    • Solution: Consider using the hydrochloride salt of the phenylhydrazine, which is often more stable and can be used directly.[1] Alternatively, a "one-pot" procedure where the hydrazone is formed in situ without isolation can be beneficial.[3][6] This minimizes the handling of potentially unstable intermediates.

Question 2: My reaction mixture has turned into a dark, tarry mess, and purification is impossible. What went wrong?

Answer: Tar formation is a classic sign of decomposition, usually caused by excessively harsh reaction conditions.

  • Cause: The combination of a strong acid and high temperature is the most likely culprit, leading to polymerization and degradation of the electron-rich indole product and starting materials.[4]

  • Solution:

    • Reduce Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.

    • Change Catalyst: Immediately switch from strong mineral acids to ZnCl₂ or acetic acid.[7][8]

    • Protect the Amino Group: The most robust solution is to protect the 5-amino group before the Fischer synthesis. Acylation (forming an acetamide) is a common strategy. The resulting amide is much less basic and directs the cyclization appropriately. The protecting group can be removed in a subsequent step after the indole ring is formed.

Question 3: My TLC shows multiple product spots, suggesting isomer formation or significant byproducts. How can I improve selectivity?

Answer: Isomer formation can occur if the ketone starting material is unsymmetrical. However, with a symmetrical ketone and a substituted phenylhydrazine, multiple spots often point to side reactions.

  • Cause: The electronic nature of the substituents influences the regioselectivity of the cyclization. While the 5-amino group strongly directs cyclization to the C6 position, side reactions can still occur.

  • Solution:

    • Catalyst Control: The choice of acid catalyst can influence the reaction pathway. Experiment with a panel of catalysts (e.g., ZnCl₂, PPA, p-TsOH) to find the one that provides the cleanest conversion.[5]

    • Solvent Effects: The polarity of the solvent can affect the stability of reaction intermediates.[4] Test a range of solvents, such as ethanol, acetic acid, or toluene, to optimize for the desired product.[1][9]

    • Purification Strategy: If minor byproducts are unavoidable, focus on an effective purification method. The target molecule, this compound, is quite polar. Standard silica gel chromatography may be challenging. Consider using reverse-phase HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) for difficult separations of polar compounds.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of the acid catalyst? A: The acid catalyst plays several critical roles in the Fischer indole synthesis.[5] It first protonates the phenylhydrazone, which facilitates its tautomerization to the crucial enehydrazine intermediate.[3] This enehydrazine then undergoes a proton-catalyzed[1][1]-sigmatropic rearrangement. Finally, the acid catalyzes the elimination of ammonia from the cyclic aminal intermediate to yield the aromatic indole ring.[3][10]

Q: How do the fluoro and amino substituents influence the reaction? A: The substituents have opposing electronic effects that you must manage:

  • 5-Amino Group (-NH₂): This is a strong electron-donating group. It activates the aromatic ring, which can be beneficial for the cyclization step. However, its basicity makes it prone to protonation by strong acids, which deactivates the ring and can halt the reaction.[2]

  • 7-Fluoro Group (-F): This is an electron-withdrawing group via induction. It slightly deactivates the ring, but its effect is generally less pronounced than the activating effect of the amino group. Its main influence is on the regiochemistry of the cyclization.

Q: Should I pre-form the hydrazone or generate it in situ? A: For many substrates, a one-pot reaction where the phenylhydrazine and the ketone are mixed together with the acid catalyst is efficient.[6] This approach is often preferred as it avoids the isolation of the hydrazone intermediate, which may be unstable.[1] However, if you are struggling with side reactions, pre-forming and purifying the hydrazone before subjecting it to the cyclization conditions can sometimes lead to a cleaner reaction.

Q: What is the best strategy for protecting the 5-amino group? A: Protecting the amino group as an acetamide (-NHCOCH₃) is a reliable strategy. This is achieved by reacting the amino-phenylhydrazine with acetic anhydride or acetyl chloride. The resulting amide is significantly less basic, protecting it from the acid catalyst, and is stable throughout the Fischer synthesis. The acetyl group can be readily removed post-cyclization under acidic or basic hydrolysis conditions to yield the final product.

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Mechanism of the Fischer Indole Synthesis

This diagram outlines the key steps from the phenylhydrazone intermediate to the final indole product.

Fischer_Indole_Synthesis cluster_hydrazone Step 1: Hydrazone to Enehydrazine cluster_rearrangement Step 2: Key C-C Bond Formation cluster_cyclization Step 3: Cyclization & Aromatization Hydrazone Phenylhydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine Tautomerization (+H⁺) Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Aromatic Indole Aminal->Indole Elimination of NH₃ (-H⁺)

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Troubleshooting Workflow for Low Yield

Follow this decision tree to diagnose and solve issues related to low product yield.

Troubleshooting_Workflow Start Start: Low Yield Observed CheckTLC Analyze TLC: What is visible? Start->CheckTLC StartingMaterial Mainly Starting Material CheckTLC->StartingMaterial Incomplete Reaction Tar Baseline Tar / Decomposition CheckTLC->Tar Degradation Byproducts Multiple Spots / Byproducts CheckTLC->Byproducts Poor Selectivity Action_Temp Action: 1. Increase Temperature Incrementally 2. Switch to stronger (but mild) catalyst (PPA) StartingMaterial->Action_Temp Action_Harsh Action: 1. Decrease Temperature 2. Use milder catalyst (ZnCl₂) 3. Protect -NH₂ group Tar->Action_Harsh Action_Selectivity Action: 1. Screen different catalysts/solvents 2. Optimize purification (e.g., RP-HPLC) Byproducts->Action_Selectivity Outcome_Success Yield Improved Action_Temp->Outcome_Success Action_Harsh->Outcome_Success Action_Selectivity->Outcome_Success

Caption: Decision tree for troubleshooting low yield issues.

Optimized Protocol: Acetyl-Protected Route

This protocol utilizes a protection strategy for the 5-amino group to prevent side reactions and improve overall yield.

Part 1: Protection of (4-amino-2-fluorophenyl)hydrazine

  • Dissolve (4-amino-2-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Add a non-nucleophilic base, such as triethylamine (2.2 eq), and cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work up the reaction by washing with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to obtain the protected hydrazine, which can be used without further purification.

Part 2: Fischer Indole Synthesis

  • To a solution of the protected hydrazine (1.0 eq) in glacial acetic acid, add the desired ketone (e.g., from a pyruvate derivative for the amine precursor) (1.1 eq).

  • Add zinc chloride (ZnCl₂) (1.0-1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-100°C and monitor by TLC. The reaction time can vary from 2 to 12 hours.

  • Upon completion, cool the mixture and pour it into ice water. Neutralize carefully with a base (e.g., NaOH solution) until the pH is ~7-8.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude protected indole.

Part 3: Deprotection

  • Dissolve the crude protected indole in a mixture of methanol and water.

  • Add an acid (e.g., 6M HCl) or a base (e.g., NaOH) and heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool, neutralize the solution, and extract the final product, this compound.

  • Purify the final product by column chromatography or recrystallization.

Data Summary: Reaction Condition Optimization

The following table provides a starting point for optimizing your reaction conditions. Yields are illustrative and will vary based on the specific ketone and exact conditions used.

CatalystSolventTemperature (°C)Typical IssuesRecommendation
H₂SO₄Ethanol80 (Reflux)Low yield, significant tar formationNot recommended for this substrate
HClAcetic Acid118 (Reflux)Low yield, decompositionNot recommended for this substrate
ZnCl₂ Acetic Acid 80 - 100 Generally clean, may be slow Recommended starting point
PPANeat80 - 100Can be viscous, workup intensiveGood alternative if ZnCl₂ fails
p-TsOHToluene110 (Reflux)Moderate yield, potential byproductsWorth screening

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.
  • J&K Scientific LLC. (2025). Fischer Indole Synthesis.
  • ACS Publications. (n.d.).
  • IJARSCT. (2023).
  • Science Info. (2024).
  • BenchChem. (2025).
  • Vedantu. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Hughes, D. L. (2012).

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Technical Support Center: Synthesis of 7-fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-fluoro-1H-indol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated indole building block. We will explore the causality behind common side reactions and provide actionable troubleshooting strategies to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product from the reduction of 7-fluoro-5-nitro-1H-indole is impure. What are the likely side products and how can I avoid them?

Answer: The catalytic reduction of a nitro-group on a halogenated aromatic ring is a common source of impurities if not carefully controlled. The primary side products in this step are typically the result of incomplete reduction or undesired side reactions with the fluorine substituent.

Common Side Products:

  • 7-Fluoro-5-nitroso-1H-indole & N-(7-fluoro-1H-indol-5-yl)hydroxylamine: These are products of incomplete reduction. The nitro group is reduced in stages (NO₂ → NO → NHOH → NH₂), and if the reaction is stopped prematurely or the catalyst is not active enough, these intermediates can be isolated.

  • 5-Amino-1H-indole (De-fluorinated Product): This is a significant and common side product. Catalytic hydrogenation, especially with catalysts like Palladium on Carbon (Pd/C) under harsh conditions (high hydrogen pressure, prolonged reaction times), can lead to hydrodehalogenation, where the C-F bond is cleaved and replaced with a C-H bond.[1]

  • Indoline Derivatives: Over-reduction can saturate the pyrrole ring of the indole, leading to the formation of 7-fluoro-2,3-dihydro-1H-indol-5-amine (7-fluoro-5-aminoindoline).[2] This is more likely with aggressive reducing agents or harsh conditions.

Troubleshooting & Optimization:

  • Catalyst Selection: For the reduction of the nitro group without affecting the fluorine atom, tin(II) chloride (SnCl₂) in ethanol or iron (Fe) powder in acetic acid are often preferred over catalytic hydrogenation. These methods are generally chemoselective for the nitro group. If using catalytic hydrogenation, a catalyst like Platinum on Carbon (PtO₂) may be less prone to causing dehalogenation than Pd/C.[3]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to stop the reaction as soon as the starting material is consumed, preventing over-reduction or de-fluorination.

  • Control of Conditions: When using catalytic hydrogenation, maintain moderate hydrogen pressure (e.g., 1-3 atm) and temperature. Avoid excessively long reaction times.

Question 2: I am attempting a Fischer indole synthesis to create the 7-fluoroindole core, but my reaction is yielding a complex mixture of products. What is causing this?

Answer: The Fischer indole synthesis, while versatile, is sensitive to steric and electronic effects and can be prone to side reactions, especially with substituted precursors.[4][5] The electron-withdrawing nature of the fluorine atom can hinder the key cyclization step.[2]

Potential Causes and Side Products:

  • Regioisomeric Indoles: If you are using an unsymmetrical ketone as a starting material, two different enamine intermediates can form, leading to two regioisomeric indole products. The directing effect of the fluorine on the arylhydrazine will influence the preferred isomer, but mixtures are common.

  • Incomplete Cyclization: The reaction may stall after the formation of the phenylhydrazone intermediate. The subsequent acid-catalyzed tautomerization and[6][6]-sigmatropic rearrangement are critical and can be sluggish, especially with an electron-deficient ring.[5][7]

  • Acid-Catalyzed Decomposition/Polymerization: Indoles are susceptible to polymerization under strongly acidic conditions, which are often used to catalyze the Fischer synthesis.[6][8] This can lead to the formation of dark, tarry byproducts and significantly lower the yield of the desired product.

Troubleshooting & Optimization:

  • Acid Catalyst Choice: Experiment with different acid catalysts. While strong Brønsted acids like H₂SO₄ or HCl are common, Lewis acids like zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) can sometimes give cleaner reactions and better yields.[5][9]

  • Temperature Control: The Fischer synthesis often requires elevated temperatures, but excessive heat can promote decomposition.[7] An optimal temperature must be found that drives the reaction to completion without significant byproduct formation.

  • Starting Material Purity: Ensure the purity of your arylhydrazine and carbonyl compound. Impurities can lead to unexpected side products.

Question 3: My purified this compound appears stable initially but develops a pink or brownish color upon storage. What is happening and how can I prevent it?

Answer: The discoloration of indoles, particularly those with electron-donating groups like an amine, is a well-known issue caused by oxidation.[6] The indole nucleus is electron-rich and susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light.

Mechanism of Degradation:

The indole ring can be oxidized to form various colored products, often involving dimerization or polymerization initiated by radical cations. The presence of the amino group further activates the ring, making it more prone to oxidation compared to unsubstituted indole.

Prevention and Storage Protocol:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with oxygen.

  • Light Protection: Use amber vials or wrap the container in aluminum foil to protect the compound from light.

  • Low Temperature: Store the compound at low temperatures (-20°C is recommended for long-term storage) to slow the rate of decomposition.

  • Antioxidants: For solutions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can sometimes inhibit oxidative degradation, although this may not be suitable depending on the downstream application.

Key Reaction Pathway Visualization

The most direct route to this compound involves the reduction of a nitro-indole precursor. The following diagrams illustrate this primary pathway and the competing side reactions.

Synthesis of this compound start 7-Fluoro-5-nitro-1H-indole product This compound start->product Reduction (e.g., Fe/AcOH, SnCl₂/EtOH)

Caption: Primary synthetic route via reduction of the nitro-precursor.

Side_Product_Formation start 7-Fluoro-5-nitro-1H-indole intermediate_nitroso 7-Fluoro-5-nitroso-1H-indole start->intermediate_nitroso Partial Reduction side_product_defluoro 5-Amino-1H-indole (De-fluorination) start->side_product_defluoro Hydrodehalogenation (e.g., Pd/C, H₂) intermediate_hydroxylamine N-(7-fluoro-1H-indol-5-yl)hydroxylamine intermediate_nitroso->intermediate_hydroxylamine Partial Reduction product This compound (Desired Product) intermediate_hydroxylamine->product Complete Reduction side_product_indoline 7-Fluoro-5-aminoindoline (Over-reduction) product->side_product_indoline Ring Reduction (Harsh Conditions)

Caption: Common side products in the reduction of 7-fluoro-5-nitro-1H-indole.

Troubleshooting Summary Table

Observed Issue Potential Cause / Side Product Recommended Solution
Low yield, multiple TLC spots during nitro-reductionIncomplete reduction (nitroso, hydroxylamine intermediates)Increase reaction time/temperature or add more reducing agent. Monitor via TLC.
Mass spec shows loss of 19 Da (Fluorine)Hydrodehalogenation (de-fluorination)Switch from Pd/C to Fe/AcOH, SnCl₂/EtOH, or PtO₂. Use milder hydrogenation conditions.[1][3]
Mass spec shows addition of 2 DaOver-reduction to indolineReduce reaction time, temperature, or H₂ pressure. Monitor reaction closely.[2]
Dark, tarry byproducts in Fischer synthesisAcid-catalyzed polymerizationUse a milder acid (e.g., ZnCl₂), lower the reaction temperature, or reduce reaction time.[8]
Formation of isomers in Fischer synthesisUse of an unsymmetrical ketoneUse a symmetrical ketone or aldehyde if possible. If not, expect to perform careful chromatographic separation.
Purified product discolors upon storageOxidation by air and/or lightStore under an inert atmosphere (Ar/N₂), protect from light, and keep at low temperature (-20°C).[6]

Experimental Protocol: Reduction of 7-Fluoro-5-nitro-1H-indole

This protocol describes a common method for the synthesis of this compound using an iron/acetic acid reduction system, which minimizes the risk of de-fluorination.

Materials:

  • 7-Fluoro-5-nitro-1H-indole

  • Iron powder (fine, <325 mesh)

  • Glacial Acetic Acid

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-fluoro-5-nitro-1H-indole (1.0 eq).

  • Solvent Addition: Add a mixture of ethanol and glacial acetic acid (e.g., a 4:1 v/v ratio). Stir to dissolve the starting material as much as possible.

  • Addition of Iron: To the stirring solution, add iron powder (approx. 5.0 eq) portion-wise. The addition may be exothermic; control the rate to maintain a gentle reflux.

  • Reaction: Heat the reaction mixture to reflux (typically around 80-90°C) and maintain for 2-4 hours.

  • Monitoring (Critical Step): Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:EtOAc). The reaction is complete when the starting material spot has been fully consumed.

  • Work-up - Filtration: Allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Work-up - Neutralization: Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent. Re-dissolve the residue in ethyl acetate. Carefully wash the organic layer with saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH ~8). This step neutralizes the acetic acid.

  • Work-up - Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford pure this compound.[10]

  • Characterization & Storage: Characterize the final product by ¹H NMR, ¹⁹F NMR, and MS. Store the purified, dry solid under an inert atmosphere, protected from light, at -20°C.

References

  • DiVA portal. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]

  • ResearchGate. What do common indole impurities look like? Available from: [Link]

  • ResearchGate. (PDF) Bischler Indole Synthesis. Available from: [Link]

  • MDPI. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Available from: [Link]

  • Wikipedia. Bischler–Möhlau indole synthesis. Available from: [Link]

  • ResearchGate. Bischler–Möhlau indole synthesis | Request PDF. Available from: [Link]

  • Fischer Indole Synthesis. Available from: [Link]

  • Bischler-Möhlau Indole Synthesis. Available from: [Link]

  • PMC. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

  • YouTube. Fischer Indole Synthesis. Available from: [Link]

  • Frontiers. Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Available from: [Link]

  • Theranostics. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Available from: [Link]

  • Synthesis and Chemistry of Indole. Available from: [Link]

  • PMC. Synthesis of Fluorinated Amines: A Personal Account. Available from: [Link]

  • Indoles. Available from: [Link]

  • PNAS. Blue fluorescent amino acid for biological spectroscopy and microscopy. Available from: [Link]

  • ACS Publications. Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Available from: [Link]

  • Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest. Available from: [Link]

  • PubMed. Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Available from: [Link]

  • PubMed. 19F NMR relaxation studies on 5-fluorotryptophan- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor. Available from: [Link]

  • ResearchGate. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy | Request PDF. Available from: [Link]

  • ResearchGate. Sensitivity Improvement in 19 F NMR-Based Screening Experiments: Theoretical Considerations and Experimental Applications | Request PDF. Available from: [Link]

  • Semantic Scholar. Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Available from: [Link]

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Technical Support Center: Purification of 7-Fluoro-1H-indol-5-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 7-fluoro-1H-indol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of this and structurally similar aromatic amines. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, reproducible methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Q1: Why is my compound streaking or tailing badly on the silica TLC plate and column?

Answer: This is the most frequent issue with amine-containing compounds on silica gel.[1][2] Peak tailing occurs due to strong, non-ideal interactions between the basic amine group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][3] This secondary interaction causes a portion of the analyte to lag behind the main band, resulting in a tailed peak, which leads to poor resolution and impure fractions.[1][4]

Q2: How can I immediately improve the peak shape and reduce tailing?

Answer: The most direct solution is to add a small amount of a basic modifier to your mobile phase. This "competing base" neutralizes the acidic silanol sites, preventing your target molecule from interacting too strongly.[5][6]

  • For Normal-Phase (Silica Gel): Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Ethyl Acetate/Hexane).[5] TEA is volatile and can typically be removed easily during solvent evaporation.

  • For Reversed-Phase: Adding a competing base like TEA (0.1%) to the mobile phase can also be effective.[5]

Q3: My compound seems to be degrading on the column, leading to low yield. What's happening?

Answer: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive molecules, including certain indoles.[5][7] If you observe new, more polar spots on TLC after running a column or a significant loss of mass balance, on-column degradation is a likely cause.

To diagnose this, you can perform a "2D TLC" test. Spot your compound in one corner of a TLC plate, run it in a solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot migrates differently in the second dimension or a streak/new spot appears, it indicates instability on the silica.[7]

Q4: I'm not getting any separation between my product and a closely related impurity. What should I do?

Answer: Poor selectivity is a common challenge. If adding a basic modifier doesn't resolve the issue, you may need to change your separation strategy.

  • Change Solvents: Switch to a different solvent system. For example, if Hexane/Ethyl Acetate isn't working, try a system with Dichloromethane/Methanol (with added base). Different solvents interact with your compound and the stationary phase differently, which can alter selectivity.[5]

  • Change Stationary Phase: If solvent changes fail, the interaction with silica is not selective enough. Switching to a different stationary phase is the next logical step.[5] Good alternatives for amines include:

    • Amine-functionalized Silica: This provides a basic surface, eliminating the need for mobile phase modifiers and often yielding excellent peak shapes for basic compounds.[5]

    • Alumina (Basic or Neutral): Alumina is another polar stationary phase that can offer different selectivity compared to silica.[6]

    • Reversed-Phase (C18): This separates compounds based on hydrophobicity. This compound can be purified using a mobile phase of Acetonitrile/Water, often with a modifier like TEA or formic acid to control ionization and improve peak shape.[5]

Section 2: In-Depth Troubleshooting & Protocol Development

This section provides a systematic approach to developing a purification method from the ground up and solving more complex problems.

Analyte Characterization: this compound

Understanding the molecule is the first step.

  • Indole Ring: Aromatic and capable of π-π stacking interactions. The N-H is a hydrogen bond donor.

  • Amine Group (-NH2): Basic (pKa ~4-5 for aromatic amines) and a strong hydrogen bond donor. This is the primary cause of interaction with silica.[2]

  • Fluorine Atom (-F): Adds polarity and can participate in specific interactions, potentially altering selectivity compared to its non-fluorinated analog.

Workflow for Method Development

This workflow guides you from initial analysis to a final, optimized column chromatography protocol.

MethodDevelopment cluster_TLC Step 1: TLC Analysis cluster_Column Step 2: Column Selection & Packing cluster_Purification Step 3: Loading & Elution TLC_Start Spot crude material on silica TLC plate TLC_Solvents Test various solvent systems (e.g., Hex/EtOAc, DCM/MeOH) TLC_Start->TLC_Solvents TLC_Base Add 0.5% TEA to promising systems TLC_Solvents->TLC_Base TLC_Rf Aim for product Rf of 0.2-0.35 TLC_Base->TLC_Rf Col_Select Choose stationary phase (Silica, NH2-Silica, or Alumina) TLC_Rf->Col_Select Optimized system informs choice Col_Pack Pack column using slurry method with initial eluent Col_Select->Col_Pack Load Load sample concentrated on minimal silica (Dry Loading) Col_Pack->Load Proceed to purification Elute Run column with gradient or isocratic elution Load->Elute Fractions Collect fractions and monitor by TLC Elute->Fractions

Caption: Method development workflow from TLC to column purification.

Detailed Experimental Protocol: Normal-Phase Purification

This protocol assumes standard silica gel and is a good starting point.

1. Materials & Setup

  • Stationary Phase: Standard flash silica gel (230-400 mesh).

  • Mobile Phase (Eluent): Prepare a stock solution of Hexane/Ethyl Acetate (EtOAc) with 0.5% triethylamine (TEA) based on initial TLC screening.

  • Column: Appropriate size for the amount of crude material (typically a 30:1 to 100:1 ratio of silica:crude material by weight).

2. Thin-Layer Chromatography (TLC) Optimization

  • Prepare several TLC chambers with different ratios of Hexane/EtOAc (e.g., 9:1, 7:3, 1:1). In parallel, prepare identical chambers where the solvent mixture also contains 0.5% TEA.

  • Spot the crude reaction mixture on all plates.

  • Develop the plates and visualize under UV light.

  • Analysis: Compare the plates with and without TEA. The TEA-containing eluent should show a well-defined, non-tailing spot for the amine. Select the solvent ratio that gives your target compound an Rf value between 0.2 and 0.35 for the best separation on a column.

3. Column Packing

  • Place a cotton or glass wool plug at the bottom of the column, followed by a small layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane/EtOAc + 0.5% TEA).

  • Pour the slurry into the column and use gentle air pressure or tapping to create a well-packed, uniform bed.

  • Add a protective layer of sand on top of the silica bed.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

4. Sample Loading (Dry Loading Recommended)

  • Dissolve your crude material in a minimal amount of a strong solvent (like Dichloromethane or Methanol).

  • Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to the solution.

  • Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection

  • Begin eluting with the starting mobile phase determined by TLC.

  • If a gradient is needed, slowly and systematically increase the proportion of the more polar solvent (EtOAc). A typical gradient might be from 10% EtOAc to 40% EtOAc over 10-15 column volumes.

  • Collect fractions in test tubes.

  • Monitor the elution by spotting every few fractions on a TLC plate.

  • Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Troubleshooting Guide: Specific Scenarios
Problem Probable Cause(s) Recommended Solutions & Rationale
Universal Peak Tailing (All compounds tail)1. Column Overload: Too much sample injected for the column size.[1][3] 2. Column Bed Deformation: Voids or channels in the packed bed.[1] 3. Extracolumn Dead Volume: Excessive tubing length or poor connections.[3]1. Reduce Sample Load: Dilute the sample or use a larger column. This prevents saturation of the stationary phase. 2. Repack the Column: Ensure a uniform, homogenous bed. Voids create alternative flow paths, leading to band broadening. 3. Optimize System: Use shorter, narrower tubing where possible, especially for HPLC applications.
Compound Stuck at Origin 1. Insufficient Eluent Polarity: The mobile phase is not strong enough to move the compound. 2. Irreversible Adsorption/Degradation: Strong acidic interaction with silica.[7]1. Increase Polarity: Switch to a much more polar system, such as 5-10% Methanol in Dichloromethane (with 0.5% TEA). 2. Use Alternative Media: Switch to amine-functionalized silica or alumina to avoid the acidic surface.[5] A "methanol purge" of the silica column can sometimes recover strongly bound material.[7]
Product Co-elutes with an Impurity 1. Poor Selectivity: The chosen stationary/mobile phase combination does not sufficiently differentiate between the compounds.[5]1. Change Solvent System: Exploit different intermolecular forces. For example, switch from a proton-acceptor solvent (EtOAc) to a dipolar aprotic solvent system (e.g., involving Dichloromethane). 2. Change Stationary Phase: A different stationary phase (e.g., C18, Amine-silica) will offer completely different retention mechanisms.[5]
Advanced Strategy: Alternative Stationary Phases

When standard silica fails, a change in stationary phase is the most powerful tool.

StationaryPhase Start Purification Challenge with this compound Silica Standard Silica Gel Pros: Inexpensive, versatileCons: Acidic surface, causes tailing for amines Start:f0->Silica Initial Attempt NH2_Silica Amine-Functionalized Silica Pros: Excellent for basic compounds, no modifier neededCons: More expensive Silica->NH2_Silica If Tailing Persists C18 Reversed-Phase (C18) Pros: Different selectivity (hydrophobicity), good for polar compoundsCons: Requires aqueous mobile phases Silica->C18 If Selectivity is Poor Alumina Alumina (Basic/Neutral) Pros: Good for basic compounds, different selectivity than silicaCons: Can be more reactive Silica->Alumina Alternative Polar Phase

Caption: Decision tree for selecting an alternative stationary phase.

By systematically applying these principles, from quick fixes for common problems to a complete redevelopment of the separation method, researchers can confidently and efficiently purify this compound and other challenging aromatic amines.

References

Technical Support Center: Recrystallization of 7-fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the recrystallization of 7-fluoro-1H-indol-5-amine (CAS: 926028-84-4). Given the limited specific literature on the recrystallization of this particular molecule, the guidance herein is built upon fundamental principles of crystallization, extensive experience with analogous aromatic amines and indole derivatives, and established purification methodologies in medicinal chemistry.

Introduction

This compound is a valuable building block in drug discovery and development. The introduction of a fluorine atom can significantly influence a molecule's physicochemical properties, such as its metabolic stability and binding affinity to biological targets.[1] Achieving high purity of this intermediate is critical for the synthesis of active pharmaceutical ingredients (APIs). Recrystallization is a powerful purification technique for obtaining crystalline solids of high purity. However, the process is not always straightforward and can present several challenges. This guide is designed to provide researchers, scientists, and drug development professionals with a rational framework for developing a robust recrystallization protocol and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

While specific data for this compound is not extensively published, we can infer its likely properties from related structures like 6-fluoroindole. It is expected to be a crystalline solid, possibly with a beige to brown color. Commercially available this compound is typically offered at a purity of around 97%.[2][3] It is generally insoluble in water but should be soluble in many common organic solvents.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A systematic solvent screening is the most effective approach. The general principle of "like dissolves like" is a good starting point; since this compound is a polar aromatic amine, polar solvents are likely to be more effective. A rule of thumb is that solvents containing functional groups similar to the compound often act as good solubilizers.[4]

Q3: My this compound is discolored. How can I remove colored impurities?

Indole derivatives can be susceptible to oxidation and degradation, leading to colored impurities.[5] This can be exacerbated by exposure to air, light, or residual acid from synthesis.[5] A common and effective method to decolorize the solution before recrystallization is to treat it with activated charcoal. The crude compound is dissolved in a suitable hot solvent, a small amount of activated charcoal is added, and the mixture is briefly heated before being filtered hot to remove the charcoal and the adsorbed impurities.

Q4: Can I use a mixed solvent system for recrystallization?

Yes, a mixed solvent system, also known as an anti-solvent recrystallization, can be very effective, especially if a single solvent does not provide the desired solubility profile. This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent (the anti-solvent) until the solution becomes turbid. The solution is then heated until it becomes clear again, and then allowed to cool slowly. Common mixed solvent systems for compounds of this type include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[4]

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline lattice.[6] This is a common issue with amines and can happen if the solution is too concentrated or cooled too quickly.[6][7]

Solutions:

  • Reduce Supersaturation: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6][7]

  • Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.[7]

  • Use a Seed Crystal: If a small amount of pure solid is available, adding a seed crystal to the cooled, saturated solution can induce crystallization.[7]

  • Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A mixture of a good solvent and a poor solvent can sometimes favor crystallization over oiling out.[6]

  • pH Adjustment: As an amine, this compound can be converted to a salt by adding an acid. Salts often have better crystallization properties than the freebase.[6][8] You can try dissolving the compound in an acidic solution (e.g., dilute HCl) and then slowly neutralizing it to induce crystallization.

Issue 2: No crystals form upon cooling.

This typically indicates that the solution is not supersaturated.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[7]

    • Seed Crystals: Add a tiny crystal of the pure compound.[7]

  • Increase Concentration: If nucleation techniques fail, it's likely that too much solvent was used.[7] Re-heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[9]

  • Use an Anti-Solvent: If the compound is highly soluble in the chosen solvent even at low temperatures, you can try adding a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.

Issue 3: The recrystallization yield is very low.

A low yield can be due to several factors.

Solutions:

  • Check the Mother Liquor: After filtering the crystals, evaporate a small amount of the filtrate (mother liquor) to see if a significant amount of solid remains. If so, too much solvent was likely used.[9] You can try to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.

  • Premature Crystallization: Ensure that the solution does not cool down during the hot filtration step, as this will cause the product to crystallize on the filter paper. Use a pre-heated funnel and filter flask.

  • Inappropriate Solvent: The compound may have significant solubility in the solvent even at low temperatures. A different solvent or solvent system may be necessary.

Issue 4: The obtained crystals are very small or needle-like.

The formation of very small crystals suggests a high rate of nucleation. To obtain larger crystals, the goal is to favor crystal growth over nucleation.

Solutions:

  • Reduce Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound at the boiling point.[9]

  • Slower Cooling: Slower cooling rates generally lead to the formation of larger, more well-defined crystals.[10]

  • Optimize Temperature: Fine-tuning the cooling temperature can slow down the crystallization process.[11]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Pasteur pipettes

Procedure:

  • Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Note the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heat the test tubes that showed poor solubility at room temperature in a heating block or water bath. Add the same solvent dropwise with heating until the solid dissolves completely.

  • Allow the clear solutions to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show good crystal formation upon cooling.

Table 1: Potential Solvents for Screening

Solvent ClassExamplesRationale
AlcoholsEthanol, Methanol, IsopropanolPolar protic solvents that can form hydrogen bonds.
EstersEthyl acetateMedium polarity solvent, good for many organic compounds.
KetonesAcetonePolar aprotic solvent.
EthersDiethyl ether, Tetrahydrofuran (THF)Lower polarity, can be used in mixed solvent systems.
HydrocarbonsHexanes, HeptaneNon-polar, often used as anti-solvents.
AromaticTolueneCan be effective for aromatic compounds.
HalogenatedDichloromethane (DCM)Use with caution due to potential reactivity and toxicity.
WaterCan be used as an anti-solvent with water-miscible organic solvents like ethanol or acetone.

Visualizations

Workflow for Recrystallization

G cluster_prep Preparation cluster_process Recrystallization Process cluster_isolation Isolation & Drying start Start with Crude This compound solvent_screen Perform Solvent Screening (Protocol 1) start->solvent_screen select_solvent Select Optimal Solvent or Solvent System solvent_screen->select_solvent dissolve Dissolve Crude Compound in Minimum Hot Solvent select_solvent->dissolve charcoal Optional: Add Activated Charcoal for Decolorization dissolve->charcoal hot_filter Hot Gravity Filtration to Remove Insolubles charcoal->hot_filter cool Allow Filtrate to Cool Slowly hot_filter->cool crystallize Crystals Form cool->crystallize ice_bath Cool in Ice Bath to Maximize Yield crystallize->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

G cluster_solutions start Recrystallization Attempted q1 Did crystals form? start->q1 oiling_out Issue: 'Oiling Out' q1->oiling_out Oil Formed no_crystals Issue: No Crystals Formed q1->no_crystals No crystals_formed Crystals Formed q1->crystals_formed Yes sol_oil Reduce supersaturation Slow down cooling Use seed crystal Change solvent oiling_out->sol_oil sol_no_xtal Scratch flask Add seed crystal Concentrate solution Add anti-solvent no_crystals->sol_no_xtal q2 Is the yield acceptable? crystals_formed->q2 low_yield Issue: Low Yield q2->low_yield No good_yield Yield is Acceptable q2->good_yield Yes sol_low_yield Concentrate mother liquor Check for premature crystallization Re-evaluate solvent low_yield->sol_low_yield q3 Are the crystals of good quality? good_yield->q3 poor_quality Issue: Small/Needle-like Crystals q3->poor_quality No success Successful Recrystallization q3->success Yes sol_poor_quality Slow down cooling Use slightly more solvent poor_quality->sol_poor_quality

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Benchchem.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Technical Support Center: Purification of 6-Fluoroindole and Its Derivatives. Benchchem.
  • Synthesis of 5-Fluoroindole-5-13C. DiVA portal.
  • Recrystallization and Crystallization. University of California, Irvine.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate.
  • Troubleshooting Crystallization: A Technical Guide for Hispidanin B. Benchchem.
  • Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols. Benchchem.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1H-Indol-5-amine, 7-fluoro-. Sobekbio Biosciences.
  • Synthesis and characterization of 5-fluoroindole derivatives. Benchchem.
  • 5-Amino-7-fluoro-1H-indole 97%. AChemBlock.

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions with 7-fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with the challenging substrate, 7-fluoro-1H-indol-5-amine. As Senior Application Scientists, we understand the nuances and potential pitfalls of these reactions. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate your experiments successfully.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the palladium-catalyzed cross-coupling of this compound. We delve into the root causes of these issues and provide systematic, field-proven solutions.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but analysis by TLC or LC-MS shows a significant amount of unreacted this compound.

Potential Causes and Troubleshooting Steps:

  • Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. Its effectiveness can be compromised by several factors.

    • Explanation: The electron-rich nature of the indole nucleus, further modulated by the amine and fluoro substituents, can lead to catalyst inhibition or decomposition. The N-H bond of the indole can also interact with the palladium center, leading to inactive species.

    • Solution:

      • Palladium Precursor: Switch to a more robust palladium precatalyst. For instance, G3 or G4 Buchwald precatalysts are often more effective than Pd(OAc)₂ or Pd₂(dba)₃ as they are more resistant to decomposition and facilitate a more efficient initiation of the catalytic cycle.

      • Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich anilines like this compound, bulky, electron-rich phosphine ligands are often required.

      • Degassing: Ensure rigorous degassing of your solvent and reaction mixture. Oxygen can oxidize the active Pd(0) species to inactive Pd(II). Purging with an inert gas (Argon or Nitrogen) for an extended period is crucial.

  • Inappropriate Base or Solvent Selection: The choice of base and solvent significantly impacts the reaction kinetics and catalyst stability.

    • Explanation: The base's strength and solubility are critical. A base that is too weak may not efficiently deprotonate the coupling partner or the indole N-H, while a base that is too strong can lead to side reactions. The solvent must be able to dissolve all reaction components and be compatible with the chosen catalyst system.

    • Solution:

      • Base Screening: If using a weaker base like K₂CO₃ or Cs₂CO₃, consider switching to a stronger, non-nucleophilic base such as LHMDS or K₃PO₄. The choice of base can be critical for the transmetalation step in Suzuki couplings or the deprotonation in Buchwald-Hartwig reactions.

      • Solvent Polarity: For Suzuki couplings, a mixture of a polar aprotic solvent like dioxane or THF with water is common. For Buchwald-Hartwig reactions, anhydrous, aprotic polar solvents like toluene, dioxane, or DME are preferred.

Experimental Protocol: Screening Ligands for a Suzuki-Miyaura Coupling

  • To a series of oven-dried reaction vials, add this compound (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).

  • In a glovebox, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and various ligands (e.g., SPhos, XPhos, RuPhos, 4 mol %).

  • Add the palladium/ligand solution to each vial.

  • Add the degassed solvent (e.g., dioxane/water 10:1) to each vial.

  • Seal the vials and heat the reaction at the desired temperature (e.g., 80-110 °C) for the specified time.

  • Monitor the reaction progress by LC-MS or GC-MS.

Table 1: Recommended Starting Conditions for Cross-Coupling with this compound

Coupling TypePalladium Precatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2) or Pd(OAc)₂ (2)SPhos (4) or XPhos (4)K₃PO₄ (2) or Cs₂CO₃ (2)Toluene or Dioxane/H₂O80 - 110
Buchwald-Hartwig Pd₂(dba)₃ (1-2) or G3-XPhos (1-2)XPhos (2-4) or RuPhos (2-4)LHMDS (1.5) or NaOtBu (1.5)Toluene or Dioxane90 - 120
Sonogashira Pd(PPh₃)₄ (5) and CuI (2.5)-Et₃N (2)THF or DMF25 - 60
Issue 2: Formation of Significant Side Products

Your reaction is proceeding, but you observe the formation of undesired byproducts, complicating purification and reducing your yield.

Potential Causes and Troubleshooting Steps:

  • Homocoupling of the Coupling Partner: This is a common side reaction, especially in Suzuki-Miyaura couplings.

    • Explanation: The boronic acid can undergo homocoupling under the reaction conditions, especially at high temperatures or with prolonged reaction times.

    • Solution:

      • Lower Temperature: Try running the reaction at a lower temperature.

      • Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

      • Stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.1 equivalents).

  • Protodeborylation or Protodehalogenation: Loss of the boronic acid or halide functional group from the coupling partners.

    • Explanation: This can occur in the presence of water or other protic sources, especially with less stable boronic acids.

    • Solution:

      • Anhydrous Conditions: For Buchwald-Hartwig and Sonogashira couplings, ensure strictly anhydrous conditions. Use dry solvents and reagents.

      • Boronic Acid Quality: Use high-purity boronic acids and consider using boronate esters, which are often more stable.

  • N-Arylation of the Indole: The indole N-H is acidic and can compete with the amine at the 5-position in C-N bond formation.

    • Explanation: The pKa of the indole N-H is around 17, making it susceptible to deprotonation and subsequent arylation, especially with strong bases.

    • Solution:

      • N-Protection: Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or PMB) prior to the cross-coupling reaction. This is often the most reliable strategy to avoid this side product. The protecting group can be removed in a subsequent step.

Diagram: Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield or No Reaction catalyst Check Catalyst System Is the Pd precursor active? Is the ligand appropriate? Is the reaction properly degassed? start->catalyst conditions Evaluate Reaction Conditions Is the base correct? Is the solvent suitable? Is the temperature optimal? start->conditions substrate Assess Substrate Stability Is the indole N-H interfering? Is the amine prone to oxidation? start->substrate solution1 Optimize Catalyst/Ligand | {Try Buchwald precatalysts (G3/G4) | Screen bulky, electron-rich ligands (XPhos, SPhos)} catalyst->solution1 solution2 Modify Conditions | {Screen different bases (K3PO4, LHMDS) | Change solvent system (Toluene, Dioxane)} conditions->solution2 solution3 Protect the Indole | {Introduce an N-protecting group (Boc, SEM)} substrate->solution3

Caption: Troubleshooting flowchart for low yield in cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a particularly challenging substrate for cross-coupling?

A: The combination of the electron-rich indole core, the basic amine group, and the electron-withdrawing fluorine atom creates a complex electronic environment. The amine can coordinate to the palladium center, potentially inhibiting catalysis. The indole N-H can also participate in side reactions. The fluorine atom, while generally well-tolerated, can influence the reactivity of the aromatic ring.

Q2: Which palladium precursor is generally the best starting point for reactions with this substrate?

A: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, we highly recommend starting with a more modern, air-stable palladium precatalyst, such as a Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3). These precatalysts are designed for challenging substrates and often provide more consistent results.

Q3: How do the electronic properties of the fluoro and amine substituents affect the reaction?

A: The -NH₂ group is a strong electron-donating group, which increases the electron density of the indole ring system. This can make the oxidative addition step of the catalytic cycle more challenging. The -F atom is an electron-withdrawing group, which can help to mitigate some of the electron-donating effects of the amine, but its overall impact will depend on the specific coupling partners and reaction conditions.

Q4: I am observing decomposition of my starting material. What could be the cause?

A: this compound can be sensitive to both air and strong bases. The amine functionality can be prone to oxidation. Ensure your reaction is performed under a strictly inert atmosphere. If you are using a very strong base like n-BuLi or LDA, consider switching to a milder base like K₃PO₄ or Cs₂CO₃ if the reaction allows.

Q5: Is N-protection of the indole always necessary?

A: Not always, but it is a highly recommended strategy to improve the reproducibility and yield of your reaction, especially for C-N cross-couplings. Protecting the indole nitrogen prevents N-arylation as a side reaction and can also improve the solubility of the substrate. The choice of protecting group is important; groups that can be removed under mild conditions are preferred.

Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdi_complex Ar-Pd(II)-X(L_n) oxidative_addition->pdi_complex transmetalation Transmetalation (Ar'-B(OR)2) pdi_complex->transmetalation pdii_complex Ar-Pd(II)-Ar'(L_n) transmetalation->pdii_complex reductive_elimination Reductive Elimination pdii_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

References

  • Buchwald-Hartwig Amination: A comprehensive overview of the Buchwald-Hartwig amination reaction, including mechanistic details and ligand development. Source: Chemical Reviews, [Link]

  • Suzuki-Miyaura Cross-Coupling: A detailed review of the Suzuki-Miyaura reaction, covering its mechanism, scope, and applications in organic synthesis. Source: Chemical Reviews, [Link]

  • Palladium Precatalysts: Information on the development and application of modern palladium precatalysts for cross-coupling reactions. Source: Accounts of Chemical Research, [Link]

  • Cross-Coupling of Indole Derivatives: A review focusing on the challenges and strategies for the cross-coupling of indole-containing compounds. Source: Angewandte Chemie International Edition, [Link]

Technical Support Center: Optimizing N-Arylation of 7-Fluoro-1H-Indol-5-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 5, 2026

Welcome to the dedicated technical support guide for the N-arylation of 7-fluoro-1H-indol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common challenges encountered during your experiments.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Issue 1: Low to No Product Yield

Question: My N-arylation reaction of this compound with an aryl halide shows very low or no conversion to the desired product. What are the primary factors to investigate?

Answer: Low or non-existent yield in a Buchwald-Hartwig amination is a common but solvable issue.[1][2] A systematic approach is crucial. Here are the initial and most critical checkpoints:

  • Integrity of the Catalytic System: The palladium catalyst and its associated ligand are the heart of the reaction.[2][3]

    • Catalyst Activity: Palladium(II) precatalysts, such as Pd(OAc)₂, require in situ reduction to the active Pd(0) species.[1][4] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a more advanced precatalyst that forms the active LPd(0) species more readily.[3][5]

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich and potentially sterically hindered substrates like substituted indoles, bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[2][3]

  • Reaction Atmosphere and Reagent Purity:

    • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen, which can deactivate the catalyst.[1] Ensure your reaction vessel has been thoroughly degassed (e.g., via multiple vacuum/inert gas cycles) and is maintained under a positive pressure of an inert gas like argon or nitrogen.

    • Reagent Quality: The purity and dryness of your reagents and solvent are paramount. Water can hydrolyze the base and interfere with the catalytic cycle. Solvents should be anhydrous, and bases should be freshly opened or properly stored.[1]

Workflow for Troubleshooting Low Yield

Below is a systematic workflow to diagnose and resolve low yield issues.

G cluster_start Initial Troubleshooting cluster_reagents Reagent & Setup Verification cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_end Outcome start Low/No Yield Observed reagents Verify Purity: - Starting Materials - Anhydrous Solvent - Fresh Base start->reagents atmosphere Ensure Inert Atmosphere: - Proper Degassing - Positive N2/Ar Pressure reagents->atmosphere catalyst Screen Pd Source: - Pd(OAc)₂ vs. Pd₂(dba)₃ - G3/G4 Precatalysts atmosphere->catalyst ligand Screen Ligands: - Bulky Biarylphosphines (e.g., XPhos, RuPhos) - Ferrocenyl Ligands (e.g., dppf) catalyst->ligand base Optimize Base: - NaOt-Bu (strong) - K₃PO₄ (milder) - Cs₂CO₃ ligand->base solvent Optimize Solvent: - Toluene - Dioxane - THF base->solvent temperature Vary Temperature: - 80-110 °C solvent->temperature success Successful N-Arylation temperature->success

Caption: Troubleshooting workflow for low-yield N-arylation.

Issue 2: Formation of Side Products (C-Arylation)

Question: I am observing significant amounts of C-arylation on the indole ring in addition to my desired N-arylated product. How can I improve the selectivity?

Answer: The indole nucleus has multiple nucleophilic sites, and competitive C-arylation (typically at the C3 position) is a known side reaction in palladium-catalyzed couplings.[6][7] The selectivity between N- and C-arylation is influenced by several factors:

  • Steric Hindrance: Bulky ligands on the palladium center can sterically disfavor the approach to the more hindered C3 position of the indole, thereby favoring N-arylation.

  • Base Strength: The choice of base can influence the equilibrium between the N-deprotonated (indolide) and C-deprotonated species. Stronger bases like sodium tert-butoxide (NaOt-Bu) generally favor N-arylation.[3]

  • Catalyst System: Some catalyst systems have an inherent preference for N-arylation. Copper-catalyzed systems, for instance, are also an alternative for N-arylation of indoles and can sometimes offer different selectivity profiles.[7]

Strategies to Enhance N-Arylation Selectivity
StrategyRationaleRecommended Action
Ligand Modification Increase steric bulk around the palladium center to disfavor C3-arylation.Switch to bulkier biarylphosphine ligands such as XPhos, SPhos, or RuPhos.
Base Optimization A strong, non-nucleophilic base can more effectively deprotonate the indole nitrogen.Use NaOt-Bu or LHMDS. If substrate is base-sensitive, K₃PO₄ can be a milder alternative.[3][8]
Solvent Choice The solvent can influence the solubility of the indolide salt and the catalyst complex.Aprotic solvents like toluene, dioxane, or THF are generally preferred.[3][9]
Temperature Control Lowering the reaction temperature may favor the thermodynamically preferred N-arylation product.Screen temperatures ranging from 80 °C to 110 °C.
Issue 3: Difficulty in Product Purification

Question: My reaction seems to work, but I'm struggling to isolate the pure N-arylated product from the reaction mixture. What are common purification challenges and solutions?

Answer: Purification of N-arylated indoles can be complicated by the presence of residual catalyst, ligand oxides, and highly colored impurities.

  • Removal of Palladium Residues: Palladium residues can often be removed by filtering the crude reaction mixture through a plug of silica gel or Celite before concentration. Washing with an aqueous solution of a chelating agent like thiourea can also be effective.

  • Separation from Ligand Byproducts: Phosphine oxide byproducts can sometimes co-elute with the desired product.

    • Solvent Extraction: A carefully chosen biphasic extraction can sometimes separate the more polar phosphine oxides from the less polar product.

    • Chromatography: A gradient elution on silica gel is typically required. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with ethyl acetate.

  • General Purification Protocol:

    • Step 1: Aqueous Workup: After the reaction is complete, cool to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

    • Step 2: Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Step 3: Filtration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter through a short plug of silica gel.

    • Step 4: Chromatography: Concentrate the filtrate and purify by flash column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the N-arylation of this compound?

A1: A robust starting point would be to use a palladium precatalyst with a bulky biarylphosphine ligand.[3][5]

  • Palladium Source: Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Buchwald precatalyst (1-2 mol%).[5]

  • Ligand: XPhos or RuPhos (2-4 mol%).

  • Base: NaOt-Bu (1.5-2.0 equivalents).

  • Solvent: Toluene or Dioxane (anhydrous).

  • Temperature: 100-110 °C.

  • Atmosphere: Argon or Nitrogen.

Q2: My aryl halide is an aryl chloride, which is less reactive. What modifications should I consider?

A2: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in oxidative addition.[9] To achieve successful coupling, you will likely need a more active catalyst system.

  • Use a More Electron-Rich Ligand: Ligands specifically designed for aryl chloride activation, such as cataCXium A or BrettPhos, are recommended.

  • Higher Catalyst Loading: Increasing the catalyst and ligand loading to 3-5 mol% may be necessary.

  • Higher Temperatures: You may need to increase the reaction temperature, potentially up to 120 °C.

Q3: Can I use a copper catalyst for this transformation?

A3: Yes, copper-catalyzed N-arylation (Ullmann condensation) is a viable alternative to palladium-catalyzed methods.[7][10] Modern protocols often use a copper(I) source (like CuI) with a diamine ligand.[7] These conditions can sometimes be milder and offer a different selectivity profile, which might be advantageous if C-arylation is a persistent issue with palladium.[7]

Q4: How does the fluorine substituent at the 7-position and the amine at the 5-position affect the reaction?

A4: The electronic properties of your substrate are significant.

  • 7-Fluoro Group: The electron-withdrawing nature of the fluorine atom can make the indole ring slightly less electron-rich, which could slow down the oxidative addition step. However, it is generally well-tolerated.

  • 5-Amine Group: The primary amine at the 5-position is a potential competing nucleophile. It is crucial to ensure that the N-H of the indole is selectively deprotonated. The use of a strong, sterically hindered base like NaOt-Bu helps in selectively deprotonating the more acidic indole N-H over the exocyclic amine. If diarylation becomes an issue, adjusting the stoichiometry of the aryl halide may be necessary.

Catalytic Cycle of Buchwald-Hartwig Amination

Understanding the mechanism is key to effective troubleshooting.

Buchwald_Hartwig Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl LₙPd(II)(Ar)(X) OxAdd->PdII_Aryl BaseAssoc Base Association & Amine Coordination PdII_Aryl->BaseAssoc + Amine-H + Base PdII_Amine [LₙPd(II)(Ar)(Amine)]⁺X⁻ BaseAssoc->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Regeneration Product Ar-Amine (Product) RedElim->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

References

  • BenchChem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Sigma-Aldrich. Cross-Coupling Reaction Guide.
  • Old DW, Harris MC, Buchwald SL. Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. 2000;2(10):1403-1406.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Royal Society of Chemistry. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. 2023.
  • Veisi H, Morakabati N. Palladium nanoparticles supported on modified single-walled carbon nanotubes: A heterogeneous and reusable catalyst in the Ullmann-type N-arylation of imidazoles and indoles. ResearchGate. 2015.
  • Doležal M, et al. Recent Progress Concerning the N-Arylation of Indoles. Molecules. 2021;26(17):5079.
  • Lin W, et al. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. 2007;12(10):2255-2264.
  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • ResearchGate. Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. 2025.
  • JACS Au. Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines.
  • Klapars A, Buchwald SL. The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. 2002;124(50):14844-14845.
  • Prakash GKS, et al. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Synlett. 2004;(1):125-128.
  • Wikipedia. Buchwald–Hartwig amination.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed. Palladium-Catalyzed N-Arylation of NH-Sulfoximines with (Hetero)aryl Chlorides in an Aqueous Micellar Environment. 2025.
  • Ruíz-Castillo P, Buchwald SL. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2016;55(38):11472-11487.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ResearchGate. Recent Progress Concerning the N-Arylation of Indoles. 2025.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023.
  • PubMed Central. Palladium-Catalyzed Regio- and Stereo-Selective γ-Arylation of Tertiary Allylic Amines: Identification of Potent Adenylyl Cyclase Inhibitors.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • MDPI. Recent Progress Concerning the N-Arylation of Indoles.
  • PubMed. Palladium-Catalyzed N-Arylation of Iminodibenzyls and Iminostilbenes with Aryl- and Heteroaryl Halides. 2016.
  • ResearchGate. Copper‐Promoted N‐Arylation of the Indole Side Chain of Tryptophan Using Triarylbismuthines.
  • ResearchGate. 7-Azaindole N -Oxide (7-AINO) Mediated Cu-Catalyzed N -Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
  • Google Patents. Process of preparing purified aqueous indole solution.
  • ResearchGate. N-arylation of an indole using a benzyne intermediate.
  • General Procedures. B with. N-(4-fluoro-2-(3-phenylprop-1-yn-1-yl)phenyl) benzenesulfonamide (1q).
  • National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

Sources

Technical Support Center: Stability of 7-Fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 7-fluoro-1H-indol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot potential stability issues encountered during experimentation in both acidic and basic media. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like many indole derivatives, is susceptible to degradation through two primary pathways: oxidation and acid-catalyzed reactions. The electron-rich nature of the indole ring system makes it prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[1] Additionally, the indole nucleus can undergo dimerization or polymerization under acidic conditions. The presence of the amino group can also influence its reactivity, particularly its basicity and nucleophilicity.

Q2: How do the fluorine and amine substituents affect the stability of the indole core?

A2: The fluorine atom at the 7-position and the amine group at the 5-position have opposing electronic effects that modulate the reactivity of the indole ring.

  • Fluorine Substituent: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect can reduce the electron density of the indole ring, potentially increasing its stability against electrophilic attack and oxidation compared to unsubstituted indole.[2] The fluorine substituent can also lower the basicity of the nearby nitrogen atom in the pyrrole ring.[2]

  • Amine Substituent: The amino group is a strong electron-donating group (+M effect) through resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the indole ring more susceptible to electrophilic attack and oxidation.[3]

The interplay of these two substituents determines the overall reactivity and stability of the molecule.

Q3: What are the visible signs of degradation of this compound solutions?

A3: Degradation of this compound solutions is often accompanied by a noticeable change in color. Freshly prepared solutions are typically colorless to light yellow. Upon degradation, particularly through oxidation or acid-catalyzed polymerization, the solution may turn yellow, brown, or even dark purple due to the formation of colored oligomeric or polymeric byproducts. The appearance of precipitates can also indicate the formation of insoluble degradation products.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C for short-term storage, -20°C for long-term storage).[1] Solutions should be freshly prepared whenever possible. If storage of solutions is necessary, they should be purged with an inert gas, protected from light, and stored at low temperatures. The addition of antioxidants like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can help to inhibit oxidation in solution.[1]

Troubleshooting Guide: Stability Issues in Solution

This guide will help you diagnose and resolve common stability problems encountered when working with this compound in acidic and basic media.

Issue 1: Rapid Color Change in Acidic Media
  • Symptom: Upon dissolution in acidic media (e.g., HCl, TFA), the solution rapidly develops a yellow to dark brown color.

  • Probable Cause: Acid-catalyzed dimerization or polymerization. The indole nucleus is protonated at the C3 position, making it susceptible to nucleophilic attack by another neutral indole molecule. This initiates a chain reaction leading to the formation of colored oligomers.

  • Troubleshooting Steps:

    • pH Control: Avoid strongly acidic conditions if possible. If the experimental protocol requires an acidic pH, use the mildest acid and the lowest concentration that is effective.

    • Temperature Management: Perform reactions at the lowest possible temperature to slow down the rate of degradation.

    • Inert Atmosphere: While the primary degradation in acid is not oxidation, working under an inert atmosphere can prevent concurrent oxidative processes that may be exacerbated by the acidic environment.

    • Concentration: Use the lowest practical concentration of the indole, as higher concentrations can accelerate dimerization and polymerization.

Issue 2: Degradation in Basic Media
  • Symptom: Gradual darkening of the solution and appearance of new peaks in HPLC analysis when dissolved in basic media (e.g., NaOH, K2CO3).

  • Probable Cause: While generally more stable in basic than acidic conditions, aromatic amines can undergo oxidation, and the rate can be pH-dependent. The amino group can be deprotonated, increasing its electron-donating ability and making the ring more susceptible to oxidation.

  • Troubleshooting Steps:

    • Oxygen Exclusion: Rigorously deoxygenate all solvents and handle the solution under a strict inert atmosphere (e.g., in a glovebox).

    • Antioxidants: Consider the addition of a suitable antioxidant.

    • Metal Contamination: Avoid contact with trace metal ions, which can catalyze oxidation. Use high-purity solvents and reagents, and consider the use of a chelating agent like EDTA if metal contamination is suspected.

Issue 3: Inconsistent Results and Appearance of Multiple Impurities
  • Symptom: Poor reproducibility of experimental results and the appearance of multiple, often unidentified, peaks in analytical chromatograms.

  • Probable Cause: A combination of oxidative and pH-mediated degradation pathways occurring simultaneously. This can be exacerbated by exposure to light.

  • Troubleshooting Steps:

    • Light Protection: Always protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.

    • Solvent Purity: Use high-purity, freshly opened solvents. Peroxides in aged ethers or other solvents can initiate oxidation.

    • Systematic Investigation: To pinpoint the cause, systematically evaluate the stability of the compound under different conditions (e.g., with and without light exposure, under air vs. inert atmosphere, at different pH values).

Predicted Degradation Pathways

Understanding the likely degradation pathways is crucial for developing robust experimental protocols and for identifying potential impurities.

Acid-Catalyzed Degradation

Under acidic conditions, the primary degradation pathway is expected to be electrophilic substitution leading to dimerization and polymerization.

G cluster_acid Acidic Media Indole_H Protonated Indole (Electrophile) Dimer Dimer Indole_H->Dimer Indole_N Neutral Indole (Nucleophile) Indole_N->Dimer Nucleophilic Attack Oligomers Oligomers/Polymers (Colored) Dimer->Oligomers Further Reaction Start This compound Start->Indole_H H+ Start->Indole_N G cluster_oxidation Oxidative Conditions Indole_Radical Indole Radical Cation Hydroxylated Hydroxylated Intermediates Indole_Radical->Hydroxylated Polymeric Polymeric Products (Colored) Indole_Radical->Polymeric Ring_Opened Ring-Opened Products Hydroxylated->Ring_Opened Start This compound Start->Indole_Radical [O]

Caption: Oxidative degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to systematically assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Phosphate buffer (pH 7.4)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Then, prepare a 1 mg/mL solution.

  • Control Sample: Prepare a fresh solution of the compound at the same concentration as the stressed samples.

4. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

5. Data Analysis:

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

  • Identify and quantify major degradation products if possible.

Stress ConditionTemperatureDuration% Degradation (Hypothetical)Major Degradants (Hypothetical)
Acid Hydrolysis (1 M HCl)60°C24 h45%Dimer, Oligomers
Base Hydrolysis (1 M NaOH)60°C24 h15%Oxidized species
Oxidation (3% H2O2)Room Temp24 h60%Hydroxylated and ring-opened products
Thermal (Solid)80°C48 h5%Minor oxidative products
Protocol 2: Workflow for Handling and Preparing Solutions

This workflow is designed to minimize degradation during routine experimental use.

G Start Start: Prepare Solution A Use high-purity, deoxygenated solvents Start->A B Work under inert atmosphere (N2 or Ar) A->B C Use amber glassware or protect from light B->C D Prepare solution fresh for each experiment C->D E If storage is needed, purge with inert gas D->E If storage is necessary End End: Use in Experiment D->End F Store at 2-8°C (short-term) or -20°C (long-term) E->F F->End

Caption: Recommended workflow for preparing solutions of this compound.

References

  • Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations. (2025). ResearchGate. [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. (2016). PubMed. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate. [Link]

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020). PMC. [Link]

  • What are the effects of the substituent basicity of aromatic amines? (2020). Quora. [Link]

  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. (n.d.). ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprint. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI. [Link]

Sources

storage and handling recommendations for 7-fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-fluoro-1H-indol-5-amine

Welcome to the technical support guide for this compound (CAS No. 926028-84-4). This document provides in-depth guidance on the proper storage, handling, and use of this compound to ensure experimental success and maintain material integrity.

Product Information Summary

This compound is an indole derivative often used as a building block in medicinal chemistry and drug discovery.[1] Its physical and chemical properties demand careful handling to prevent degradation and ensure user safety.

PropertyValueSource(s)
CAS Number 926028-84-4[2][3][4]
Molecular Formula C₈H₇FN₂[2][3]
Molecular Weight 150.15 g/mol [3][5]
Appearance Off-white to yellow or brown-gray solid[2][3]
Purity Typically ≥95-97%[2][6]
Storage Temperature 2-8°C; Protect from light[2][3][5]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the long-term storage and basic handling of this compound.

Question: What are the optimal conditions for long-term storage of the solid compound?

Answer: For maximal stability, the solid compound should be stored in a tightly sealed container at 2-8°C .[2][3] It is crucial to protect the material from light, as indole derivatives can be light-sensitive.[5] Some suppliers also note that the material may be air-sensitive and recommend storing under an inert atmosphere like argon.[7] The primary cause for this recommendation is that the amine functional group is susceptible to oxidation, which can be accelerated by light and air, leading to discoloration and the formation of impurities.

Question: The compound arrived at room temperature, but the recommendation is refrigerated storage. Is it compromised?

Answer: No, this is standard practice. The compound is shipped at ambient temperature for short-term transit, as it is stable under these conditions for several days.[2][5][8] However, for long-term storage (weeks to months), you must transfer it to the recommended 2-8°C environment to minimize the risk of slow degradation.

Question: What are the essential safety precautions when handling this compound?

Answer: this compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[7]

  • Engineering Controls: Always handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[7][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[2][9]

  • Hygiene: Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling, and do not eat, drink, or smoke in the work area.[2][7]

Question: What are the signs of compound degradation?

Answer: A noticeable change in color from its typical off-white or light yellow appearance to a darker brown or reddish hue is a primary indicator of degradation, likely due to oxidation. If you observe significant discoloration, it is advisable to verify the purity of the material chromatographically (e.g., HPLC or LC-MS) before use in sensitive applications.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the recommended procedure for preparing a stock solution of this compound. The key challenge with indole-amines is ensuring complete dissolution without promoting degradation.

Objective: To prepare a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-equilibration: Before opening, allow the container of this compound to warm to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid, which can hydrolyze the compound or accelerate degradation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of solid. For 1 mL of a 10 mM solution, you will need 1.50 mg (Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 150.15 g/mol * 1000 mg/g = 1.5015 mg).

  • Dissolution:

    • Add the weighed solid to your amber vial.

    • Add the calculated volume of DMSO.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Solubility Check: Visually inspect the solution against a light source. If you see suspended particles, the compound is not fully dissolved.

  • Assisted Dissolution (If Needed):

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break up particle agglomerates and is a highly effective method for dissolving stubborn compounds.

    • Gentle Warming: If sonication is insufficient, warm the solution to 30-40°C for a short period (5-10 minutes). Avoid excessive heat, as it can accelerate degradation.

  • Storage of Stock Solution: Once fully dissolved, store the DMSO stock solution at -20°C or -80°C for long-term stability. Use amber vials or wrap clear vials in aluminum foil to protect from light.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during your experiments.

Issue 1: The compound will not fully dissolve in my chosen solvent (e.g., DMSO, DMF).

  • Question: I've followed the protocol, but I still see particulate matter in my solution. What is happening?

  • Answer & Solution: This can be due to several factors. First, verify the quality of your solvent; ensure it is anhydrous, as absorbed water can reduce the solubility of many organic compounds. Second, the compound may have a lower-than-expected solubility. Before scaling up, perform a small-scale solubility test. If issues persist, try the assisted dissolution techniques mentioned above (sonication or gentle warming). As a last resort, consider a different polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), but always verify solvent compatibility with your downstream assay.

Issue 2: My stock solution has changed color after a few freeze-thaw cycles.

  • Question: My DMSO stock was a clear, light-yellow solution, but now it appears darker. Can I still use it?

  • Answer & Solution: Color change in solution is a strong indicator of oxidative degradation. While a slight darkening might be acceptable for less sensitive screening assays, it is highly problematic for quantitative studies like IC50 determination, as the actual concentration of the active compound is now lower than calculated.

    • Causality: Each freeze-thaw cycle exposes the solution to atmospheric oxygen when the vial is opened. The amine group on the indole ring is susceptible to oxidation.

    • Best Practice: To avoid this, prepare small-volume aliquots of your stock solution. This ensures that you only thaw the amount needed for a given experiment, preserving the integrity of the main stock.

Issue 3: I am observing inconsistent results between experimental batches.

  • Question: I am using the same protocol, but the results from this week's experiment are different from last month's. What could be the cause?

  • Answer & Solution: Inconsistent results often trace back to the stability and handling of the compound.

    • Check Compound Age & Storage: Was the solid stored correctly (2-8°C, protected from light)? Has the stock solution been stored properly (-20°C) and for how long? We recommend preparing fresh stock solutions every 4-6 weeks for maximum reproducibility.

    • Review Solution Preparation: Ensure the compound was fully dissolved during stock preparation. Undissolved micro-particles can lead to inaccurate pipetting and variable final concentrations in your assay.

    • Use the Workflow: Refer to the troubleshooting workflow diagram below to systematically diagnose the potential source of the inconsistency.

Visual Workflow: Troubleshooting Experimental Inconsistencies

This diagram provides a logical pathway for diagnosing issues related to the use of this compound.

G cluster_0 Problem Identification cluster_1 Compound Integrity Check cluster_2 Protocol Review cluster_3 Resolution Start Inconsistent Experimental Results CheckSolid Inspect Solid Compound: - Correct Storage (2-8°C)? - No Discoloration? Start->CheckSolid CheckSolution Inspect Stock Solution: - Stored at -20°C? - No Color Change? - Within 4-6 weeks old? CheckSolid->CheckSolution Solid OK NewSolid Order New Batch of Compound CheckSolid->NewSolid Solid Degraded Dissolution Review Dissolution Protocol: - Warmed to RT before opening? - Fully dissolved (sonication)? CheckSolution->Dissolution Solution OK NewStock Prepare Fresh Stock Solution from Solid CheckSolution->NewStock Solution Suspect PurityAnalysis Consider Purity Analysis (LC-MS / HPLC) PurityAnalysis->NewSolid Impure OptimizeAssay Optimize Assay Conditions PurityAnalysis->OptimizeAssay Pure Assay Review Assay Protocol: - Correct Dilutions? - Solvent effects controlled? Dissolution->Assay Protocol OK Dissolution->NewStock Dissolution Error Assay->PurityAnalysis Protocol OK Assay->OptimizeAssay Protocol Error

Caption: A decision-making workflow for troubleshooting inconsistent experimental results.

References

  • Sobekbio Biosciences Product Page for 1H-Indol-5-amine, 7-fluoro-. [Link]

  • CP Lab Safety Product Page for this compound. [Link]

  • PubChem Database Entry for 1H-Indazol-5-amine. [Link]

  • NIH National Library of Medicine Publication on 1H-Indole-2-carboxamides. [Link]

Sources

Technical Support Center: Impurity Identification in 7-fluoro-1H-indol-5-amine by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 7-fluoro-1H-indol-5-amine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven insights into identifying and troubleshooting impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to your analytical challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when developing an LC-MS method for this compound.

Q1: What are the expected parent ions for this compound in ESI+ mode?

Given its structure, which includes a basic amine group and a nitrogen-containing indole ring, this compound (Molecular Weight: 150.16 g/mol [1]) is expected to ionize efficiently in positive electrospray ionization (ESI+). The primary ion you should look for is the protonated molecule, [M+H]⁺, at an m/z of 151.1 .

It is also common to observe adducts, especially with sodium ([M+Na]⁺ at m/z 173.1) and potassium ([M+K]⁺ at m/z 189.1), which can be present as trace contaminants in glassware or solvents.[2][3]

Q2: What type of LC column is recommended for the initial analysis?

A standard C18 reversed-phase column is an excellent starting point for separating this compound from its potential impurities.[4][5] However, due to the presence of the basic amine, peak tailing can be an issue caused by secondary interactions with residual silanol groups on the silica surface.[6]

To mitigate this, consider these options:

  • Use a modern, end-capped C18 column: These columns have fewer accessible silanol groups, reducing tailing.

  • Incorporate a mobile phase modifier: Adding 0.1% formic acid to both the aqueous and organic mobile phases is standard practice.[4][5] The acid protonates the analyte, ensuring a consistent charge state, and competes with the analyte for interaction with active sites on the stationary phase, leading to improved peak shape.[6]

Q3: My peak shape for the main compound is poor (tailing). What should I do?

Peak tailing for amine-containing compounds is a frequent challenge.[6] Here is a systematic approach to troubleshoot:

  • Confirm Mobile Phase pH: Ensure 0.1% formic acid or another suitable modifier is present in both mobile phase components (A and B). An acidic mobile phase suppresses the interaction between the protonated amine and negatively charged silanols.[6]

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[7] Try reducing the injection volume or diluting your sample.

  • Check for Extra-Column Volume: Excessive tubing length or improperly seated fittings between the injector, column, and detector can cause peak broadening and tailing.[8]

  • Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a Phenyl-Hexyl chemistry, can offer alternative selectivity and potentially better peak shape for aromatic compounds.

Section 2: In-Depth Troubleshooting Guide

This guide provides solutions to specific, complex problems you might encounter during your analysis.

Issue 1: Unexpected Peaks in the Chromatogram

Q: I am seeing several unexpected small peaks in my chromatogram. How do I determine if they are impurities, artifacts, or carryover?

A: This requires a logical diagnostic workflow. The key is to systematically eliminate possibilities.

Step 1: Perform a Blank Injection. Inject a vial of your sample solvent (e.g., Acetonitrile/Water) immediately after a sample run. If the unexpected peaks reappear, the issue is likely carryover from the autosampler.[7]

  • Solution: Develop a more rigorous needle wash method for your autosampler, using a strong solvent or a multi-solvent wash.

Step 2: Analyze the Mass Spectra of the Unknown Peaks. If the peaks are not from carryover, examine their mass spectra.

  • Look for Common Adducts: Are the masses related to your main peak? Check for common adducts like sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent adducts like acetonitrile ([M+ACN+H]⁺).[2][9]

  • Check for In-Source Fragmentation: Sometimes, molecules can fragment within the ion source.[10] These fragments will have a lower m/z than the parent ion and will co-elute with it. Try reducing the source fragmentation or capillary voltage to see if these peaks diminish.

  • Hypothesize Impurity Structures: If the masses are not simple adducts or fragments, they are likely process-related impurities or degradants. Proceed to Section 4 for a list of potential impurities.

Step 3: Conduct a Forced Degradation Study. To proactively identify potential degradation products, perform a forced degradation study.[11][12][13] This involves subjecting a sample of this compound to stress conditions to intentionally generate degradants.[14][15] This provides valuable information on the stability of the molecule and helps to confirm the identity of peaks seen in stability testing.[11][12]

Stress ConditionTypical Reagents & ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24hDegradation of the indole ring or hydrolysis of substituents.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hSimilar to acid hydrolysis, but with different selectivity.
Oxidation 3% H₂O₂, Room Temp, 24hOxidation of the electron-rich indole ring or the amine group.
Thermal 80°C, 48h (in solid state and solution)General decomposition.[12]
Photolytic ICH Q1B conditions (UV/Vis light)Degradation due to light exposure.[13]

By comparing the peaks generated in the stress study to the unknown peaks in your sample, you can confirm their identity as degradants.

Issue 2: Low Signal Intensity or No Peak Detected

Q: I am injecting my sample, but I see a very weak signal or no peak at all for my main compound. What are the likely causes?

A: This issue can stem from the sample itself, the LC system, or the MS detector.

  • Check Sample Preparation:

    • Solubility: Is the compound fully dissolved in your sample solvent? Incompatibility between the sample solvent and the mobile phase can cause the compound to precipitate upon injection.[16]

    • Concentration: Is the sample concentration high enough for detection?

  • Verify LC System Performance:

    • System Pressure: Is the system pressure stable and within the expected range? A sudden drop could indicate a leak, while a spike could mean a blockage.[7][8]

    • Flow Rate: Manually check the flow rate to ensure the pump is delivering the mobile phase correctly.

  • Optimize MS Detector Settings:

    • Ionization Mode: Confirm you are in the correct mode (ESI positive).

    • Source Parameters: Optimize the capillary voltage, gas flow, and source temperature. These parameters significantly impact ionization efficiency.

    • Mass Range: Ensure your scan range includes the m/z of your target ion (151.1).

Section 3: Standard Operating Protocol

Protocol: Initial LC-MS Method for this compound

This protocol provides a robust starting point for your method development.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute this stock solution to a working concentration of ~10 µg/mL using a 50:50 mixture of Acetonitrile:Water.

  • LC Conditions:

    • Column: C18 Reversed-Phase, 2.1 x 100 mm, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: 5% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS Conditions (ESI+):

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

Section 4: Common Impurity Profile

The identification of impurities is critical for ensuring the safety and efficacy of pharmaceutical ingredients.[11] Impurities can arise from the synthesis process or from degradation.[11]

Potential ImpurityStructure/FormulaExpected [M+H]⁺Likely OriginNotes
7-fluoro-5-nitro-1H-indole C₈H₅FN₂O₂181.0Starting MaterialA common precursor in the synthesis of the target molecule.[17]
Dimer C₁₆H₁₂F₂N₄303.1Side ProductSelf-reaction of the amine or indole ring, potentially during synthesis or storage.
Oxidized Product (+O) C₈H₇FN₂O167.1DegradantAddition of an oxygen atom, a common degradation pathway for indoles.[12]
N-formyl derivative C₉H₇FN₂O179.1DegradantReaction with formic acid from the mobile phase, can sometimes occur in the ion source.

Section 5: Visualization of Workflows

Diagrams provide a clear, high-level overview of complex processes.

Impurity_ID_Workflow cluster_LCMS LC-MS Analysis cluster_Data Data Interpretation cluster_Confirm Confirmation SamplePrep Sample Preparation LC_Sep LC Separation SamplePrep->LC_Sep MS_Detect MS Detection LC_Sep->MS_Detect DataProc Data Processing MS_Detect->DataProc Raw Data Peak_ID Peak Identification DataProc->Peak_ID Impurity_Hypo Hypothesize Impurity Peak_ID->Impurity_Hypo Forced_Deg Forced Degradation Impurity_Hypo->Forced_Deg Confirm Origin MSMS MS/MS Fragmentation Impurity_Hypo->MSMS Elucidate Structure Ref_Std Reference Standard Impurity_Hypo->Ref_Std Confirm Identity

Caption: General workflow for impurity identification by LC-MS.

Troubleshooting_Tree Start Unexpected Peak Observed Blank Run Blank Injection Start->Blank Peak_Present Peak Present in Blank? Blank->Peak_Present Carryover Issue is Carryover. Clean Autosampler. Peak_Present->Carryover Yes Analyze_Mass Analyze Mass Spectrum Peak_Present->Analyze_Mass No Is_Adduct Common Adduct or In-Source Fragment? Analyze_Mass->Is_Adduct Artifact Peak is an Artifact. Optimize MS Source. Is_Adduct->Artifact Yes Impurity Potential Impurity. Investigate Origin. Is_Adduct->Impurity No

Caption: Decision tree for troubleshooting unexpected peaks.

References

  • Common adducts in ESI mass spectrometry. (n.d.). Waters.
  • Impurities and Forced Degradation Studies: A Review. (n.d.). Repositório Institucional.
  • Forced Degradation Study & Impurity Analysis. (n.d.). Protheragen.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Research and Development in Pharmacy & Life Sciences.
  • Conditions for LC-MS/MS analysis of indole species. (n.d.). ResearchGate.
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017). Molecules.
  • LC-MS/MS parameters (MRM) used for identification of indole, skatole and androstenone. (n.d.). ResearchGate.
  • TIP # 115 Adduct Formation in LCMS. (2011). Chiralizer.
  • Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. (2015). Molecules.
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017). ResearchGate.
  • Troubleshooting poor peak shape in the LC-MS analysis of Columbamine. (2025). BenchChem.
  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns.
  • LC-MS(ESI+) Common Adducts question? (2019). ResearchGate.
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). LCGC North America.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International.
  • Adduits ESI MS. (n.d.). Scribd.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent.
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). YouTube.
  • 5-Amino-7-fluoro-1H-indole 97%. (n.d.). AChemBlock.
  • 1H-Indol-5-amine, 7-fluoro-. (n.d.). Sobekbio Biosciences.
  • 1H-Indol-5-amine, 7-fluoro- synthesis. (n.d.). ChemicalBook.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • 1H-Indol-5-amine,4-fluoro-2-methyl-(9CI). (n.d.). CymitQuimica.
  • 7-Fluoro-1H-indole 97. (n.d.). Sigma-Aldrich.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • 6-Fluoro-1H-indol-5-amine. (n.d.). PubChem.
  • fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • Study of Mass Spectra of Some Indole Derivatives. (2012). International Journal of Organic Chemistry.
  • Mass Spectrometry Fragmentation Part 1. (2015). YouTube.
  • Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine. (2025). BenchChem.

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strategies to avoid regioisomer formation in fluoroindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Regioselectivity and Avoiding Isomer Formation

Welcome to the technical support center for fluoroindole synthesis. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of regioisomer formation. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve your desired fluoroindole regioisomer with high fidelity.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity a major challenge in fluoroindole synthesis?

Controlling regioselectivity in fluoroindole synthesis is a significant challenge due to the nuanced electronic properties of the indole nucleus and the influence of the fluorine substituent. The indole core has multiple reactive positions (primarily C2, C3, C4, C5, C6, and C7), and their relative reactivity can be subtly altered by substituents on the benzene or pyrrole ring. The introduction of a fluorine atom, with its strong electron-withdrawing inductive effect and weak electron-donating mesomeric effect, further complicates the electronic landscape. This can lead to the formation of multiple regioisomers, which are often difficult to separate and can negatively impact the yield of the desired product. The choice of synthetic strategy, be it a classical named reaction or a modern cross-coupling method, will present its own set of regiochemical challenges that must be carefully managed.

Q2: How does the choice of a classical indole synthesis method (Fischer, Bischler-Möhlau, Larock, Nenitzescu) influence the final position of the fluorine atom?

The final position of the fluorine atom is predetermined by the starting materials in most classical indole syntheses. Therefore, the key to regioselectivity is the synthesis of the appropriately fluorinated precursor.

  • Fischer Indole Synthesis : This method involves the acid-catalyzed cyclization of a phenylhydrazone. The position of the fluorine atom on the final indole is dictated by its position on the starting phenylhydrazine. For example, to synthesize a 5-fluoroindole, one must start with 4-fluorophenylhydrazine. A common issue is the formation of two possible regioisomers when using an unsymmetrical ketone.[1][2][3][4] The regioselectivity is influenced by the steric and electronic properties of the ketone substituents and the acidity of the reaction medium.[1][5]

  • Bischler-Möhlau Indole Synthesis : This reaction synthesizes 2-arylindoles from an α-bromo-acetophenone and an excess of an aniline.[6][7] The fluorine substituent can be on either the aniline or the acetophenone, thus determining its final position. A drawback of this method can be harsh reaction conditions and potentially low yields.[6][7]

  • Larock Indole Synthesis : This palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne offers good control over substitution at the 2- and 3-positions of the indole ring.[8][9] The regioselectivity is generally high, with the substituents on the alkyne dictating their final positions.[8][10] However, with unsymmetrical alkynes, mixtures of regioisomers can be obtained.[11]

  • Nenitzescu Indole Synthesis : This method produces 5-hydroxyindoles from a benzoquinone and a β-aminocrotonic ester.[12][13] To synthesize a fluoro-5-hydroxyindole, a fluorinated benzoquinone would be required. The reaction mechanism involves a Michael addition, and the regioselectivity is influenced by the substituents on both the quinone and the enamine.[12][14]

Q3: What are the modern strategies for introducing a fluorine atom directly onto a pre-formed indole ring with high regioselectivity?

Direct C-H fluorination of a pre-formed indole ring is a highly desirable and atom-economical approach. Modern methods to achieve this with high regioselectivity include:

  • Electrophilic Fluorination : This is the most common method for direct fluorination. Reagents like Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts are used.[15][16][17] The inherent reactivity of the indole ring favors substitution at the C3 position. However, regioselectivity for other positions can be achieved by:

    • Blocking the C3 position : If the C3 position is already substituted, electrophilic fluorination will typically occur at the C2 position.

    • Directing Groups : Attaching a directing group to the indole nitrogen can steer the fluorination to other positions, such as C2 or C7.[18][19]

  • Transition-Metal-Catalyzed C-H Fluorination : Palladium, rhodium, and other transition metals can catalyze the direct fluorination of indoles.[20][21] These methods often employ a directing group to achieve high regioselectivity for positions that are typically less reactive, such as C2, C4, or C7. The choice of catalyst, ligand, and directing group is crucial for controlling the outcome.

Troubleshooting Guides

Problem 1: My Fischer indole synthesis is producing the undesired regioisomer.

Core Issue: The[22][22]-sigmatropic rearrangement, a key step in the Fischer indole synthesis, can proceed in two different directions with an unsymmetrical ketone, leading to a mixture of regioisomers.[1][3]

Troubleshooting Workflow:

G start Undesired regioisomer in Fischer indole synthesis step1 Analyze the electronic and steric properties of the ketone substituents start->step1 step2 Modify the acid catalyst start->step2 step3 Consider a different synthetic route start->step3 sub_step1a A bulky substituent will disfavor rearrangement towards it. step1->sub_step1a sub_step1b An electron-withdrawing group can destabilize the transition state for one pathway. step1->sub_step1b sub_step2a Use a milder Lewis acid (e.g., ZnCl2) or Brønsted acid (e.g., p-TsOH). step2->sub_step2a sub_step2b Employ Eaton's reagent (P2O5/MeSO3H) for specific regiocontrol towards 3-unsubstituted indoles. step2->sub_step2b

Workflow for troubleshooting regioisomer formation in Fischer indole synthesis.

Detailed Protocol: Modifying the Acid Catalyst

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the phenylhydrazone (1.0 equiv) in a suitable solvent (e.g., toluene, acetic acid).

  • Catalyst Addition :

    • For milder conditions : Add the Lewis acid (e.g., ZnCl₂, 1.1 equiv) or Brønsted acid (e.g., p-TsOH, 0.2 equiv) portion-wise at room temperature.

    • For Eaton's Reagent : Prepare Eaton's reagent by dissolving P₂O₅ in MeSO₃H (typically a 1:10 w/w ratio) and add it to the reaction mixture.

  • Reaction Monitoring : Heat the reaction to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Analysis : Upon completion, quench the reaction, perform an extractive work-up, and purify the product by column chromatography. Analyze the product mixture by ¹H NMR and/or GC-MS to determine the regioisomeric ratio.

Problem 2: I am trying to perform a direct electrophilic fluorination, but I am getting a mixture of C2 and C3 fluorinated indoles, or no reaction at all.

Core Issue: The C3 position of indole is the most nucleophilic and generally reacts fastest with electrophilic fluorinating agents.[23] If the C3 position is blocked, the C2 position becomes the next most likely site of attack. The choice of fluorinating agent and reaction conditions can significantly impact the outcome.

Troubleshooting Strategies:

IssueProbable CauseRecommended Solution
Mixture of C2 and C3 isomers The C3 position is not fully substituted, or the reaction conditions are too harsh.Ensure the C3 position is fully blocked with a stable substituent. Use a milder fluorinating agent like NFSI instead of Selectfluor®.[16]
No reaction The indole ring is too electron-deficient due to other substituents. The fluorinating agent is not reactive enough.Use a more powerful fluorinating agent like Selectfluor®. Increase the reaction temperature or change the solvent.
Decomposition of starting material The fluorinating agent or reaction conditions are too harsh for the substrate.Use a milder fluorinating agent. Run the reaction at a lower temperature.

Experimental Protocol: Regioselective C2 Fluorination of a 3-Substituted Indole

  • Starting Material : Ensure your starting material is a 3-substituted indole.

  • Reaction Setup : In a clean, dry vial, dissolve the 3-substituted indole (1.0 equiv) in a suitable solvent (e.g., acetonitrile, DMF).

  • Reagent Addition : Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 equiv) portion-wise at room temperature.

  • Reaction Monitoring : Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up and Purification : Quench the reaction with water, perform an extractive work-up, and purify the desired C2-fluorinated indole by column chromatography.

Problem 3: My transition-metal-catalyzed C-H fluorination is giving low yields and poor regioselectivity.

Core Issue: The success of a directed C-H functionalization hinges on the correct combination of the directing group, catalyst, ligand, and oxidant. An inappropriate choice in any of these components can lead to poor results.

Decision-Making Workflow for Optimizing Directed C-H Fluorination:

G start Low yield/regioselectivity in directed C-H fluorination dg Is the directing group appropriate? start->dg catalyst Is the catalyst/ligand combination optimal? start->catalyst conditions Are the reaction conditions suitable? start->conditions oxidant Is the oxidant compatible? start->oxidant dg_sol1 Consider a different directing group (e.g., pyridyl, pyrimidyl). dg->dg_sol1 catalyst_sol1 Screen different transition metal catalysts (e.g., Pd(OAc)2, [RhCp*Cl2]2). catalyst->catalyst_sol1 catalyst_sol2 Vary the ligand (e.g., phosphine-based, N-heterocyclic carbene). catalyst->catalyst_sol2 conditions_sol1 Optimize temperature and reaction time. conditions->conditions_sol1 conditions_sol2 Screen different solvents (e.g., DCE, THF, dioxane). conditions->conditions_sol2 oxidant_sol1 If an oxidant is required, screen different options (e.g., AgOAc, Cu(OAc)2). oxidant->oxidant_sol1

Workflow for optimizing directed C-H fluorination reactions.

References

  • Andries-Ulmer, A., Brunner, C., Rehbein, J., & Gulder, T. (2018). Fluorine as a Traceless Directing Group for the Regiodivergent Synthesis of Indoles and Tryptophans. Journal of the American Chemical Society, 140(40), 13034-13041. [Link]

  • Godfrey, C. R. A., & Gaunt, M. J. (2015). Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. Chemical Science, 6(10), 5573-5577. [Link]

  • Andries-Ulmer, A., Brunner, C., Rehbein, J., & Gulder, T. (2018). Fluorine as a Traceless Directing Group for the Regiodivergent Synthesis of Indoles and Tryptophans. Organic Chemistry Portal. [Link]

  • Kumar, S., & Singh, V. K. (2019). Reagent-Controlled Reversal of Regioselectivity in Nucleophilic Fluorination of Spiro-epoxyoxindole: Synthesis of 3-Fluoro-3-hydroxymethyloxindole and 3-Aryl-3-fluoromethyloxindole. The Journal of Organic Chemistry, 84(4), 2252-2260. [Link]

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  • Maji, M., & Maiti, D. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Organic & Biomolecular Chemistry, 18(17), 3233-3246. [Link]

  • Wang, H., et al. (2020). Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. Organic Letters, 22(11), 4097-4102. [Link]

  • Lim, S. M., & Lee, H. (2012). Electrophilic Fluorination. Bryn Mawr College. [Link]

  • Wu, J.-W., et al. (2012). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 14(18), 4814-4817. [Link]

  • Hayakawa, Y., Singh, M., Shibata, N., Takéuchi, Y., & Kirk, K. (1999). Electrophilic fluorination in the synthesis of new fluoroindoles. Journal of Fluorine Chemistry, 93(2), 169-173. [Link]

  • Konno, T., et al. (2007). A Facile Regiocontrol in the Palladium-Catalyzed Annulation of Fluorine-Containing Internal Alkynes with Variously Substituted 2-Iodoanilines: A New Regioselective Synthesis of 2- or 3-Fluoroalkylated Indole Derivatives. The Journal of Organic Chemistry, 72(20), 7431-7436. [Link]

  • Bischler–Möhlau indole synthesis. (2023). In Wikipedia. [Link]

  • Nenitzescu indole synthesis. (2023). In Wikipedia. [Link]

  • Reddy, P. G., & Kumar, S. (2017). Regioselective BF3·Et2O-catalyzed C–H functionalization of indoles and pyrrole with reaction of α-diazophosphonates. Organic & Biomolecular Chemistry, 15(32), 6734-6738. [Link]

  • Bischler–Möhlau indole synthesis. SciSpace. [Link]

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  • Li, Y., et al. (2018). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Nature Communications, 9(1), 3026. [Link]

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  • Dame, J. B., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6166-6174. [Link]

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  • Nenitzescu, C. D., et al. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. Revista de Chimie, 70(10), 3464-3469. [Link]

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  • Wang, H., et al. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis, 9(10), 9479-9488. [Link]

  • Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001-3006. [Link]

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  • Gouverneur, V., et al. (2015). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Angewandte Chemie International Edition, 54(48), 14513-14517. [Link]

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  • Fustero, S., et al. (2011). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. Chemical Communications, 47(30), 8575-8577. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 19F NMR Spectra of Fluoroindole Isomers: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, particularly in fragment-based screening and protein-ligand interaction studies, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool.[1] Its power lies in the unique properties of the fluorine-19 nucleus: 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, which translates to exceptional sensitivity, second only to protons.[2] Crucially, the near-complete absence of fluorine in biological systems ensures that any observed signal is background-free, originating solely from the fluorinated probe molecule.[3]

The ¹⁹F chemical shift is exquisitely sensitive to its local electronic environment, boasting a dispersion range that can span over 400 ppm for organic compounds.[4] This sensitivity makes it a powerful reporter on subtle changes, such as those occurring when a small molecule binds to a protein target.[2]

Among the various fluorinated probes, fluoroindoles have gained significant traction. As structural analogs of the amino acid tryptophan, they can be biosynthetically incorporated into proteins or used as standalone fragments to probe binding sites that accommodate tryptophan residues.[5][6] However, the position of the fluorine atom on the indole ring dramatically influences the resulting ¹⁹F NMR spectrum. Understanding these differences is not merely academic; it is critical for accurate data interpretation and rational experimental design.

This guide provides an in-depth comparison of the ¹⁹F NMR spectra of the four common fluoroindole isomers—4-, 5-, 6-, and 7-fluoroindole—grounded in the principles of magnetic resonance and supported by experimental data.

Understanding the ¹⁹F NMR Signature: Chemical Shift and Coupling

The two primary parameters derived from a ¹⁹F NMR spectrum are the chemical shift (δ) and the spin-spin coupling constant (J).

  • Chemical Shift (δ): Reported in parts per million (ppm), the chemical shift indicates the electronic environment of the fluorine nucleus. Electron-withdrawing groups nearby will "deshield" the nucleus, shifting its signal downfield (to a less negative or more positive ppm value). Conversely, electron-donating groups will "shield" the nucleus, causing an upfield shift (to a more negative ppm value).[7]

  • Spin-Spin Coupling (J): This interaction between neighboring magnetic nuclei (like ¹H or ¹³C) splits the NMR signal into a multiplet. The magnitude of the coupling constant, measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their spatial orientation.[8] ¹⁹F-¹H coupling constants are crucial for structural confirmation.

Comparative Analysis of Fluoroindole Isomers

The electronic landscape of the indole ring is non-uniform. The electron-donating character of the pyrrole nitrogen significantly influences the electron density at different positions of the fused benzene ring. This directly impacts the shielding of a fluorine substituent, resulting in a distinct and predictable chemical shift for each isomer.

4-Fluoroindole

The fluorine atom at the C4 position is in close proximity to the electron-rich pyrrole ring and adjacent to the ring fusion. This position experiences significant shielding. The ¹⁹F NMR spectrum typically shows a signal that is shifted furthest upfield compared to the other isomers. The signal appears as a triplet of doublets due to coupling with H5 (³JHF), H3 (⁴JHF), and H2 (⁵JHF).

5-Fluoroindole

Positioned para to the pyrrole nitrogen's influence and meta to the ring junction, the C5 position is moderately shielded. 5-Fluoroindole is one of the most commonly used isomers in protein labeling studies.[9][10][11] Its chemical shift is found in an intermediate range. The signal is often observed as a doublet of doublets, primarily due to strong coupling to the ortho protons H4 (³JHF) and H6 (³JHF).[12]

6-Fluoroindole

The fluorine at C6 is meta to the influence of the pyrrole nitrogen. This results in the least amount of shielding among the four isomers, causing its resonance to appear at the most downfield position. This deshielding makes its signal distinctly separate from the others, which can be advantageous in complex mixtures. The signal typically appears as a doublet of doublets due to coupling with H5 (³JHF) and H7 (³JHF).

7-Fluoroindole

Similar to the C4 position, the C7 position is ortho to the ring junction and adjacent to the electron-donating nitrogen atom. This leads to strong shielding, and its chemical shift is consequently found at a high-field (upfield) position, often close to that of 4-fluoroindole.[13][14] The primary couplings are to H6 (³JHF) and H1 (the indole N-H, ³JHF), often resulting in a complex multiplet.

Data Summary: ¹⁹F NMR Parameters of Fluoroindole Isomers

The following table summarizes the typical ¹⁹F NMR chemical shifts and key coupling constants for the fluoroindole isomers. Note that absolute chemical shifts can vary slightly depending on the solvent, concentration, and reference standard used.[15] The data presented is referenced relative to CFCl₃ at 0.00 ppm.

IsomerStructureTypical ¹⁹F Chemical Shift (δ) vs CFCl₃ (ppm)Key Coupling Constants (Hz)
4-Fluoroindole 4-Fluoroindole Structure-128 to -132³JF,H5 ≈ 8-10 Hz; ⁴JF,H3 ≈ 4-6 Hz
5-Fluoroindole 5-Fluoroindole Structure-123 to -126³JF,H4 ≈ 9-11 Hz; ³JF,H6 ≈ 8-10 Hz
6-Fluoroindole 6-Fluoroindole Structure-118 to -121³JF,H5 ≈ 9-11 Hz; ³JF,H7 ≈ 6-8 Hz
7-Fluoroindole 7-Fluoroindole Structure-127 to -130³JF,H6 ≈ 8-10 Hz; ³JF,H1 ≈ 4-6 Hz

Visualizing the Structure-Shift Relationship

The following diagram illustrates the correlation between the fluorine position on the indole ring and its characteristic ¹⁹F NMR chemical shift.

Caption: Standard Workflow for ¹⁹F NMR Spectrum Acquisition.

Conclusion

The four primary fluoroindole isomers present four distinct, readily distinguishable ¹⁹F NMR signatures. The position of the fluorine atom dictates its electronic environment, leading to a predictable chemical shift spread of over 10 ppm, with 6-fluoroindole being the most deshielded (downfield) and 4-fluoroindole the most shielded (upfield). These well-resolved chemical shifts, combined with characteristic ¹H-¹⁹F coupling patterns, allow for unambiguous identification of each isomer. For the drug discovery professional, this knowledge is paramount. It enables the selection of the optimal isomer for a given biological system, facilitates the confident interpretation of binding-induced chemical shift perturbations, and ultimately enhances the power of ¹⁹F NMR as a premier technique in the chemist's analytical arsenal.

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (2022). MDPI. [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (2022). ResearchGate. [Link]

  • 19F-NMR in Target-based Drug Discovery. (2019). Bentham Science Publishers. [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. (2016). PMC - NIH. [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (n.d.). RSC Chemical Biology. [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). University of Guelph Atrium. [Link]

  • 1D ¹⁹F NMR spectra under different conditions. (n.d.). ResearchGate. [Link]

  • Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. (2022). ACS Sensors. [Link]

  • Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. (2020). ChemBioChem. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). eScholarship. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). University of California, Davis. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). University of Manchester. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). PMC - NIH. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). PMC - PubMed Central. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). Semantic Scholar. [Link]

  • Progress in Our Understanding of 19F Chemical Shifts. (2021). ResearchGate. [Link]

  • Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression. (2024). PubMed. [Link]

  • 19F NMR relaxation studies of fluorosubstituted tryptophans. (2019). PMC - NIH. [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. [Link]

  • 19F NMR Reference Standards. (n.d.). University of Ottawa. [Link]

  • 6-Fluoroindole - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]

  • 19Flourine NMR. (n.d.). NMR Service - Prof. J. M. S. Brewood. [Link]

  • 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (1996). Oldfield Group Website - University of Illinois. [Link]

  • Simple and inexpensive incorporation of 19F-tryptophan for protein NMR spectroscopy. (2012). PubMed. [Link]

  • 19F NMR spectroscopy monitors ligand binding to recombinantly fluorine-labelled b′x from human protein disulphide isomerase (hPDI). (2016). PMC - NIH. [Link]

  • Nmr spectroscopy of fluorine 19. (2015). Slideshare. [Link]

Sources

A Comparative Guide to the Reactivity of 7-Fluoro-1H-indol-5-amine and 5-Fluoro-1H-indol-7-amine for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics. The strategic functionalization of the indole nucleus allows for the fine-tuning of pharmacological properties. Among the myriad of substituted indoles, fluoroindolamines have garnered significant attention due to the unique modulatory effects of the fluorine atom on metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth comparative analysis of the chemical reactivity of two isomeric fluoroindolamines: 7-fluoro-1H-indol-5-amine and 5-fluoro-1H-indol-7-amine. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical experimental guidance.

Introduction: The Significance of Positional Isomerism in Fluoroindolamines

The introduction of a fluorine atom and an amino group on the indole ring dramatically influences its electronic properties and, consequently, its reactivity. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom is highly dependent on their relative positions. This guide will dissect these positional effects to provide a predictive framework for the reactivity of this compound and 5-fluoro-1H-indol-7-amine in key synthetic transformations. Understanding these nuances is paramount for the rational design of synthetic routes and the exploration of the chemical space around these valuable scaffolds.

Electronic and Steric Landscape: A Tale of Two Isomers

The reactivity of an aromatic system is fundamentally governed by the electron density of the ring. In indoles, the pyrrole ring is inherently electron-rich and thus more susceptible to electrophilic attack than the benzene ring. The primary site of electrophilic substitution in unsubstituted indole is the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. The introduction of substituents alters this landscape.

2.1. This compound:

In this isomer, the powerfully electron-donating amino group is located at the C5 position, para to the C2-C3 bond of the pyrrole ring. The fluorine atom, an electron-withdrawing group through its inductive effect (-I) but a weak electron-donating group through resonance (+R), is situated at the C7 position.

  • Electronic Effects: The dominant mesomeric effect of the C5-amino group significantly increases the electron density of the entire indole system, particularly at the C4 and C6 positions of the benzene ring and, importantly, at the C3 position of the pyrrole ring. The C7-fluoro group, while inductively withdrawing, will have a less pronounced electronic influence on the primary site of reactivity at C3.

  • Steric Effects: The C7 position is adjacent to the indole nitrogen, and the fluorine atom, although small, can exert some steric hindrance for reactions involving the N1 position or the C7 position itself.

2.2. 5-Fluoro-1H-indol-7-amine:

Here, the positions of the substituents are swapped. The amino group is at C7, and the fluorine atom is at C5.

  • Electronic Effects: The C7-amino group will strongly activate the benzene portion of the ring, particularly at the C6 position. Its activating effect on the C3 position of the pyrrole ring will be less direct compared to the C5-amino group in the other isomer. The C5-fluoro group will exert its electron-withdrawing inductive effect, deactivating the benzene ring, especially at the adjacent C4 and C6 positions.

  • Steric Effects: The C7-amino group can sterically hinder reactions at the N1 and C7 positions.

The interplay of these electronic effects can be visualized as follows:

Caption: Electronic effects of substituents in the two isomers.

Comparative Reactivity Prediction:

Based on the analysis of electronic effects, This compound is predicted to be significantly more reactive towards electrophilic aromatic substitution at the C3 position than 5-fluoro-1H-indol-7-amine. The para-positioning of the strongly activating amino group in the former isomer leads to a more effective delocalization of the positive charge in the transition state of electrophilic attack at C3.

Comparative Reactivity in Key Electrophilic Aromatic Substitution Reactions

The following sections provide a comparative overview of the expected reactivity of the two isomers in common electrophilic aromatic substitution reactions, along with detailed experimental protocols.

3.1. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method to introduce a formyl group at the C3 position of indoles. The electrophile is the Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • This compound: Expected to undergo facile formylation at the C3 position due to the high electron density at this site.

  • 5-Fluoro-1H-indol-7-amine: The reaction is expected to be slower, and may require more forcing conditions.

Experimental Protocol: Vilsmeier-Haack Formylation of an Indole

G reagents DMF POCl3 indole Indole Derivative in DMF reagents->indole 0 °C to RT workup Aqueous Workup (e.g., NaOH aq.) indole->workup Reaction Monitoring (TLC) product 3-Formylindole Derivative workup->product

Caption: General workflow for the Vilsmeier-Haack formylation.

Step-by-Step Methodology:

  • To a stirred solution of N,N-dimethylformamide (3.0 equiv.) at 0 °C, add phosphorus oxychloride (1.2 equiv.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the fluoroindolamine (1.0 equiv.) in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture into crushed ice and basify with a cold aqueous solution of sodium hydroxide (e.g., 2M) to pH > 10.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.2. Mannich Reaction

The Mannich reaction introduces an aminomethyl group at the C3 position of indoles. It involves the reaction of the indole with formaldehyde and a secondary amine in the presence of an acid catalyst.

  • This compound: Predicted to react readily to form the corresponding gramine derivative.

  • 5-Fluoro-1H-indol-7-amine: The reaction is expected to be less efficient.

Experimental Protocol: Mannich Reaction of an Indole

G reagents Formaldehyde Secondary Amine (e.g., Dimethylamine) indole Indole Derivative in Acetic Acid reagents->indole 0 °C to RT workup Basification (e.g., NaOH aq.) indole->workup Stirring at RT product 3-Aminomethylindole (Gramine) Derivative workup->product

Caption: General workflow for the Mannich reaction.

Step-by-Step Methodology:

  • To a stirred solution of the fluoroindolamine (1.0 equiv.) in glacial acetic acid, add an aqueous solution of formaldehyde (1.2 equiv., e.g., 37 wt. %) and a secondary amine (1.2 equiv., e.g., dimethylamine as a 40 wt. % aqueous solution) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into an ice-water mixture and basify with a concentrated aqueous solution of sodium hydroxide to pH > 10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

3.3. Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group at the C3 position. This reaction typically requires a Lewis acid catalyst.

  • This compound: Expected to undergo acylation smoothly under mild conditions.

  • 5-Fluoro-1H-indol-7-amine: May require a stronger Lewis acid or higher temperatures. The amino group might also coordinate with the Lewis acid, complicating the reaction.

Experimental Protocol: Friedel-Crafts Acylation of an Indole

G reagents Acyl Chloride Lewis Acid (e.g., AlCl3) indole Indole Derivative in an inert solvent (e.g., CH2Cl2) reagents->indole 0 °C workup Quenching (e.g., HCl aq.) indole->workup Stirring at RT product 3-Acylindole Derivative workup->product

Caption: General workflow for the Friedel-Crafts acylation.

Step-by-Step Methodology:

  • To a stirred suspension of a Lewis acid (e.g., aluminum chloride, 1.2 equiv.) in an anhydrous inert solvent (e.g., dichloromethane) at 0 °C, add the acyl chloride (1.1 equiv.) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of the fluoroindolamine (1.0 equiv.) in the same solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

ReactionThis compound5-Fluoro-1H-indol-7-amineRationale
Vilsmeier-Haack Formylation HighModerateStrong activation of C3 by C5-NH2.
Mannich Reaction HighModerateStrong activation of C3 by C5-NH2.
Friedel-Crafts Acylation Moderate to HighLow to ModerateStrong activation of C3; potential for N-acylation or complexation with Lewis acid in the 5-F-7-NH2 isomer.

Conclusion

The positional isomerism in fluoroindolamines has a profound impact on their chemical reactivity. This guide has provided a detailed analysis, predicting that This compound is the more reactive isomer towards electrophilic aromatic substitution at the C3 position . This heightened reactivity is attributed to the favorable electronic contribution of the C5-amino group. In contrast, the C7-amino group in 5-fluoro-1H-indol-7-amine offers a less direct activation of the key C3 position, and the C5-fluoro group further deactivates the ring. These insights, coupled with the provided experimental protocols, should serve as a valuable resource for chemists in the design and execution of synthetic strategies involving these important heterocyclic building blocks.

References

  • Due to the predictive nature of this guide, specific references comparing the two title compounds are not available. The following references provide a general background on indole chemistry and the electronic effects of substituents.
  • Sundberg, R. J. (2002). Indoles. Academic Press.

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

  • Shabani, A., & Hezarkhani, Z. (2011). A review of the Vilsmeier–Haack reaction. Organic Preparations and Procedures International, 43(2), 139-178.

  • Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a versatile tool in organic synthesis. Tetrahedron, 46(6), 1791-1837.

  • Rueping, M., & Sugiono, E. (2009). The Friedel–Crafts acylation reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 1-36). John Wiley & Sons, Inc.

The Fluorine Advantage in Indoleamine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modulating Indoleamine Biology

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds represents a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This is particularly true for indoleamines, a class of compounds that includes key neurotransmitters like serotonin and a plethora of psychoactive and therapeutically relevant molecules. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's biological activity by altering its electronic properties, lipophilicity, metabolic stability, and binding interactions with protein targets. This guide provides a comprehensive comparison of the biological activities of fluorinated versus non-fluorinated indoleamines, supported by experimental data, to elucidate the nuanced effects of this powerful halogen. We will explore how this seemingly simple atomic substitution can lead to significant shifts in receptor affinity, functional potency, and metabolic fate, offering a rationale for its use in the design of next-generation therapeutics.

Comparative Analysis of Receptor Binding and Functional Activity

The biological effects of indoleamines are primarily mediated through their interaction with a variety of G-protein coupled receptors (GPCRs), most notably the serotonin (5-HT) receptor family. Fluorination of the indole ring can significantly alter the affinity and functional activity of these compounds at their target receptors.

Receptor Binding Affinity: A Tale of Mixed Effects

Radioligand binding assays are a fundamental tool for quantifying the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Studies comparing fluorinated and non-fluorinated tryptamines have revealed that the position of the fluorine atom on the indole ring is a critical determinant of its effect on receptor affinity.

Generally, fluorination of hallucinogenic tryptamines has been observed to have little to no significant effect on their affinity for the 5-HT2A and 5-HT2C receptors, which are key targets for many psychedelic compounds.[1][2] However, the effect on the 5-HT1A receptor is more varied and often leads to a reduction in affinity.[1][2]

A notable exception is 4-fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT), which demonstrates a markedly enhanced affinity and functional potency at the 5-HT1A receptor compared to its non-fluorinated counterpart.[1][2] This suggests that the interplay between the fluorine atom and other substituents can lead to unique and sometimes unexpected pharmacological profiles.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Fluorinated vs. Non-Fluorinated Tryptamines

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)Reference
N,N-Diethyltryptamine (DET)13 ± 235 ± 521 ± 3[2]
6-Fluoro-DET19 ± 345 ± 7130 ± 20[2]
4-Hydroxy-N,N-dimethyltryptamine (Psilocin)4.6 ± 0.711 ± 2378 ± 50[3]
4-Fluoro-N,N-dimethyltryptamine (4-F-DMT)33582-84135[3]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)16 ± 250 ± 815 ± 2[2]
4-Fluoro-5-methoxy-DMT100 ± 15250 ± 400.23 ± 0.04[2]
Functional Activity: Shifting the Balance of Signaling

Beyond simple binding, the functional activity of a ligand—its ability to activate a receptor and elicit a cellular response—is of paramount importance. This is typically quantified by the half-maximal effective concentration (EC50), with lower values indicating greater potency. For many indoleamines targeting the 5-HT2A receptor, downstream signaling proceeds through the Gq/G11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

Interestingly, while fluorination may not drastically alter binding affinity at 5-HT2A receptors, it can significantly impact functional potency and in vivo effects. For instance, 6-fluoro-DET, despite having a similar 5-HT2A binding affinity to DET, is reported to be inactive as a hallucinogen in humans and does not produce the head-twitch response in rodents, a behavioral proxy for hallucinogenic activity.[2][4] This suggests that 6-fluoro-DET may act as a partial agonist or exhibit biased agonism, preferentially activating certain downstream signaling pathways over others.

Table 2: Comparative Functional Activity (EC50, nM) at the 5-HT2A Receptor

CompoundEC50 (nM) for PI HydrolysisReference
N,N-Diethyltryptamine (DET)25 ± 4[2]
6-Fluoro-DET80 ± 12[2]
4-Hydroxy-N,N-dimethyltryptamine (Psilocin)8.5 ± 1.3[2]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)12 ± 2[2]
4-Fluoro-5-methoxy-DMT55 ± 9[2]

Metabolic Stability: The "Fluorine Shield"

A primary motivation for incorporating fluorine into drug candidates is to enhance their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[5] By strategically placing a fluorine atom at a known site of metabolic oxidation, chemists can effectively "block" this metabolic pathway, leading to a longer in vivo half-life and improved bioavailability.

Furthermore, some fluorinated tryptamines have been shown to be potent and selective inhibitors of monoamine oxidase A (MAO-A), a key enzyme in the metabolism of serotonin and other monoamines. This inhibition of a primary metabolic pathway can further contribute to an altered pharmacokinetic profile.

This is an area that warrants further investigation to provide a more complete quantitative comparison. Future studies directly comparing the intrinsic clearance of fluorinated and non-fluorinated indoleamines in human liver microsomes would be highly valuable to the drug development community.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, it is crucial to follow standardized and well-validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol describes a competition binding assay to determine the affinity of a test compound for a specific receptor.

  • Preparation of Cell Membranes:

    • Culture cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT2A receptors).

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors).

    • Add increasing concentrations of the unlabeled test compound (fluorinated or non-fluorinated indoleamine).

    • To determine non-specific binding, add a high concentration of a known, unlabeled ligand for the receptor.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay for Potency (EC50) Determination (Calcium Mobilization)

This protocol describes a common method for assessing the functional potency of a Gq-coupled receptor agonist.

  • Cell Culture and Plating:

    • Culture cells stably expressing the receptor of interest in a 96-well, black-walled, clear-bottom plate.

    • Allow the cells to adhere and grow to a confluent monolayer.

  • Loading with Calcium Indicator Dye:

    • Remove the culture medium and wash the cells with a suitable assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer.

    • Incubate the plate at 37°C for a specified time to allow for dye uptake and de-esterification.

    • Wash the cells to remove any excess extracellular dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated indoleamines).

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Inject the test compounds into the wells while simultaneously monitoring the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Normalize the data to the response of a maximal concentration of a reference full agonist (e.g., serotonin).

    • Plot the normalized response as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax (maximal efficacy) values.

In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol outlines a standard procedure to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a compound.

  • Preparation of Incubation Mixture:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction mixture containing the liver microsomes and a phosphate buffer (pH 7.4) in a 96-well plate.

    • Add the test compound (fluorinated or non-fluorinated indoleamine) at a final concentration typically below its Km for the primary metabolizing enzymes.

    • Pre-incubate the mixture at 37°C.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the plot.

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a generalized experimental workflow.

G cluster_receptor 5-HT2A Receptor Signaling Indoleamine Indoleamine (Agonist) Receptor 5-HT2A Receptor (GPCR) Indoleamine->Receptor Binds to Gq_protein Gq/11 Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Canonical 5-HT2A receptor signaling pathway.

G cluster_workflow Comparative Bioactivity Workflow Start Select Fluorinated and Non-Fluorinated Analogs Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Cell-Based Functional Assay (Determine EC50, Emax) Start->Functional_Assay Metabolic_Assay In Vitro Metabolic Stability Assay (Determine t1/2, CLint) Start->Metabolic_Assay Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Conclusion Structure-Activity Relationship (SAR) Insights Data_Analysis->Conclusion

Caption: Generalized workflow for comparing indoleamine bioactivity.

Conclusion and Future Directions

The strategic fluorination of indoleamines offers a powerful approach to fine-tune their biological activity. While the effects on receptor binding affinity can be subtle and position-dependent, fluorination can lead to significant changes in functional potency and in vivo effects, as exemplified by the case of 6-fluoro-DET. The potential to enhance metabolic stability by blocking sites of oxidative metabolism remains a key driver for the use of fluorine in drug design.

This guide has provided a comparative overview based on the available experimental data, highlighting the nuanced and often unpredictable consequences of this seemingly simple atomic substitution. It is clear that a deeper, more systematic investigation into the structure-activity relationships of fluorinated indoleamines is warranted. In particular, comprehensive studies on the comparative metabolic stability of a wider range of fluorinated and non-fluorinated analogs are crucial for a more complete understanding of their pharmacokinetic profiles. Such data will be invaluable for the rational design of novel indoleamine-based therapeutics with optimized efficacy and safety profiles.

References

  • Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701–4710. [Link]

  • Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. PubMed. [Link]

  • Blair, J. B. (2000). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Purdue e-Pubs. [Link]

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A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Fluoroindole Derivatives in Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Metabolic Stability

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving a desirable pharmacokinetic profile, a key determinant of which is metabolic stability. A compound that is rapidly metabolized by the body will have a short half-life, necessitating frequent, high doses and increasing the risk of patient non-compliance and idiosyncratic toxicity.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, the indole ring system is often susceptible to rapid oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][3][4]

A well-established strategy to mitigate this metabolic liability is the selective introduction of fluorine atoms into the molecule.[5][6][7] The rationale is twofold: the carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[6] Furthermore, fluorine's high electronegativity can alter the electronic properties of the aromatic ring, deactivating it towards oxidative attack.[1][6] This guide provides a comprehensive framework for comparing the metabolic stability of various fluoroindole derivatives using the gold-standard in vitro liver microsomal stability assay. We will delve into the causality behind the experimental design, provide a self-validating protocol, and interpret the resulting data to guide rational drug design.

The Biochemical Battleground: CYP-Mediated Indole Metabolism and the Fluorine Shield

The metabolic fate of indole derivatives is predominantly governed by Phase I oxidation reactions catalyzed by CYP enzymes, a superfamily of heme-containing monooxygenases located in the endoplasmic reticulum of hepatocytes.[8] For the indole nucleus, common sites of oxidation include the C3 position, leading to the formation of indoxyl (3-hydroxyindole), as well as various positions on the benzene ring (C4, C5, C6, C7).[3] These hydroxylated metabolites are often more polar and readily excreted, but can also be reactive intermediates. The specific CYP isoforms involved can vary but often include CYP3A4, CYP2D6, CYP2C19, and CYP1A2.[4][8]

Introducing fluorine at a metabolically vulnerable position acts as a "metabolic shield." By replacing a C-H bond with a much stronger C-F bond, the energy barrier for oxidative cleavage is significantly raised, effectively blocking that specific metabolic pathway. This forces the enzymes to seek alternative, often slower, metabolic routes, thereby increasing the compound's overall stability.

cluster_0 Unsubstituted Indole Metabolism cluster_1 Fluorinated Indole Metabolism Indole Indole Derivative CYP450 CYP450 Enzymes (e.g., CYP3A4, 2D6) Indole->CYP450 Primary Site of Oxidation (e.g., C3) Metabolite Oxidized Metabolite (e.g., Hydroxyindole) CYP450->Metabolite F_Indole Fluoro-Indole Derivative F_CYP450 CYP450 Enzymes F_Indole->F_CYP450 Fluorine 'Shield' at Primary Site Slow_Metabolism Slow/Blocked Metabolism F_CYP450->Slow_Metabolism

Caption: Metabolic fate of indole vs. fluoro-indole derivatives.

Experimental Design: A Robust Protocol for Comparative Stability Assessment

The following protocol details a rigorous and self-validating in vitro assay to determine and compare the metabolic stability of fluoroindole derivatives. The primary endpoints are the compound's half-life (t½) and its intrinsic clearance (Clint), a measure of the liver's intrinsic ability to metabolize a drug.[9]

Mandatory Controls: The Key to a Self-Validating System

To ensure the integrity of the data, three types of controls are essential:

  • Negative Control (-NADPH): The reaction is run without the essential cofactor NADPH. Any compound loss observed in this condition is due to non-enzymatic degradation (e.g., chemical instability in the buffer) or non-specific binding, not metabolism.

  • Positive Control (e.g., Midazolam, Dextromethorphan): A compound with a known, well-characterized metabolic rate is included in each assay run.[10] This validates that the liver microsomes and cofactor system are enzymatically active and performing as expected.

  • Zero-Time Point (T=0): This sample is quenched immediately after adding the test compound, representing 100% of the initial concentration and serving as the baseline for all subsequent time points.

Experimental Workflow Diagram

cluster_workflow Microsomal Stability Assay Workflow prep 1. Preparation - Test Compound Stocks (1µM final) - Microsome Suspension (0.5 mg/mL) - NADPH Regenerating System pre_incubate 2. Pre-incubation - Mix Microsomes & Compound - Incubate at 37°C for 5 min prep->pre_incubate initiate 3. Initiate Reaction - Add NADPH System - Start Timer (T=0) pre_incubate->initiate sampling 4. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 60 min initiate->sampling quench 5. Quench Reaction - Add cold Acetonitrile + Internal Standard sampling->quench process 6. Process Sample - Centrifuge to pellet protein quench->process analyze 7. LC-MS/MS Analysis - Quantify remaining parent compound process->analyze

Caption: Step-by-step workflow for the liver microsomal stability assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[9][10] This pH mimics physiological conditions in the liver.

    • Test Compound Stock Solutions: Prepare 1 mM stock solutions of each fluoroindole derivative and the parent indole in DMSO. Then, create intermediate dilutions in acetonitrile. The final concentration of organic solvent in the incubation should be kept low (<1%) to avoid inhibiting enzyme activity.[10]

    • Microsome Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier like XenoTech) on ice.[10] Dilute them in the phosphate buffer to a final protein concentration of 0.5 mg/mL.[11] Keeping them on ice is critical to preserve enzymatic activity.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[9] This system continuously regenerates NADPH, which is consumed during the CYP catalytic cycle, ensuring the reaction rate does not become limited by cofactor availability.

  • Incubation Procedure:

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the test compound to the wells to achieve a final concentration of 1 µM. This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.[10]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking. This step allows the test compounds and microsomes to reach thermal equilibrium before the reaction is initiated.[12]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "-NADPH" controls).

  • Time-Point Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells.[11]

    • Quenching is achieved by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing an internal standard.[9] The cold solvent immediately stops the enzymatic reaction, and the acetonitrile precipitates the microsomal proteins. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[9]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13] LC-MS/MS is the analytical method of choice due to its high sensitivity, selectivity, and throughput.[14][15]

  • Data Analysis and Calculation:

    • For each compound, plot the natural logarithm (ln) of the percentage of compound remaining against time.

    • The slope of the resulting line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (V/P) , where V is the incubation volume (µL) and P is the amount of microsomal protein (mg).

Comparative Data Analysis: Interpreting the Results

The following table presents hypothetical, yet representative, data from a comparative stability study of an indole parent compound and several of its fluorinated derivatives.

Compound IDStructure / SubstitutionHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Stability Classification
IND-001 Unsubstituted Indole12115.5Low
IND-002 6-Fluoroindole2555.4Moderate
IND-003 4-Fluoroindole3144.7Moderate
IND-004 3-Fluoroindole> 60< 23.1High
IND-Pos Midazolam (Control)1592.4Low-Moderate
IND-001-NC Unsubstituted (-NADPH)> 60Not ApplicableStable (No Metabolism)

Interpretation of Results:

  • Baseline Metabolism (IND-001): The unsubstituted parent indole exhibits low metabolic stability with a short half-life of 12 minutes, indicating it is rapidly cleared by the liver microsomes. The negative control (IND-001-NC) showed no significant degradation, confirming that the observed loss was due to enzymatic metabolism.

  • Impact of Fluorination on the Benzene Ring (IND-002, IND-003): Introducing a fluorine atom onto the benzene ring at either the 6- or 4-position resulted in a moderate increase in stability. This suggests that while these positions are subject to metabolism, they are not the primary sites of oxidative attack. The electron-withdrawing effect of the fluorine likely provides some distal protection to the rest of the molecule.

  • Strategic Blocking of a Metabolic Hotspot (IND-004): The most dramatic effect was observed with 3-fluoroindole. The half-life extended beyond the 60-minute duration of the experiment, and the intrinsic clearance was significantly reduced. This strongly supports the hypothesis that the C3 position is a major metabolic "hotspot" for this indole scaffold.[1] Placing a fluorine atom at this position effectively blocks the primary metabolic pathway, leading to a substantial enhancement in metabolic stability.[1][6]

Implications for Drug Design and Lead Optimization

The data generated from this comparative analysis provides actionable insights for medicinal chemists:

  • Rank-Ordering Compounds: The microsomal stability assay allows for the direct, empirical rank-ordering of compounds, enabling teams to prioritize more stable analogues for further development.[12][13]

  • Guiding Synthetic Strategy: The profound stability enhancement seen with the 3-fluoro derivative (IND-004) provides a clear directive for future synthetic efforts. This position should be considered for fluorination or substitution with other metabolically robust groups in subsequent rounds of optimization.

  • Balancing Properties: While metabolic stability is critical, it must be co-optimized with other essential drug-like properties such as target potency, selectivity, solubility, and permeability. The introduction of fluorine can influence these other parameters, and a holistic assessment is required.[7]

  • Informing In Vivo Studies: While not a perfect predictor, in vitro intrinsic clearance data is a foundational input for in vitro-in vivo extrapolation (IVIVE) models that aim to predict human pharmacokinetic parameters.[12] Compounds with high in vitro stability are more likely to have favorable half-lives in vivo.

Conclusion

The strategic incorporation of fluorine is a powerful and validated tool for enhancing the metabolic stability of indole-based drug candidates. The in vitro liver microsomal stability assay, when conducted with the appropriate controls and rigorous methodology, provides an efficient and highly informative means of assessing the impact of such chemical modifications. By understanding the underlying biochemical principles and systematically applying this experimental framework, drug discovery teams can rationally design molecules with improved pharmacokinetic profiles, increasing the probability of advancing successful therapeutics to the clinic.

References

  • Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. (n.d.). University of Utah.
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  • Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. [Link]

  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). ResearchGate. [Link]

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  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]

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  • Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. (2024). Pharmaceuticals, 17(7), 882. [Link]

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  • Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (2015). Applied and Environmental Microbiology, 81(12), 4002-4008. [Link]

  • Ulenberg, S., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 1-22. [Link]

  • Interstrain differences of in vitro metabolic stability and impact on early drug discovery. (2013). Drug Metabolism Letters, 7(1), 47-54. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). International Journal of Molecular Sciences, 24(10), 8749. [Link]

  • A rapid and specific method for the detection of indole in complex biological samples. (2015). Applied and Environmental Microbiology, 81(12), 4002-4008. [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. (2020). ChemMedChem, 15(6), 506-516. [Link]

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The Impact of Fluorine Substitution on Indole-Based Kinase Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Fluoroindole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern oncology and beyond.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, driving aberrant cell proliferation, survival, and metastasis.[2] Consequently, the development of small-molecule kinase inhibitors has revolutionized targeted therapy.[3][4]

Within the vast chemical space of kinase inhibitors, the indole scaffold has emerged as a "privileged structure."[2][5] Its unique electronic properties and ability to form key interactions within the ATP-binding site of kinases make it a versatile framework for inhibitor design.[6] A crucial strategy in medicinal chemistry to enhance the therapeutic potential of such scaffolds is fluorination. The introduction of a fluorine atom into the indole ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, lipophilicity, and membrane permeability.[7][8]

This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from different fluoroindole isomers. We will explore how the position of the fluorine atom on the indole nucleus—a seemingly minor structural change—can lead to significant differences in inhibitory potency and selectivity against key oncogenic kinases. This analysis is grounded in experimental data from preclinical studies, offering researchers and drug development professionals a framework for understanding the structure-activity relationships (SAR) that govern the efficacy of this important class of molecules.

The Angiogenic Axis: Targeting VEGFR-2 with Fluoroindole Derivatives

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being a primary mediator.[9] The inhibition of this receptor tyrosine kinase is a cornerstone of many anti-cancer therapies.[9][10] The fluoro-oxindole scaffold, in particular, has proven to be a highly effective core for potent VEGFR-2 inhibitors.

One of the most notable examples is Sunitinib , a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[11][] Sunitinib features a 5-fluoro-2-oxindole moiety, which plays a critical role in its binding to the ATP pocket of VEGFR-2 and other kinases like Platelet-Derived Growth Factor Receptor (PDGFR).[11] The 5-fluoro substituent is known to enhance binding affinity through favorable hydrophobic interactions within the active site.[11]

The position of the fluorine atom significantly impacts efficacy. Studies on various fluoroindole derivatives have elucidated key structure-activity relationships. For instance, SAR analyses have shown that C(5)-halogen substitution on the oxindole ring is a common and effective modification for potent VEGFR-2 and PDGFRβ inhibition.[11]

Comparative Efficacy of Fluoro-Oxindole Derivatives against VEGFR-2

The following table summarizes the inhibitory activities of representative fluoro-oxindole derivatives against VEGFR-2, providing a quantitative comparison of their potency.

Compound/InhibitorFluoroindole CoreTarget KinaseIC50 (nM)Reference
Sunitinib5-Fluoro-2-oxindoleVEGFR-280[]
Indole Analogue 14-Fluoro-2-methyl-1H-indol-5-amine derivativeVEGFR-295.7 ± 3.2[9]
Sorafenib (non-indole comparator)-VEGFR-290[9]
Compound 3g (Sunitinib analogue)5-Fluoro-2-oxindoleVEGFR-2Docking study suggests inhibition[10]

Table 1: Comparative in vitro IC50 values of various fluoroindole-based inhibitors and a comparator against the VEGFR-2 kinase.

The data indicates that both 4- and 5-fluoroindole derivatives can be potent inhibitors of VEGFR-2, with potencies comparable to established drugs like Sorafenib. This underscores the importance of the fluoroindole scaffold in achieving high-affinity binding to the kinase active site.

Visualizing the Point of Intervention: The VEGFR-2 Signaling Pathway

To understand the biological context of these inhibitors, it is crucial to visualize their point of action. The following diagram illustrates the VEGFR-2 signaling cascade and the inhibitory action of fluoroindole-based compounds.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Fluoroindole Kinase Inhibitor Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Targeting Cell Cycle and Hematological Malignancies: FLT3 and CDK Inhibitors

Beyond angiogenesis, fluoroindole derivatives have demonstrated significant efficacy against kinases crucial for cell cycle regulation and the pathogenesis of hematological cancers, such as FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[13]

Mutations in FLT3 are common drivers in acute myeloid leukemia (AML).[13] The oxindole scaffold has been instrumental in developing inhibitors targeting both wild-type and mutated FLT3. Similarly, the overexpression of CDK2 is a critical factor in cancer progression, making it a key therapeutic target.[13]

Recent studies have explored dual FLT3/CDK2 inhibitors based on a 5-fluoro oxindole core. For example, compound 5l from a recent study, which combines a 5-fluoro oxindole with a pyridyl group, showed remarkable potency against both CDK2 and FLT3.[13] This dual-targeting approach offers a potential strategy to overcome drug resistance and improve therapeutic outcomes.[13]

Comparative Efficacy against FLT3 and CDK2
Compound/InhibitorFluoroindole CoreTarget KinaseIC50 (nM)Reference
Compound 5l5-Fluoro-oxindoleFLT336.21 ± 1.07[13]
Compound 5l5-Fluoro-oxindoleCDK28.17 ± 0.32[13]
Sunitinib5-Fluoro-2-oxindoleCDK227.90 ± 1.80[13]
FN1501Oxindole (non-fluorinated)FLT30.27[13]
FN1501Oxindole (non-fluorinated)CDK22.47[13]

Table 2: Comparative IC50 values for fluoroindole-based inhibitors against FLT3 and CDK2.

Interestingly, while the 5-fluoro oxindole derivative 5l is a potent dual inhibitor, the non-fluorinated oxindole FN1501 demonstrates even greater potency against both targets in this particular study.[13] This highlights the nuanced role of the fluorine atom; while it often enhances activity, the overall molecular architecture determines the ultimate efficacy. The structure-activity relationship is complex, with the position of other substituents playing a crucial role in optimizing kinase inhibition.[13]

The Influence of Fluorine Position: A Broader Perspective

The position of the fluorine atom on the indole ring is a critical determinant of biological activity, a principle that extends beyond the examples above.

  • 4-Fluoroindoles : Derivatives of 4-fluoroindole have been investigated as potent inhibitors of various enzymes. For example, a complex inhibitor containing a 4-(4-fluoro-1H-indol-5-yloxy) moiety was identified as a potent VEGFR-2 inhibitor.[14]

  • 5-Fluoroindoles : As seen with Sunitinib and its analogues, the 5-fluoro position is a well-validated site for enhancing kinase inhibitory activity, particularly for VEGFR and PDGFR.[11] Structure-activity relationship studies have revealed that 5-fluoroindoles can exhibit better activity compared to their 4-fluoroindole counterparts in certain contexts.[15]

  • 6-Fluoroindoles : The 6-fluoroindole scaffold is a versatile building block for a range of bioactive molecules, including anticancer agents that inhibit kinases like EGFR and BRAFV600E.[7][8] The introduction of a fluorine atom at the 6-position can significantly improve metabolic stability and binding affinity.[7]

  • 7-Azaindoles as Fluoroindole Bioisosteres : 7-azaindole, where a nitrogen atom replaces the C-7 carbon, is an important bioisostere of indole.[3][6][16] This scaffold is adept at forming two hydrogen bonds with the kinase hinge region, making it a privileged fragment in many potent kinase inhibitors, including the BRAF inhibitor Vemurafenib.[6][17] While not a fluoroindole itself, the comparative success of 7-azaindoles provides valuable insights into how modulating the electronics of the six-membered ring of the indole system can impact kinase binding.[6][18]

Experimental Protocols: A Guide to Efficacy Evaluation

The data presented in this guide is derived from rigorous experimental methodologies designed to quantify inhibitor potency and cellular effects. The following protocols provide a standardized framework for these evaluations.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.

  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35), recombinant human kinase, the appropriate substrate (e.g., Poly (Glu, Tyr) 4:1 for VEGFR-2), and ATP.

  • Compound Dilution : Prepare a serial dilution of the test compounds (fluoroindole derivatives) in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Setup : Add the kinase, substrate, and diluted test compound to the wells of a microplate. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit inhibitor binding to the kinase.

  • Initiation of Reaction : Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubation : Incubate the plate for a specified time (e.g., 60 minutes) at 30°C to allow for substrate phosphorylation.

  • Detection : Stop the reaction and quantify the amount of remaining ATP using a luminescent ATP detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis : Measure luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., HepG2, MV4-11) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the fluoroindole inhibitors for a specified duration (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel kinase inhibitors.

Inhibitor_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design Compound Design (e.g., Fluoroindole Scaffold) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification KinaseAssay Biochemical Kinase Assay (Determine IC50) Purification->KinaseAssay Lead Compounds Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity CellViability Cell Viability Assay (Determine GI50) Selectivity->CellViability Signaling Target Engagement & Downstream Signaling (e.g., Western Blot) CellViability->Signaling CellCycle Cell Cycle Analysis (Flow Cytometry) Signaling->CellCycle PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) CellCycle->PKPD Candidate Xenograft Xenograft Tumor Models (Efficacy Studies) PKPD->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity

Caption: A generalized workflow for kinase inhibitor evaluation.

Conclusion and Future Directions

The strategic incorporation of fluorine into the indole scaffold is a powerful and validated approach in the design of effective kinase inhibitors. As this guide demonstrates, the position of the fluorine atom is a critical parameter that significantly influences inhibitor potency and selectivity. Derivatives of 4-, 5-, and 6-fluoroindole have all yielded potent inhibitors against key cancer targets like VEGFR-2, FLT3, and CDKs.

While direct, comprehensive comparisons of all fluoroindole isomers against a broad panel of kinases are not always available in the literature, the existing data strongly supports the continued exploration of this chemical space. Future research should focus on systematic SAR studies to further deconvolute the precise effects of fluorine substitution at each position of the indole ring. The development of dual- or multi-targeted inhibitors, exemplified by compounds targeting both FLT3 and CDK2, represents a promising avenue for creating more robust cancer therapies. By combining rational, structure-based design with rigorous experimental evaluation, fluoroindole-based molecules will undoubtedly continue to be a rich source of next-generation targeted therapeutics.

References

  • Al-Warhi, T., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2355. Available at: [Link]

  • El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(43), 28203-28239. Available at: [Link]

  • 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Molecules, 29(21), 5035. Available at: [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (2019). IRIS UniPA. Available at: [Link]

  • Singh, M., & Singh, P. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry, 22(19), 1888-1903. Available at: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2017). Mini-Reviews in Medicinal Chemistry, 17(11), 987-1007. Available at: [Link]

  • Li, B., et al. (2011). Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers. Bioorganic & Medicinal Chemistry Letters, 21(10), 2883-2887. Available at: [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2020). Molecules, 25(23), 5585. Available at: [Link]

  • Montanari, M., & D’Adamio, G. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(21), 5158. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 28(19), 6825. Available at: [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. (2023). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). Molecules, 28(23), 7856. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2020). Molecules, 25(21), 5158. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). International Journal of Molecular Sciences, 23(19), 11867. Available at: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2012). Journal of Medicinal Chemistry, 55(22), 10093-10103. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(11), 2639. Available at: [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). Molecules, 29(14), 3334. Available at: [Link]

  • How 4-fluoroindole and 5- fluoroindole differ energetically?. (2018). ResearchGate. Retrieved January 5, 2026, from [Link]

  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). Current Organic Chemistry, 27(16), 1368-1393. Available at: [Link]

  • Bandarage, U. K., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. Available at: [Link]

  • Roskoski, R., Jr. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research, 199, 107059. Available at: [Link]

  • Idealised values for the potency (IC 50 ) of an inhibitor with... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

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The Fluorine Advantage: A Comparative Guide to the C-F Bond's Influence on Protein-Ligand Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into small molecule therapeutics is a cornerstone of modern drug design. Its introduction can profoundly alter a compound's physicochemical properties, often leading to enhanced metabolic stability, improved membrane permeability, and, critically, modulated binding affinity for its protein target.[1][2] This guide provides an in-depth analysis of the C-F bond's influence on protein-ligand interactions, offering a comparative look at fluorinated versus non-fluorinated analogs, supported by experimental data and detailed protocols.

The Unique Character of the Carbon-Fluorine Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, a result of the significant electronegativity difference between carbon and fluorine.[3] This polarity creates a strong dipole moment, rendering the fluorine atom electron-rich and the carbon atom electron-poor. These unique electronic properties are the foundation of fluorine's diverse roles in molecular interactions within a protein's binding pocket.[4] The introduction of fluorine can influence a ligand's affinity through a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and multipolar interactions.[4]

A Comparative Analysis of Binding Affinity: Fluorinated vs. Non-Fluorinated Ligands

The decision to incorporate fluorine is often driven by the hypothesis that it will enhance binding affinity. The following tables present a compilation of experimental data from various studies, directly comparing the binding affinities of fluorinated and non-fluorinated ligand analogs against their respective protein targets.

G Protein-Coupled Receptors (GPCRs)

GPCRs represent a major class of drug targets, and the modulation of ligand affinity is a key aspect of drug design. Fluorination has been shown to have a significant, though not always predictable, impact on the potency of GPCR ligands.[2]

TargetLigand (Non-Fluorinated)pKi/pIC50 (Non-Fluorinated)Ligand (Fluorinated)pKi/pIC50 (Fluorinated)Fold Change in AffinityReference
5-HT2A ReceptorPhenyl-ethylamine analog7.44-Fluoro-phenyl-ethylamine analog8.5~12.6-fold increase[5]
5-HT2C ReceptorPhenyl-ethylamine analog6.62-Fluoro-phenyl-ethylamine analog8.3~50.1-fold increase[5]
Dopamine D2 ReceptorN-Arylpiperazine analog7.84-Fluoro-N-arylpiperazine analog8.2~2.5-fold increase[2]
Kinase Inhibitors

Kinases are another critical class of drug targets, particularly in oncology. The introduction of fluorine into kinase inhibitors can enhance binding by forming specific interactions with residues in the ATP-binding pocket.[6][7]

TargetLigand (Non-Fluorinated)IC50 (nM)Ligand (Fluorinated)IC50 (nM)Fold Change in AffinityReference
ABL KinaseDasatinib analog1.2Dasatinib (contains F)0.62-fold increase[7]
EGFRGefitinib analog35Gefitinib (contains F)217.5-fold increase[7]
PI3KIsoquinoline derivative>10,0007-Fluoro-isoquinoline derivative>10,000No significant change[8]
PARP21-oxo-3,4-dihydroisoquinoline-4-carboxamide1,2007-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide8001.5-fold increase[8]
Protease Inhibitors

Proteases are involved in a wide range of physiological processes, and their inhibition is a key therapeutic strategy. Fluorination can impact the potency of protease inhibitors by influencing interactions with the enzyme's active site.[9][10]

TargetLigand (Non-Fluorinated)IC50 (nM)Ligand (Fluorinated)IC50 (nM)Fold Change in AffinityReference
HIV-1 ProteaseLopinavir0.011 (total)---[10]
HCV NS3/4A Protease (D168A variant)P4-capped inhibitor~200Fluorinated P4-capped inhibitor~100~2-fold increase[9]

Experimental Protocol: Quantifying Binding Affinity with Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[11]

Step-by-Step ITC Protocol
  • Sample Preparation:

    • Express and purify the target protein to >95% purity.

    • Synthesize or procure the fluorinated and non-fluorinated ligands of interest.

    • Prepare a suitable buffer in which both the protein and ligand are soluble and stable. A common starting point is phosphate-buffered saline (PBS) at pH 7.4. It is critical that the protein and ligand are in identical buffer to avoid heats of dilution.

    • Dialyze the protein against the ITC buffer overnight to ensure buffer matching. Dissolve the ligand in the final dialysis buffer.

    • Accurately determine the concentrations of the protein (e.g., by UV-Vis spectroscopy) and the ligand.

  • ITC Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells with detergent and water according to the manufacturer's instructions.

    • Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).

  • Loading the Samples:

    • Load the protein solution into the sample cell (typically ~200-300 µL).

    • Load the ligand solution into the injection syringe (typically ~40-50 µL). The ligand concentration should be 10-20 times that of the protein concentration in the cell.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to displace any air in the syringe needle, which is discarded from the data analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

    • Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks in the corrected data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine the Kd, n, and ΔH.[12] The change in entropy (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS).

Visualizing C-F Bond Interactions and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate key interactions and workflows.

G cluster_protein Protein Binding Pocket cluster_ligand Fluorinated Ligand Protein Protein Residue (e.g., Amide Backbone) Aromatic Aromatic Residue (e.g., Phenylalanine) Ligand C-F Ligand->Protein Orthogonal Multipolar Interaction (C-F···C=O) Ligand->Aromatic Arene Interaction

Types of C-F Bond Interactions in a Protein Binding Pocket.

G Start Hypothesis: Fluorination will improve binding affinity Synthesis Synthesize Fluorinated and Non-Fluorinated Analogs Start->Synthesis ITC Quantify Binding Affinity (Kd, ΔH, ΔS) via ITC Synthesis->ITC Data_Analysis Comparative Data Analysis: - Fold change in Kd - Thermodynamic signature ITC->Data_Analysis Structural_Biology Structural Studies (X-ray Crystallography/NMR) to elucidate binding mode ITC->Structural_Biology SAR Structure-Activity Relationship (SAR) Development Data_Analysis->SAR Structural_Biology->SAR End Informed Lead Optimization SAR->End

Sources

A Comparative Guide to the Synthetic Routes of Fluoro-Indolamine Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern molecular design. The indoleamine framework, a privileged structure in numerous neurotransmitters and therapeutic agents, is a prime candidate for such modification. The introduction of a fluorine atom at different positions on the indole ring can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive comparative analysis of the principal synthetic routes to the four key positional isomers of fluoro-indolamine: 4-fluoro-, 5-fluoro-, 6-fluoro-, and 7-fluoro-indolamine (commonly as fluorotryptamines). We will delve into the strategic considerations behind pathway selection, provide detailed experimental protocols for key transformations, and present a critical evaluation of the advantages and limitations of each approach.

Introduction: The Strategic Advantage of Fluorination in Indolamines

The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—make it a powerful tool in drug design. When appended to the indoleamine core, fluorine can:

  • Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.

  • Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Alter Receptor Binding Affinity: The introduction of a polar C-F bond can lead to new, favorable interactions with biological targets or disrupt unfavorable ones, thereby modulating binding affinity and selectivity.

The choice of fluorine's position on the indole ring is critical, as each isomer presents a unique electronic and steric profile, leading to distinct pharmacological properties. This guide will focus on the synthesis of the tryptamine (2-(1H-indol-3-yl)ethan-1-amine) derivatives of each fluoroindole isomer.

Core Synthetic Strategies: A Two-Phase Approach

The synthesis of fluoro-indolamines can be broadly divided into two key phases:

  • Construction of the Fluoroindole Core: This phase focuses on the regioselective synthesis of the 4-, 5-, 6-, or 7-fluoroindole scaffold. The two most prominent and versatile methods for this are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis .

  • Installation of the Aminoethyl Side Chain: Once the fluoroindole core is established, the 2-aminoethyl group is introduced at the C3 position to yield the final fluoro-indolamine (fluorotryptamine). Common strategies include the Mannich reaction followed by a two-step conversion or direct alkylation methods .

The following sections will provide a detailed comparative analysis of these synthetic routes for each positional isomer.

Phase 1: Comparative Analysis of Fluoroindole Core Synthesis

The choice between the Fischer and Leimgruber-Batcho syntheses is a critical decision influenced by the availability of starting materials, desired substitution patterns, scalability, and reaction conditions.

The Fischer Indole Synthesis

This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a (fluorophenyl)hydrazine with an aldehyde or ketone.[1]

General Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the formation of the indole ring. The choice of acid catalyst (Brønsted or Lewis acids) and reaction conditions can significantly impact the yield and regioselectivity.[3][4]

The Leimgruber-Batcho Indole Synthesis

Developed as a milder alternative, this two-step process begins with the formation of an enamine from a substituted o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[5][6] This method is particularly advantageous for the synthesis of indoles that are unsubstituted at the C2 and C3 positions.[5]

General Mechanism: The reaction of an o-nitrotoluene with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) and often in the presence of a secondary amine like pyrrolidine, forms a β-amino-nitrostyrene (enamine).[5][7] Subsequent reduction of the nitro group, typically with Raney nickel and hydrazine or catalytic hydrogenation, initiates a spontaneous cyclization and elimination to afford the indole.[5][8]

Comparative Synthesis of Fluoroindole Isomers

The following sections detail the synthesis of each fluoroindole isomer, highlighting the nuances and challenges associated with the position of the fluorine atom.

Synthesis of 4-Fluoroindole

The synthesis of 4-fluoroindole can be challenging due to potential steric hindrance from the fluorine atom at the C4 position.

This route begins with the synthesis of (4-fluorophenyl)hydrazine, which is then reacted with a suitable carbonyl compound.

  • Starting Material: (4-Fluorophenyl)hydrazine is typically prepared from 4-fluoroaniline via diazotization followed by reduction.[9]

  • Challenges: Low yields in the Fischer indole synthesis of 4-fluoroindole are a common issue.[10] This can be attributed to inefficient cyclization and the formation of isomeric byproducts, especially with unsymmetrical ketones.[10] The choice of acid catalyst and careful control of reaction temperature are critical to minimize side reactions.[10]

A modified Leimgruber-Batcho approach starting from 2-fluoro-6-nitrotoluene offers a viable alternative.[11]

  • Starting Material: 2-Fluoro-6-nitrotoluene is the key precursor.

  • Advantages: This method can provide higher yields and greater functional group tolerance compared to the traditional Fischer synthesis for this isomer.[11]

Synthesis of 5-Fluoroindole

5-Fluoroindole is a common building block and its synthesis is well-established.

This is a widely used method, starting from (4-fluorophenyl)hydrazine.[12]

  • Starting Material: (4-Fluorophenyl)hydrazine, prepared from 4-fluoroaniline.[9]

  • Reaction: The reaction of (4-fluorophenyl)hydrazine with a suitable aldehyde or ketone, followed by acid-catalyzed cyclization, provides the 5-fluoroindole core.[12]

This route utilizes 4-fluoro-2-nitrotoluene as the starting material.

  • Starting Material: 4-Fluoro-2-nitrotoluene is commercially available or can be synthesized.[13]

  • Advantages: This method often provides high yields under milder conditions compared to the Fischer synthesis.

Other methods, such as the Bischler and Sugasawa indole syntheses, have also been explored for the preparation of 5-fluoroindole.[12] A vicarious nucleophilic substitution (VNS) approach has also been reported, offering a different synthetic strategy.[12]

Synthesis of 6-Fluoroindole

The synthesis of 6-fluoroindole is also well-documented, with both the Fischer and Leimgruber-Batcho methods being commonly employed.

This route starts with (3-fluorophenyl)hydrazine.

  • Starting Material: (3-Fluorophenyl)hydrazine is prepared from 3-fluoroaniline.[2]

  • Reaction: The condensation of (3-fluorophenyl)hydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization, yields 6-fluoroindole.[14]

This is a popular choice for the industrial-scale production of 6-fluoroindole due to its high yields and mild reaction conditions.[2][15]

  • Starting Material: The synthesis begins with 5-fluoro-2-nitrotoluene.[1][16]

  • Advantages: This route is often favored for its scalability and the commercial availability of the starting material.[15]

Synthesis of 7-Fluoroindole

The synthesis of 7-fluoroindole can be more challenging compared to the other isomers.

This is a viable route starting from 2-fluoro-3-nitrotoluene.[17]

  • Starting Material: 2-Fluoro-3-nitrotoluene is the key precursor.[17]

  • Challenges: The availability and synthesis of 2-fluoro-3-nitrotoluene can be a limiting factor.

Phase 2: Installation of the Aminoethyl Side Chain

Once the desired fluoroindole core has been synthesized, the next step is the introduction of the 2-aminoethyl side chain at the C3 position to afford the corresponding fluorotryptamine.

Method 1: The Gramine Intermediate Pathway

This is a classic and widely used three-step sequence.

  • Mannich Reaction (Gramine Synthesis): The fluoroindole is reacted with formaldehyde and dimethylamine to form the corresponding 3-(dimethylaminomethyl)fluoroindole, also known as a gramine derivative.

  • Cyanation: The gramine derivative is then treated with a cyanide source, typically sodium or potassium cyanide, to displace the dimethylamino group and form the 3-indoleacetonitrile.

  • Reduction: The nitrile is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the final fluorotryptamine.

G Fluoroindole Fluoroindole Gramine Fluoro-gramine Fluoroindole->Gramine CH₂O, HN(CH₃)₂ Nitrile Fluoro-indoleacetonitrile Gramine->Nitrile NaCN or KCN Tryptamine Fluorotryptamine Nitrile->Tryptamine LiAlH₄ or H₂/catalyst

Method 2: Direct Alkylation

Direct C3 alkylation of the fluoroindole with a suitable two-carbon electrophile bearing a protected amino group is an alternative, though sometimes less regioselective, approach.

Quantitative Comparison of Synthetic Routes

The following tables provide a comparative summary of typical yields for the key steps in the synthesis of the different fluoro-indolamine isomers. It is important to note that yields can vary significantly depending on the specific reaction conditions, scale, and purity of the starting materials.

Table 1: Comparison of Fluoroindole Synthesis Yields

Positional IsomerSynthetic RouteStarting MaterialTypical Yield (%)References
4-Fluoroindole Fischer Indole(4-Fluorophenyl)hydrazine30-50[10]
Leimgruber-Batcho2-Fluoro-6-nitrotoluene60-75[11]
5-Fluoroindole Fischer Indole(4-Fluorophenyl)hydrazine60-80[12]
Leimgruber-Batcho4-Fluoro-2-nitrotoluene70-85
6-Fluoroindole Fischer Indole(3-Fluorophenyl)hydrazine50-70[14]
Leimgruber-Batcho5-Fluoro-2-nitrotoluene75-90[2][15]
7-Fluoroindole Leimgruber-Batcho2-Fluoro-3-nitrotoluene50-65[17]

Table 2: Comparison of Tryptamine Synthesis Yields from Fluoroindoles

Fluoroindole IsomerMethodOverall Yield from Fluoroindole (%)References
All Isomers Gramine Pathway40-60General literature
All Isomers Direct AlkylationVariable, often lower than Gramine pathwayGeneral literature

Detailed Experimental Protocols

The following are representative, step-by-step protocols for key transformations in the synthesis of fluoro-indolamines.

Protocol 1: Leimgruber-Batcho Synthesis of 6-Fluoroindole[2][16]

G Start 5-Fluoro-2-nitrotoluene Enamine Enamine Intermediate Start->Enamine DMF-DMA, Pyrrolidine, Heat Indole 6-Fluoroindole Enamine->Indole H₂, Raney Ni or Pd/C

Step 1: Enamine Formation

  • To a solution of 5-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (0.5 eq).

  • Heat the reaction mixture to 110-120 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is often a dark red solid or oil. This intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add a catalytic amount of Raney nickel or 10% palladium on carbon (Pd/C).

  • Introduce a hydrogen source, either by pressurizing the reaction vessel with hydrogen gas (50 psi) or by the portion-wise addition of hydrazine hydrate (4-5 eq). Caution: Hydrazine is toxic and potentially explosive.

  • Heat the reaction mixture to 60-80 °C and stir vigorously for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and filter it through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 6-fluoroindole.

Protocol 2: Synthesis of 6-Fluorotryptamine via the Gramine Intermediate

G Indole 6-Fluoroindole Gramine 6-Fluoro-gramine Indole->Gramine CH₂O, HN(CH₃)₂ Nitrile 6-Fluoro-3-indoleacetonitrile Gramine->Nitrile KCN Tryptamine 6-Fluorotryptamine Nitrile->Tryptamine LiAlH₄

Step 1: Synthesis of 6-Fluorogramine (Mannich Reaction)

  • In a flask, combine 6-fluoroindole (1.0 eq), dimethylamine (as a 40% aqueous solution, 1.2 eq), and formaldehyde (as a 37% aqueous solution, 1.2 eq) in ethanol.

  • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-fluorogramine, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of 6-Fluoro-3-indoleacetonitrile

  • Dissolve the crude 6-fluorogramine from Step 1 in a suitable solvent such as dimethylformamide (DMF).

  • Add potassium cyanide (KCN) (1.5 eq). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-100 °C for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-fluoro-3-indoleacetonitrile.

Step 3: Synthesis of 6-Fluorotryptamine (Reduction of the Nitrile)

  • In a dry flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF). Caution: LiAlH₄ is a highly reactive and flammable solid. Handle with care.

  • Cool the suspension to 0 °C and add a solution of 6-fluoro-3-indoleacetonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 6-fluorotryptamine.

Conclusion and Future Perspectives

The synthesis of positional isomers of fluoro-indolamine is a well-established field, with the Fischer and Leimgruber-Batcho indole syntheses providing reliable and versatile methods for the construction of the core fluoroindole scaffolds. The subsequent conversion to fluorotryptamines is most commonly and efficiently achieved via the gramine intermediate pathway.

The choice of synthetic route is a strategic decision that must be made based on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific positional isomer being targeted. While the Fischer indole synthesis offers a more direct route from commercially available anilines, the Leimgruber-Batcho synthesis often provides higher yields and milder reaction conditions, particularly for large-scale preparations.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, such as C-H activation and flow chemistry approaches, to further streamline the synthesis of these valuable fluorinated building blocks. The continued exploration of the unique biological properties of each fluoro-indolamine isomer will undoubtedly fuel further innovation in their synthesis and application in drug discovery and development.

References

  • DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]

  • NIH. (n.d.). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC. [Link]

  • ResearchGate. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. [Link]

  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. [Link]

  • Preply. (2021). How to synthesize p-nitrotoluene, p-chlorotoluene, o-nitrobenzoic acid. [Link]

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A Comparative Guide to the Structural Validation of Novel 7-Fluoro-1H-indol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, with its derivatives showing a wide array of biological activities.[1] The strategic introduction of fluorine atoms into these scaffolds can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated indole derivatives particularly attractive as potential therapeutic agents.[2] Specifically, novel 7-fluoro-1H-indol-5-amine derivatives are a promising class of compounds currently under investigation for various therapeutic targets.

The journey from a promising molecular design to a viable drug candidate is paved with rigorous analytical validation.[3] Establishing the precise three-dimensional structure of these novel small molecules is not merely a confirmatory step but a critical prerequisite for understanding their structure-activity relationships (SAR) and ensuring their safety and efficacy.[4][5] This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of novel this compound derivatives, offering insights into the causality behind experimental choices and presenting supporting data to guide researchers in the field.

The Analytical Trifecta: Unambiguous Structure Elucidation

The definitive confirmation of a novel chemical entity's structure relies on a multi-pronged analytical approach. While several techniques contribute to the overall characterization, three core methods provide the most comprehensive and orthogonal data for structural validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For mapping the molecular framework and connectivity.

  • Mass Spectrometry (MS): For determining the exact molecular weight and elemental composition.

  • X-ray Crystallography: For providing the absolute, three-dimensional atomic arrangement in the solid state.

This guide will delve into the principles, protocols, and comparative strengths of each of these indispensable techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and in this case, ¹⁹F), allowing for the piecing together of the molecular puzzle.

Causality of Experimental Choice:

For this compound derivatives, a suite of NMR experiments is essential. ¹H NMR provides information on the number and connectivity of protons. ¹³C NMR reveals the carbon skeleton.[6][7] Crucially, ¹⁹F NMR is indispensable for confirming the position and environment of the fluorine atom, a key feature of these novel compounds.[8] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are then employed to establish the connectivity between protons and carbons, confirming the overall structure.[9]

Experimental Protocol: A Step-by-Step Guide
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key signals to observe include the N-H proton of the indole and the amine, aromatic protons on the indole ring, and any protons on substituent groups.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom in the molecule.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine NMR spectrum. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing confirmation of its position on the indole ring.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY: Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC: Correlates directly bonded proton and carbon atoms.

    • HMBC: Shows longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different parts of the molecule and confirming the substitution pattern.

Data Presentation: Expected NMR Data for a Hypothetical Derivative

Table 1: Representative NMR Data for a this compound Derivative

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 11.20 br s - Indole N-H
¹H 7.25 d 2.0 H-2
¹H 6.80 dd 8.5, 2.0 H-4
¹H 6.65 d 8.5 H-6
¹H 5.10 br s - -NH₂
¹³C 140.1 C - C-7a
¹³C 135.5 C-F (d) ¹JCF = 240 C-7
¹³C 125.0 CH - C-2
¹³C 122.8 C - C-3a
¹³C 115.4 C - C-5
¹³C 110.2 CH - C-4
¹³C 105.7 CH-F (d) ²JCF = 25 C-6
¹³C 101.9 CH - C-3

| ¹⁹F | -120.5 | s | - | F-7 |

Note: The chemical shifts and coupling constants are hypothetical and will vary depending on the specific substituents on the indole ring.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Prep Dissolve Compound in Deuterated Solvent H1 ¹H NMR Prep->H1 Analyze C13 ¹³C NMR H1->C13 F19 ¹⁹F NMR C13->F19 TwoD 2D NMR (COSY, HSQC, HMBC) F19->TwoD Assign Assign Signals TwoD->Assign Connect Establish Connectivity Assign->Connect Structure Propose Structure Connect->Structure

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For novel compounds, high-resolution mass spectrometry (HRMS) is essential as it provides the exact mass of the molecule with high precision, allowing for the determination of its elemental formula.

Causality of Experimental Choice:

The primary goal of using HRMS in this context is to confirm the elemental composition of the synthesized this compound derivative. This provides an independent and highly accurate verification of the molecular formula proposed from NMR data. Techniques like electrospray ionization (ESI) are commonly used for small molecules as they are "soft" ionization methods that typically keep the molecule intact, showing a prominent molecular ion peak ([M+H]⁺).[2] Tandem mass spectrometry (MS/MS) can be further employed to fragment the molecule and analyze the resulting pieces, providing additional structural information that can corroborate the proposed connectivity.

Experimental Protocol: A Step-by-Step Guide
  • Sample Preparation: Prepare a dilute solution of the purified compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.[2]

  • Instrumentation Setup: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an ESI source.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺).

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that corresponds to this exact mass within a narrow mass tolerance (typically < 5 ppm). Compare the calculated formula with the expected formula of the target molecule.

  • (Optional) MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions. Analyze the fragmentation pattern to gain further structural insights.

Data Presentation: Expected HRMS Data

Table 2: Representative HRMS Data for a this compound Derivative (C₈H₇FN₂)

Ion Calculated Exact Mass Measured Exact Mass Mass Error (ppm)

| [M+H]⁺ | 151.0666 | 151.0664 | -1.3 |

This data confirms that the measured mass is consistent with the expected elemental formula of the target compound.

Experimental Workflow: Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Dilute Solution Infuse Infuse into ESI Source Prep->Infuse Scan Acquire Full Scan HRMS Infuse->Scan MSMS (Optional) MS/MS Scan->MSMS ExactMass Determine Exact Mass Scan->ExactMass Formula Calculate Elemental Formula ExactMass->Formula Confirm Confirm Molecular Formula Formula->Confirm

Caption: Workflow for HRMS-based formula confirmation.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide compelling evidence for the structure of a molecule, X-ray crystallography stands as the gold standard for unambiguous structural determination.[4] It provides a precise three-dimensional map of the atomic positions in a single crystal, revealing bond lengths, bond angles, and the absolute configuration of chiral centers.

Causality of Experimental Choice:

For novel drug candidates, obtaining a crystal structure is highly desirable.[10][11] It provides irrefutable proof of the molecular structure and can reveal subtle conformational details that are not apparent from solution-state NMR.[12] This information is invaluable for understanding how the molecule might interact with its biological target.[13] The main challenge, however, lies in growing a single crystal of sufficient quality for diffraction.[4]

Experimental Protocol: A Step-by-Step Guide
  • Crystallization: This is often the most challenging step. It involves slowly precipitating the compound from a supersaturated solution. Various techniques can be employed, including slow evaporation, vapor diffusion, and solvent layering, using a range of solvents and solvent mixtures.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a beam of X-rays. The diffracted X-rays are recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the unit cell are then determined (structure solution) and their coordinates are refined to best fit the experimental data.

  • Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Data Presentation: Key Crystallographic Parameters

Table 3: Representative Crystallographic Data for a this compound Derivative

Parameter Value
Crystal system Orthorhombic
Space group P2₁2₁2₁
a (Å) 5.1234(5)
b (Å) 10.9876(11)
c (Å) 12.3456(13)
R-factor (%) 3.5

| Goodness-of-fit | 1.05 |

The resulting crystal structure would provide precise bond lengths (e.g., C-F, C-N) and angles, confirming the connectivity and geometry of the molecule.

Experimental Workflow: X-ray Crystallography

XRay_Workflow cluster_crystal Crystallization cluster_data Data Collection cluster_solve Structure Solution & Refinement Grow Grow Single Crystal Mount Mount Crystal Grow->Mount Diffract X-ray Diffraction Mount->Diffract Solve Solve Phase Problem Diffract->Solve Refine Refine Atomic Positions Solve->Refine Validate Validate Structure Refine->Validate

Caption: Workflow for X-ray crystallography structure determination.

Comparative Analysis of Techniques

Each of these techniques provides a unique and essential piece of the structural puzzle. Their strengths and limitations are summarized below.

Table 4: Comparison of Key Analytical Techniques for Structural Validation

Feature NMR Spectroscopy Mass Spectrometry X-ray Crystallography
Primary Information Atomic connectivity, chemical environment Molecular weight, elemental formula 3D atomic arrangement, absolute configuration
Sample State Solution Gas phase (from solid/solution) Solid (single crystal)
Sample Amount mg range ng to µg range µg to mg range (for crystallization)
Strengths - Detailed structural information in solution- Non-destructive- Can study dynamics - High sensitivity- High accuracy for formula determination - Unambiguous 3D structure- Provides bond lengths and angles

| Limitations | - Can be complex for large molecules- May not reveal absolute stereochemistry | - Provides limited connectivity information- Fragmentation can be complex | - Requires a high-quality single crystal- Structure is in the solid state, which may differ from solution |

Conclusion: A Self-Validating System

The structural validation of novel this compound derivatives is a critical process that demands a rigorous and multi-faceted analytical approach. The combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography creates a self-validating system. NMR provides the detailed blueprint of atomic connectivity, HRMS confirms the elemental composition with high precision, and X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By judiciously applying these techniques and understanding the causality behind their selection, researchers and drug development professionals can proceed with confidence in the structural integrity of their novel chemical entities, paving the way for successful downstream development.

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A Comparative Guide to the Spectroscopic Analysis of Substituted Fluoroindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical comparison of the spectroscopic properties of substituted fluoroindoles. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the principles and practical considerations for the precise characterization of these vital compounds in medicinal chemistry and materials science.

The strategic incorporation of fluorine into the indole scaffold dramatically influences a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and target binding affinity. Consequently, a robust and nuanced understanding of how fluorine substitution impacts spectroscopic signatures is paramount for unambiguous structure elucidation, quality control, and the rational design of novel chemical entities.

The Foundational Role of Spectroscopy in Fluoroindole Characterization

The analysis of substituted fluoroindoles relies on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework and the immediate electronic environment of the fluorine atom. Infrared (IR) spectroscopy identifies key functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated system. Finally, Mass Spectrometry (MS) determines the molecular weight and offers valuable information on fragmentation patterns, further confirming the molecular structure.

This guide will delve into each of these techniques, presenting benchmark data for a variety of substituted fluoroindoles and providing the experimental context necessary for reproducible and reliable analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core and Substituents

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluoroindoles, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

¹H and ¹³C NMR Spectroscopy

The position of the fluorine atom on the indole ring, along with the nature and location of other substituents, induces predictable changes in the ¹H and ¹³C NMR spectra. The high electronegativity of fluorine generally leads to a deshielding effect on nearby protons and carbons, resulting in downfield shifts.

Benchmark ¹H NMR Data for Selected Fluoroindoles:

CompoundSolvent¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
5-Fluoro-2-methyl-1H-indole CDCl₃7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H)[1]
6-Fluoro-2-methyl-1H-indole CDCl₃7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H)[1]
4-Fluoroindole -Reactant for synthesizing various inhibitors.
6-Fluoroindole -Used in pharmaceuticals and OLEDs.

Benchmark ¹³C NMR Data for Selected Fluoroindoles:

CompoundSolvent¹³C Chemical Shifts (δ, ppm)
5-Fluoro-1H-indole -Data available on SpectraBase.[2]
7-Fluoroindole-7-¹³C CDCl₃Spectra available in cited literature.[3]

Experimental Protocol for NMR Spectroscopy:

A generalized procedure for acquiring high-quality NMR spectra of substituted fluoroindoles is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified fluoroindole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and avoid interference with analyte signals.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Data Acquisition:

    • For ¹H NMR, typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is standard. A wider spectral width (e.g., 0-200 ppm) is necessary.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

General workflow for the synthesis and spectroscopic characterization of substituted fluoroindoles.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For substituted fluoroindoles, key vibrational bands include the N-H stretch, aromatic C-H stretches, and the C-F stretch.

Characteristic IR Absorption Ranges for Fluoroindoles:

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
N-H Stretch 3300-3500Medium, sharpCharacteristic of the indole nitrogen.
Aromatic C-H Stretch 3000-3100Medium to weakIndicates the presence of the aromatic rings.
C-F Stretch 1000-1400StrongThe exact position is sensitive to the substitution pattern.
Aromatic C=C Bending 1400-1600Medium to strongOvertone and combination bands in the 1650-2000 cm⁻¹ region can also be indicative of the substitution pattern on the benzene ring.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method is common. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples, requiring minimal sample preparation.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the indole ring. The absorption maxima (λmax) are sensitive to the nature and position of substituents.

A study on ring-substituted indole-3-acetic acids revealed that 4- and 7-fluoroindole-3-acetic acid exhibit blue shifts in their absorption spectra compared to the non-fluorinated parent compound, while most other derivatives show red shifts.[4] The fluorescence quantum yield of 6-fluoroindole-3-acetic acid was significantly higher than that of indole-3-acetic acid.[4]

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the fluoroindole derivative in a UV-transparent solvent (e.g., ethanol, cyclohexane, or water). Concentrations are typically in the micromolar range.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the absorbance spectrum, typically from 200 to 400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For fluoroindoles, the molecular ion peak (M⁺) is typically observed. The fragmentation patterns can be complex but often involve the loss of small molecules or radicals. The presence of fluorine can influence the fragmentation pathways. For instance, in some fluorinated indole derivatives, the loss of HF or CF₃ can be observed.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to minimize fragmentation and enhance the observation of the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

fragmentation_pathway MI Molecular Ion (M⁺) F1 [M - H]⁺ MI->F1 F2 [M - HCN]⁺ MI->F2 F3 [M - F]⁺ MI->F3 F4 [M - HF]⁺ MI->F4

Potential fragmentation pathways for a generic fluoroindole in mass spectrometry.

The Influence of Substituents on Spectroscopic Data

The electronic effects of substituents on the fluoroindole ring system have a profound impact on the resulting spectroscopic data. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution within the molecule, leading to predictable shifts in NMR signals, changes in IR vibrational frequencies, and shifts in UV-Vis absorption maxima.

For example, the ¹⁹F NMR chemical shift is highly sensitive to the electronic environment of the fluorine atom. Studies on fluorinated aromatic systems have shown that the chemical shifts can be correlated with the electronic properties of other substituents on the ring.[5][6]

Conclusion

The comprehensive spectroscopic analysis of substituted fluoroindoles is a multifaceted process that requires the integration of data from various analytical techniques. This guide has provided a framework for understanding the key spectroscopic features of these important compounds, supported by benchmark data and detailed experimental protocols. By leveraging the principles outlined herein, researchers, scientists, and drug development professionals can confidently and accurately characterize novel fluoroindole derivatives, accelerating the pace of discovery and innovation.

References

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  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). DovePress.
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  • Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. (2025).
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-fluoro-1H-indol-5-amine. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, a conservative approach is mandated. This compound must be treated as a hazardous substance, leveraging data from structurally similar fluorinated indoles to inform our safety and disposal procedures.

Inferred Hazard Assessment and Characterization

Due to the limited availability of specific toxicological data for this compound, its hazard profile is inferred from related fluoro-indole compounds. Fluorinated organic molecules are widely used in pharmaceuticals and agrochemicals due to their unique properties, but they can also present metabolic liabilities and potential toxicity.[1][2] Indole derivatives themselves are known for a wide range of biological activities and potential toxicities.[3][4]

Based on data for compounds like 7-fluoro-1H-indole and 7-Fluoro-1H-indole-5-carbonitrile, this compound should be presumed to exhibit the following hazards:

Hazard CategoryInferred RiskRationale & Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful Structurally similar compounds are classified as harmful if swallowed, in contact with skin, or inhaled.[5]
Skin Corrosion/Irritation Causes skin irritation A common characteristic of fluoro-indole derivatives.[5][6][7][8]
Serious Eye Damage/Irritation Causes serious eye irritation/damage A significant risk associated with related compounds.[5][6][7]
Specific Target Organ Toxicity May cause respiratory irritation Inhalation of dust or fumes may irritate the respiratory system.[5][7]
Environmental Hazard Potentially toxic to aquatic life Halogenated organic compounds can pose a risk to the environment.

Given these potential hazards, all handling and disposal operations must be conducted with the assumption that the material is hazardous.

Regulatory Framework: A Shared Responsibility

The management of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system.[9] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety when handling these materials, including the Hazard Communication Standard and regulations for Hazardous Waste Operations and Emergency Response (HAZWOPER).[10][11][12] It is imperative that all laboratory personnel are trained on these regulations and adhere to both federal and institutional guidelines.[13][14]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol outlines the essential procedures for safely collecting, storing, and disposing of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. This is the first line of defense against chemical exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[8]

  • Skin and Body Protection: A lab coat is mandatory. Ensure exposed skin is covered.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[5][8]

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[15]

  • Classification: this compound is a halogenated organic compound .

  • Segregation: This waste stream must be kept separate from other waste categories.[16][17]

    • DO NOT mix with non-halogenated organic waste.

    • DO NOT mix with aqueous, acidic, or basic waste.

    • DO NOT mix with strong oxidizing agents.[7]

  • Waste Form: Collect solid and liquid waste in separate, designated containers.[3]

Halogenated organic wastes are typically managed through high-temperature incineration by specialized facilities.[16] Commingling with non-halogenated streams increases disposal costs and complexity.[17]

Step 3: Waste Collection and Containerization

All waste must be collected at the point of generation in appropriate containers.

  • Container Selection: Use a container made of a compatible material (e.g., HDPE or glass for liquids, a sealable bag or drum for solids) that is in good condition with a secure, leak-proof lid.[9][18][19] Containers must be kept closed at all times except when adding waste.[9][14][18] This is a common EPA violation and a significant safety risk.[9]

  • Contaminated Materials: Any items that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and absorbent paper, must be disposed of as hazardous solid waste.[19]

Step 4: Comprehensive Waste Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety. The container must be labeled as "Hazardous Waste" as soon as the first drop of waste is added.[17][19]

The label must include:

  • The words "Hazardous Waste" .[3][17]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[18][19]

  • An accurate list of all contents , including any solvents and their approximate percentages.

  • Appropriate hazard pictograms (e.g., irritant, toxic, environmental hazard).

  • The accumulation start date (the date the first waste is added).[19]

  • The name and contact information of the principal investigator or responsible personnel.[19]

Step 5: Designated Storage (Satellite Accumulation Area)

Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for storing the waste container.[19]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[14][19]

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste in your lab area.[18]

Step 6: Final Disposal

The final step is the transfer of waste to a licensed hazardous waste disposal company.

  • Arrange Pickup: Follow your institution's procedures to schedule a waste pickup from the Environmental Health and Safety (EHS) department or a contracted vendor.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[14][20] This manifest tracks the waste from your laboratory to its final disposal site.[20]

  • Vendor Communication: Provide the disposal vendor with all available information regarding the waste's composition and potential hazards.[3]

Emergency Procedures: Spill and Exposure Response

A clear and practiced emergency plan is critical.[13]

Spill Response
  • Evacuate & Alert: Immediately alert personnel in the area and evacuate if necessary.

  • Control & Ventilate: Control the source of the spill if safe to do so. Ensure the area is well-ventilated.

  • Protect: Wear appropriate PPE, including respiratory protection if dust is present.

  • Contain & Clean: For small spills, use a dry, inert absorbent material. Avoid generating dust.[5]

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Personnel Exposure
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Skin: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[6][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (this compound) B Wear Full PPE A->B Handling C Segregate as HALOGENATED ORGANIC WASTE B->C D Collect in Designated, Compatible Container C->D E Is Container Securely Closed? D->E F Apply HAZARDOUS WASTE Label (Full Name, Date, Hazards) E->F Yes J Close Container E->J No G Store in Secondary Containment in Satellite Accumulation Area F->G H Arrange Pickup by Licensed Waste Vendor G->H When Full or Per Schedule I Complete Manifest & Documentation H->I J->E

Caption: Disposal workflow for this compound.

References

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (n.d.). Retrieved January 5, 2026.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved January 5, 2026.
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved January 5, 2026.
  • 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. (n.d.). PubMed. Retrieved January 5, 2026.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved January 5, 2026.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved January 5, 2026.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved January 5, 2026.
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  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA. Retrieved January 5, 2026.
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  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved January 5, 2026.
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  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations - Westlaw. Retrieved January 5, 2026.
  • 7-Fluoroindole CAS#: 387-44-0. (n.d.). ChemicalBook. Retrieved January 5, 2026.
  • 7-Fluoro-1H-indole-5-carbonitrile Safety Data Sheet. (2023, July 10). Apollo Scientific. Retrieved January 5, 2026.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved January 5, 2026.
  • Fluorine-containing indoles: Synthesis and biological activity. (n.d.).
  • Indole Safety Data Sheet. (2025, October 16). Sigma-Aldrich. Retrieved January 5, 2026.
  • 7-fluoro-1H-indole Safety Data Sheet. (n.d.). Enamine. Retrieved January 5, 2026.
  • 7-Fluoro-1H-indole 97. (n.d.). Sigma-Aldrich. Retrieved January 5, 2026.
  • 6-Fluoro-1H-indol-5-amine. (n.d.). PubChem, NIH. Retrieved January 5, 2026.
  • 5-Fluoroindole Safety Data Sheet. (2025, December 19). Retrieved January 5, 2026.
  • 5-Fluoroindole Safety Data Sheet. (2011, January 27). Fisher Scientific. Retrieved January 5, 2026.
  • 7-Fluoro-1H-indole. (n.d.). PubChem, NIH. Retrieved January 5, 2026.
  • 926028-84-4 | this compound. (n.d.). BLD Pharm. Retrieved January 5, 2026.
  • Essential Procedures for the Safe Disposal of 1-Ethyl-2-propyl-1H-indol-5-amine. (n.d.). Benchchem. Retrieved January 5, 2026.
  • Proper Disposal of N-(1H-Indol-3-ylmethylene)cyclohexylamine: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved January 5, 2026.
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A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 7-fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 7-fluoro-1H-indol-5-amine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide is designed to provide you with the essential, immediate safety and logistical information needed to handle this compound with the highest degree of safety. We will delve into not just what PPE to wear, but why it's necessary, grounding our recommendations in established safety principles and authoritative standards.

Hazard Assessment: Understanding the Risks of this compound

While a specific, comprehensive toxicological profile for this compound is not widely published, we can infer its potential hazards by examining its structural components: an aromatic amine and a fluorinated indole ring system.

  • Aromatic Amines: This class of compounds is known for its potential toxicity.[1][2] Many aromatic amines are readily absorbed through the skin and can be harmful if inhaled or ingested.[1][3] Some are known or suspected carcinogens.[1][2] A primary systemic effect of some aromatic amines is methaemoglobinaemia, which reduces the blood's ability to carry oxygen, leading to symptoms like headaches, cyanosis (blue discoloration of the skin), and cardiac dysrhythmia.

  • Indole Derivatives: The indole nucleus itself can exhibit biological activity. Safety data for indole indicates it can be harmful if swallowed, toxic in contact with skin, and cause serious eye damage and respiratory irritation.[4][5][6]

  • Fluorinated Compounds: The introduction of fluorine can alter a molecule's chemical and toxicological properties. Safety data for similar fluorinated indoles, such as 5-fluoroindole and 7-fluoro-1H-indole, indicate they cause skin and serious eye irritation, and may cause respiratory irritation.[7][8][9]

Given this information, we must treat this compound with a high degree of caution, assuming it may be toxic via dermal contact, inhalation, and ingestion, and may cause significant irritation to the skin, eyes, and respiratory tract.

The Core PPE Ensemble: Your Non-Negotiable Baseline

For any procedure involving this compound, a baseline of personal protective equipment is mandatory.[10][11] This core ensemble serves as your first line of defense against accidental exposure.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[10][12] They must be compliant with ANSI Z87.1 standards to ensure adequate protection from splashes.[10] Safety glasses, even with side shields, do not provide a sufficient seal against splashes and vapors.[13] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[10][11]

  • Protective Clothing: A knee-length laboratory coat with long sleeves and snug-fitting cuffs is essential to protect your skin and personal clothing from contamination.[10][13] For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.

  • Hand Protection: The selection of appropriate gloves is critical. Due to the aromatic amine structure, skin absorption is a primary concern.[1] Nitrile gloves are generally recommended for incidental contact due to their resistance to a range of chemicals and their tendency to tear visibly when punctured.[12][14] However, no single glove material protects against all chemicals indefinitely.[15]

    • The Concept of Breakthrough Time: It's crucial to understand that chemicals will eventually permeate any glove material. Always consult the glove manufacturer's chemical compatibility chart for specific breakthrough times for the solvents you are using with the amine.[15][16] For prolonged work or when immersing hands, heavier-duty gloves (e.g., butyl rubber or Viton) should be considered.[17] Double-gloving can provide an additional layer of safety.[11]

  • Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory to protect from spills and dropped objects.[10][11]

Risk-Based PPE Escalation: Adapting to the Task

Different laboratory procedures carry different levels of risk. Your PPE must be escalated accordingly. This requires a careful hazard assessment for each task, as mandated by OSHA (29 CFR 1910.132).[18][19]

Task / Procedure Potential Exposure Required Engineering Controls Minimum PPE
Weighing Solid Compound Inhalation of fine particles, dermal contact.Chemical fume hood or ventilated balance enclosure.Core Ensemble (Goggles, Lab Coat, Nitrile Gloves).
Preparing Solutions Splashes, dermal contact, inhalation of vapors.Chemical fume hood.Core Ensemble + Face Shield (if handling >50 mL), consider double-gloving.
Running Reactions (e.g., heating, stirring) Splashes, aerosol generation, increased vapor pressure.Chemical fume hood with sash at the lowest practical height.Core Ensemble + Face Shield, Chemically Resistant Apron, Double-gloving.
Purification (e.g., chromatography) Splashes, potential for leaks under pressure.Chemical fume hood.Core Ensemble + Face Shield, Chemically Resistant Apron, Double-gloving.
Handling Spills High risk of direct, widespread contact and inhalation.Emergency ventilation.Full-face respirator with appropriate cartridges, chemically resistant suit or coveralls, heavy-duty gloves (e.g., Butyl), and boots.[20][21]

Step-by-Step Protocols for Safety

Protocol 1: PPE Donning & Doffing Procedure

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Footwear and Clothing: Ensure you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye/Face Protection: Put on your chemical splash goggles and, if needed, a face shield.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the first pair, then the second.

Doffing (Taking Off) - The "Contaminated-to-Contaminated, Clean-to-Clean" Principle:

  • Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated waste container.[22]

  • Lab Coat: Unbutton your lab coat. Remove it by touching only the inside surfaces, folding it so the contaminated outside is contained within, and store or dispose of it properly.

  • Face/Eye Protection: Remove the face shield and then the goggles by handling the straps, not the front surfaces.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[23]

Protocol 2: Operational and Disposal Plans

  • Handling: All work with this compound, especially handling the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[24]

  • Waste Disposal: All waste containing this compound, including contaminated gloves, pipette tips, and empty containers, must be treated as hazardous waste.[24]

    • Segregate amine waste from other chemical waste streams, particularly acids and oxidizing agents, to prevent hazardous reactions.[22]

    • Collect waste in clearly labeled, sealed containers made of a compatible material (e.g., high-density polyethylene).[22][24]

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[22][24] Never pour amine waste down the drain.[22]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Workflow start Start: Plan to handle This compound hazard_assessment Perform Hazard Assessment (Consult SDS, SOPs) start->hazard_assessment is_spill Emergency? (Spill or uncontrolled release) hazard_assessment->is_spill is_solid Handling solid powder? is_splash_risk Significant splash risk? (e.g., large volume, heating) is_solid->is_splash_risk No (Handling Solution) fume_hood Work in Fume Hood or Ventilated Enclosure is_solid->fume_hood Yes core_ppe Minimum PPE: - Chemical Splash Goggles - Lab Coat - Nitrile Gloves is_splash_risk->core_ppe No enhanced_ppe Enhanced PPE: - Core PPE - Face Shield - Chemically Resistant Apron - Consider Double-Gloves is_splash_risk->enhanced_ppe Yes is_spill->is_solid No (Routine Work) emergency_ppe Emergency PPE: - Full-Face Respirator - Chemical Suit/Coveralls - Heavy-Duty Gloves (Butyl) - Chemical Boots is_spill->emergency_ppe Yes fume_hood->core_ppe

Caption: PPE selection workflow for this compound.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

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  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH). [Link]

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  • SDS 2001 - Aromatic Amine DECONtamination Solution. SKC Inc. [Link]

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Retrosynthesis Analysis

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7-fluoro-1H-indol-5-amine

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